Venlafaxine
描述
Structure
3D Structure
属性
IUPAC Name |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99300-78-4 (hydrochloride) | |
| Record name | Venlafaxine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023737 | |
| Record name | Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Venlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Molecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/ | |
| Record name | Venlafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Venlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93413-69-5 | |
| Record name | Venlafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Venlafaxine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Venlafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | venlafaxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRZ5RCB1QG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Venlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Venlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: +27.6 deg (c = 1.07 in 95% ethanol) /Venlafaxine (+)form/, Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: -27.1 deg (c = 1.04 in 95% ethanol) /Venlafaxine (-)form/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: -4.7 deg (c = 0.945 in ethanol) /Venlafaxine (+)form hydrochloride/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: +4.6 deg (c = 1.0 in ethanol) /Venlafaxine (-)form hydrochloride/, 74 - 76 °C | |
| Record name | Venlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Venlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Venlafaxine's Mechanism of Action in Neuronal Circuits: A Technical Guide
Introduction
Venlafaxine is a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) widely utilized in the management of major depressive disorder (MDD), generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.[1][2][3] Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs), this compound possesses a dual mechanism of action, modulating both serotonergic and noradrenergic systems in a dose-dependent manner.[4][5] This guide provides an in-depth examination of this compound's molecular and cellular mechanisms, its influence on neuronal circuits, and the experimental methodologies employed to elucidate its pharmacodynamic profile.
Core Mechanism of Action: Dual Monoamine Transporter Inhibition
This compound's primary therapeutic effect is achieved by blocking the reuptake of serotonin (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[4][5] It accomplishes this by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), thus increasing the extracellular concentrations of these neurotransmitters and enhancing neurotransmission.[2][4]
Dose-Dependent Transporter Affinity and Occupancy
A defining characteristic of this compound is its differential affinity for SERT and NET, which results in a dose-dependent pharmacological profile.[4][6]
-
Low Doses (<150 mg/day): At lower therapeutic doses, this compound acts primarily as a serotonin reuptake inhibitor due to its significantly higher affinity for SERT over NET.[1][5][6]
-
Moderate to High Doses (>150 mg/day): As the dosage increases, this compound achieves plasma concentrations sufficient to also inhibit NET, leading to a dual serotonergic and noradrenergic effect.[1][5][6]
-
Very High Doses (>300 mg/day): At the upper end of its dosage range, this compound exhibits weak inhibition of the dopamine (B1211576) transporter (DAT), which may contribute to its clinical effects in some patients.[1][5][6]
This sequential engagement of transporters is a key aspect of its clinical profile, influencing both efficacy and side effects.[7]
Quantitative Binding and Occupancy Data
The affinity of this compound for monoamine transporters is quantified by the inhibition constant (Kᵢ), with lower values indicating higher affinity. In vivo transporter occupancy, often measured by Positron Emission Tomography (PET), demonstrates the clinical relevance of these affinities.
Table 1: In Vitro Binding Affinities (Kᵢ) of this compound
| Transporter | Kᵢ Value (nM) | Selectivity Ratio (NET Kᵢ / SERT Kᵢ) | Reference |
|---|---|---|---|
| Human SERT | 82 | \multirow{2}{*}{~30} | [8][9] |
| Human NET | 2480 | |[8][9] |
Table 2: In Vivo Transporter Occupancy in Humans
| Transporter | Daily Dose | Occupancy (%) | Study Highlights | Reference |
|---|---|---|---|---|
| SERT | 75 mg | ~80% | Occupancy plateaus at higher doses, suggesting saturation at standard therapeutic doses. | [8][10] |
| NET | 37.5 - 300 mg | 8% - 61% | NET occupancy is dose- and plasma concentration-dependent, becoming significant at doses ≥150 mg. | [8] |
| DAT | 150 mg | ~10% (increase in availability) | Indirect effect; this compound appears to increase DAT availability rather than directly occupying it. |[11] |
Impact on Neuronal Circuits
By modulating serotonin and norepinephrine levels, this compound influences the activity of several critical brain circuits implicated in mood regulation, cognition, and anxiety.
Prefrontal Cortex (PFC) and Dopaminergic Modulation
The PFC is crucial for executive function and emotional control. This brain region has a low density of dopamine transporters (DATs).[1] Consequently, dopamine clearance in the PFC is primarily mediated by NET. By inhibiting NET, this compound reduces dopamine reuptake, leading to an increase in extracellular dopamine levels specifically in the PFC.[1][6] This indirect dopaminergic enhancement is thought to contribute to this compound's effects on motivation and cognition.[12][13] Studies have shown that while this compound alone may not significantly elevate extracellular dopamine, its co-administration with a dopamine reuptake inhibitor like bupropion (B1668061) results in a synergistic increase in PFC dopamine.[14]
Hippocampal and Cortical Circuits
Both the hippocampus and PFC are key nodes in the neurocircuitry of depression.[15][16] In vivo microdialysis studies in rats demonstrate that this compound administration increases the efflux of 5-HT, NE, and DA in the PFC.[13][17] In the hippocampus, the effect is more pronounced for 5-HT.[17] This modulation of monoamine levels in cortico-limbic circuits is central to its antidepressant and anxiolytic effects.
Autoreceptor Desensitization
Acutely, the increase in synaptic monoamines activates presynaptic autoreceptors (e.g., 5-HT₁ₐ, α₂-adrenergic), which triggers a negative feedback loop that can limit neurotransmitter release.[18] However, with chronic treatment, these autoreceptors become desensitized.[18][19] This desensitization is a crucial step, as it allows for sustained firing of serotonergic and noradrenergic neurons, leading to a more robust and lasting increase in neurotransmission, which correlates with the delayed onset of therapeutic action.[18]
Downstream Signaling and Neuroplasticity
The therapeutic effects of this compound are not solely due to acute increases in neurotransmitters. Chronic administration initiates a cascade of intracellular signaling events that promote neuroplasticity and cellular resilience.
-
Brain-Derived Neurotrophic Factor (BDNF): Like other antidepressants, chronic this compound treatment is associated with increased expression of BDNF.[2] BDNF is a key neurotrophin that supports the survival, growth, and differentiation of neurons.
-
Intracellular Signaling Pathways: The increased activation of postsynaptic receptors by 5-HT and NE engages downstream second messenger systems. Research suggests this compound activates pathways such as the MAPK–ERK1/2 and PI3K–AKT signaling cascades in the hippocampus. These pathways are critical for regulating gene expression, synaptic plasticity, and cell survival.
Key Experimental Protocols
The mechanisms of this compound have been elucidated through a variety of sophisticated experimental techniques.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of a drug for specific transporters or receptors.
-
Methodology:
-
Preparation: Membranes from cells engineered to express a high density of a specific human transporter (e.g., hSERT, hNET) are prepared.
-
Incubation: These membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]Paroxetine for SERT, [³H]Nisoxetine for NET) that specifically binds to the target transporter.[20]
-
Competition: Various concentrations of the test drug (this compound) are added to compete with the radioligand for binding sites.
-
Detection: After incubation, the membranes are washed to remove unbound ligand, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vivo Microdialysis
-
Objective: To measure real-time extracellular concentrations of neurotransmitters in specific brain regions of living animals.
-
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized or freely moving rodent.[21]
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Diffusion: Neurotransmitters present in the extracellular fluid of the brain diffuse across the probe's membrane into the perfusion fluid, following their concentration gradient.
-
Sample Collection: The outgoing perfusion fluid, now containing a sample of the extracellular neurochemicals (the dialysate), is collected in timed fractions.[21]
-
Analysis: The concentration of neurotransmitters (5-HT, NE, DA) in the dialysate samples is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[21][22]
-
Positron Emission Tomography (PET) Imaging
-
Objective: To non-invasively quantify transporter occupancy in the living human brain.
-
Methodology:
-
Radiotracer Administration: A subject is injected with a small amount of a radiotracer that binds specifically to the target transporter (e.g., [¹¹C]DASB for SERT, [¹⁸F]FMeNER-D₂ for NET).[8][10] The tracer is labeled with a positron-emitting isotope.
-
Imaging: The subject's head is placed inside a PET scanner. When the isotope decays, it emits a positron, which annihilates with a nearby electron, producing two gamma rays that travel in opposite directions and are detected by the scanner.
-
Image Reconstruction: A computer reconstructs the spatial distribution of the radiotracer in the brain over time.
-
Protocol: The procedure is typically performed twice for each subject: once at baseline (drug-free) and again after they have been treated with this compound to a steady-state plasma concentration.
-
Analysis: The binding potential (a measure proportional to the density of available transporters) is calculated for various brain regions in both scans. Transporter occupancy is then calculated as the percentage reduction in binding potential from the baseline scan to the on-drug scan.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gene2rx.com [gene2rx.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. preskorn.com [preskorn.com]
- 8. This compound ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. researchgate.net [researchgate.net]
- 12. neurolaunch.com [neurolaunch.com]
- 13. Effects of acute and chronic administration of this compound and desipramine on extracellular monoamine levels in the mouse prefrontal cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Brain region-specific metabolite networks regulate antidepressant effects of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Toward Circuit Mechanisms of Pathophysiology in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of alpha1- and alpha2-adrenoreceptors on this compound-induced elevation of extracellular serotonin, noradrenaline and dopamine levels in the rat prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reduced signal transduction by 5-HT4 receptors after long-term this compound treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Synthesis of Venlafaxine Hydrochloride: A Technical Guide
Introduction
Venlafaxine hydrochloride is a prominent antidepressant medication belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs. Since its introduction, it has become a widely prescribed treatment for major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic routes for this compound hydrochloride, intended for researchers, scientists, and professionals in drug development.
Discovery and Development
This compound was first synthesized by scientists at American Home Products Corporation (later Wyeth, now part of Pfizer). The development of this compound was driven by the desire to create an antidepressant with a broader spectrum of activity than the selective serotonin (B10506) reuptake inhibitors (SSRIs) that were prevalent at the time. The core concept was to design a molecule that could inhibit the reuptake of both serotonin and norepinephrine (B1679862), two neurotransmitters critically involved in mood regulation. This dual-action mechanism was hypothesized to offer improved efficacy in treating a wider range of depressive symptoms. After extensive preclinical and clinical trials, this compound was approved for medical use in the United States in 1993.[1]
Mechanism of Action
This compound exerts its therapeutic effects by potently inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft of neurons.[2][3] This inhibition leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[2] At lower therapeutic doses, this compound predominantly inhibits serotonin reuptake, similar to SSRIs. As the dosage increases, its norepinephrine reuptake inhibition becomes more pronounced.[2][3] This dose-dependent activity allows for a tailored therapeutic approach. At very high doses, this compound also exhibits a weak inhibition of dopamine (B1211576) reuptake.[2] The signaling pathway is depicted in the diagram below.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride has been approached through several routes since its initial discovery. The most common strategies involve the condensation of a substituted phenylacetonitrile (B145931) with cyclohexanone (B45756), followed by reduction and N-methylation. Below are detailed protocols for two prominent synthetic methods.
Method 1: The Original Patented Synthesis (and improvements)
The initial synthesis of this compound was described in U.S. Patent 4,535,186.[4] This method, while foundational, has been refined over the years to improve yield and scalability. A common modern adaptation is presented below.
Experimental Protocols
Step 1: Synthesis of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol
-
Materials: p-Methoxyphenylacetonitrile, cyclohexanone, sodium methoxide (B1231860), methanol (B129727), acetic acid, water, toluene.
-
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and drying tube, add methanol and sodium methoxide at 25-30°C.
-
Cool the mixture to 0-5°C and add a solution of p-methoxyphenylacetonitrile in methanol over 15-20 minutes, maintaining the temperature at 0-5°C.
-
Stir the reaction mixture for an additional 60-70 minutes at 0-5°C.
-
Slowly add cyclohexanone over 60-70 minutes at 0-5°C and continue stirring at this temperature for 2.5-3.0 hours.
-
Quench the reaction with a solution of acetic acid in water and stir for 25-30 minutes at 0-5°C.
-
Filter the resulting solid, recrystallize from toluene, and dry under vacuum at 45-50°C to yield 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol.
-
Step 2: Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
-
Materials: 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol, 10% Palladium on carbon (Pd/C), acetic acid, o-xylene (B151617), ethyl acetate.
-
Procedure:
-
In an autoclave, dissolve 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol in acetic acid.
-
Add 10% Pd/C catalyst.
-
Pressurize the autoclave with hydrogen gas to 10-15 kg/cm ² and heat to 50-60°C.
-
Maintain the temperature and pressure until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and filter the catalyst.
-
Evaporate the filtrate under reduced pressure.
-
Add o-xylene and remove azeotropically to eliminate traces of acetic acid.
-
Suspend the resulting solid in ethyl acetate, stir, filter, and dry to obtain 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.
-
Step 3: Synthesis of this compound (Eschweiler-Clarke Reaction)
-
Materials: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, formic acid, 40% formaldehyde (B43269) solution, water, chloroform, sodium hydroxide (B78521) solution.
-
Procedure:
-
A mixture of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol, formic acid, 40% formaldehyde solution, and water is heated at 90-98°C for 19 hours.[2]
-
Cool the reaction mass and wash with chloroform.
-
Cool the aqueous layer to 5°C and basify with a 48% sodium hydroxide solution.
-
Extract the product with chloroform.
-
Evaporate the combined organic layers under reduced pressure to yield this compound free base as an oily residue.
-
Step 4: Formation of this compound Hydrochloride
-
Materials: this compound free base, isopropyl alcohol, isopropyl alcohol hydrochloride.
-
Procedure:
-
Dissolve the oily residue of this compound in isopropyl alcohol.
-
Acidify the solution with isopropyl alcohol hydrochloride until the pH is approximately 2.
-
Filter the precipitated solid, wash with isopropyl alcohol, and dry at 55-60°C to yield this compound hydrochloride.[2]
-
Quantitative Data
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| 1. Condensation | p-Methoxyphenylacetonitrile, Cyclohexanone | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | Sodium methoxide, Methanol | 85-90% | [5] |
| 2. Reduction | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | 10% Pd/C, Acetic Acid, H₂ | ~90% | [5] |
| 3. N-methylation & 4. Salt Formation | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | This compound Hydrochloride | Formaldehyde, Formic Acid, Isopropyl alcohol-HCl | 60% | [2] |
Spectroscopic Data
1-[cyano(p-methoxyphenyl)methyl]cyclohexanol
-
¹H NMR (CDCl₃): δ 7.32 (d, 2H), 6.95 (d, 2H), 3.8 (s, 3H), 3.76 (s, 1H), 1.2-1.8 (m, 10H).
-
¹³C NMR (CDCl₃): δ 159.5, 129.8, 128.9, 114.3, 121.5, 73.2, 55.3, 49.5, 36.9, 31.8, 25.4, 21.9.
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
-
¹H NMR (CDCl₃): δ 7.15 (d, 2H), 6.80 (d, 2H), 3.75 (s, 3H), 3.1-3.3 (m, 1H), 2.8-3.0 (m, 2H), 1.0-1.8 (m, 10H), 1.5 (br s, 3H, OH, NH₂).
-
¹³C NMR (CDCl₃): δ 158.2, 134.1, 130.5, 113.4, 74.5, 55.1, 51.8, 46.2, 38.5, 31.5, 26.1, 21.8, 21.5.
This compound Hydrochloride
-
¹H NMR (D₂O): δ 7.23 (d, 2H), 6.91 (d, 2H), 3.71 (s, 3H), 3.54 (t, 1H), 3.48 (dd, 1H), 2.97 (dd, 1H), 2.69 (s, 6H), 1.0-1.41 (m, 10H).[1]
-
¹³C NMR (D₂O): δ 158.52, 130.86, 128.16, 114.25, 73.23, 58.26, 55.25, 50.38, 44.87, 41.41, 35.07, 33.34, 24.76, 21.08, 20.86.[1]
-
IR (KBr, cm⁻¹): 3321, 2941, 2928, 2675, 2644, 2623, 2611, 2587, 2521, 2482, 1512, 1441, 1242, 1179, 1038, 829.[1]
Conclusion
The discovery of this compound hydrochloride marked a significant advancement in the pharmacological treatment of depression and anxiety disorders. Its unique dual-reuptake inhibition mechanism offers a broader therapeutic window compared to earlier antidepressants. The synthesis of this compound has evolved from its initial patented route to more efficient and scalable industrial processes. This guide has provided an in-depth overview of its discovery, mechanism of action, and detailed synthetic protocols with relevant quantitative data, serving as a valuable resource for professionals in the field of medicinal chemistry and drug development.
References
- 1. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US6924393B2 - Crystalline this compound base and novel polymorphs of this compound hydrochloride, processes for preparing thereof - Google Patents [patents.google.com]
- 4. WO2008059525A2 - An improved process for the preparation of this compound and its analogs - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
Preclinical Evidence for Venlafaxine's Antidepressant Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant activity of venlafaxine. It covers the key findings from in vivo behavioral studies, neurochemical analyses, and investigations into the molecular and cellular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
In Vivo Behavioral Evidence in Animal Models of Depression
This compound has been extensively evaluated in various animal models that mimic depressive-like states in humans. These models are crucial for establishing the antidepressant potential of a compound before it proceeds to clinical trials.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used and validated paradigm for inducing a state of anhedonia and behavioral despair in rodents, reflecting core symptoms of human depression. In this model, animals are subjected to a series of mild, unpredictable stressors over several weeks.
This compound has consistently demonstrated efficacy in reversing the behavioral deficits induced by CUMS. Treatment with this compound has been shown to:
-
Reverse Anhedonia: Stressed animals typically show a reduced preference for sweetened solutions, a measure of anhedonia. This compound treatment has been shown to restore sucrose (B13894) preference in rats subjected to CUMS.[1]
-
Improve Locomotor Activity: CUMS can lead to decreased general activity. This compound administration has been observed to increase locomotor activity in stressed rats.[2]
-
Reduce Immobility in Forced Swim Test: When placed in a situation with no escape, stressed animals tend to become immobile more quickly. This compound treatment reduces this immobility time, suggesting an antidepressant-like effect.[2]
One study demonstrated that this compound treatment (10 mg/kg) reversed the CUMS-induced decreases in body weight, locomotor activity, and sucrose consumption.[1] Another study using a chronic unpredictable stress model found that this compound (20 mg/kg) significantly increased locomotor activity and reduced immobility time in exposed rats.[2]
The CUMS protocol involves exposing rodents to a series of mild and unpredictable stressors over a period of several weeks. While specific protocols may vary between laboratories, a typical CUMS paradigm includes a combination of the following stressors, applied randomly:
-
Cage Tilt: Tilting the home cage at a 45° angle for a prolonged period.[1]
-
Cold Swim: Forcing the animal to swim in cold water (e.g., 4°C) for a short duration.[1]
-
Shaking: Placing the cage on a mechanical shaker.[1]
-
Tail Clamp: Applying a clamp to the tail for a brief period.[1]
-
Heat Stress: Exposing the animal to a heated environment (e.g., 45°C).[1]
-
Water and Food Deprivation: Withholding water or food for a set duration.[1]
-
Noise Stress: Exposing the animal to loud or unpredictable noise.[1]
-
Wet Bedding: Dampening the bedding in the home cage.[1]
-
Restraint Stress: Confining the animal in a small tube for a period of time.[1]
The duration of the CUMS procedure typically ranges from 2 to 6 weeks. Behavioral tests are conducted at the end of the stress period to assess the development of depressive-like behaviors and the efficacy of antidepressant treatment.
References
- 1. This compound ameliorates the depression-like behaviors and hippocampal S100B expression in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant effect of this compound in chronic unpredictable stress: Evidence of the involvement of key enzymes responsible for monoamine neurotransmitter synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Venlafaxine's Dual Serotonin and Norepinephrine Reuptake Inhibition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in vitro methods used to characterize the dual reuptake inhibition mechanism of venlafaxine, a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI).[1] We will explore the quantitative data defining its affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, detail the experimental protocols for key assays, and visualize the underlying molecular interactions and experimental workflows.
Quantitative Profile of this compound's Transporter Affinity
This compound and its active metabolite, O-desmethylthis compound (ODV), exhibit a dose-dependent inhibition of both SERT and NET.[1][2] In vitro binding assays are crucial for quantifying the affinity of these compounds for their respective transporters, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
The in vitro data consistently demonstrates that this compound has a significantly higher affinity for SERT compared to NET.[3][4] This differential affinity explains its dose-dependent effects, where it acts primarily as a selective serotonin reuptake inhibitor (SSRI) at lower doses (<150 mg/day) and engages NET at moderate to higher doses (>150 mg/day), producing its dual-action profile.[1][5]
Data Presentation: Binding Affinities (Ki) of this compound and Metabolite
The following table summarizes the in vitro binding affinities of this compound and its primary active metabolite for human serotonin and norepinephrine transporters.
| Compound | Transporter | Ki (nM) | SERT:NET Selectivity Ratio |
| This compound | hSERT | 82[3][4][6] | ~30-fold preference for SERT |
| hNET | 2480[3][4][6] | ||
| O-desmethylthis compound (ODV) | hSERT | 40.2[6] | ~14-fold preference for SERT |
| hNET | 558.4[6] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter.
Core Experimental Protocols
The characterization of this compound's activity relies on two primary types of in vitro assays: radioligand binding assays to measure affinity (Ki) and neurotransmitter uptake assays to measure functional inhibition (IC50).
Radioligand Binding Assay Protocol
This protocol determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter (SERT or NET) expressed in cell membranes.
Objective: To determine the inhibition constant (Ki) of this compound for SERT and NET.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing human SERT or NET, or from specific brain regions (e.g., cortex).[7][8]
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine.
-
For NET: [³H]-Nisoxetine or [³H]-Mazindol.
-
-
Test Compound: this compound hydrochloride dissolved in an appropriate vehicle.
-
Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., for SERT, fluoxetine (B1211875); for NET, desipramine).
-
Buffers: Homogenization buffer, assay binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).[9]
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation fluid.[8][10]
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target transporter or dissect the relevant brain tissue.
-
Homogenize the cells/tissue in ice-cold lysis buffer.[8]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in the assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[8]
-
-
Competition Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically 8-12 concentrations spanning several orders of magnitude).
-
Add the following to the wells:
-
Membrane preparation (e.g., 50-100 µg protein).
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
For "Total Binding" wells: Add vehicle buffer.
-
For "Non-specific Binding" wells: Add the non-specific control compound at a high concentration (e.g., 10 µM).
-
For "Test Compound" wells: Add varying concentrations of this compound.
-
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 30°C) to reach equilibrium.[8][11]
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8][10]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[10][12]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.[8]
-
Synaptosomal Uptake Assay Protocol
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.
Objective: To determine the IC50 value for this compound's inhibition of serotonin and norepinephrine uptake.
Materials:
-
Synaptosomes: Freshly prepared from rodent brain regions enriched in the target transporters (e.g., striatum or cortex for SERT and NET).[10]
-
Radiolabeled Substrates: [³H]-Serotonin (5-HT) or [³H]-Norepinephrine (NE).
-
Test Compound: this compound hydrochloride.
-
Non-specific Uptake Control: A high concentration of a selective inhibitor (e.g., 10 µM fluoxetine for SERT).[12]
-
Buffers: Krebs-Ringer-HEPES (KRH) buffer.[10]
-
Equipment: 96-well plates, water bath or incubator (37°C), cell harvester with glass fiber filters, liquid scintillation counter.[10][12]
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a suitable assay buffer and determine the protein concentration.[12]
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, add the synaptosomal suspension to triplicate wells.
-
Add varying concentrations of this compound (or vehicle for "Total Uptake" and a selective inhibitor for "Non-specific Uptake").
-
Pre-incubate the plate at 37°C for 10-15 minutes.[10]
-
Initiate the uptake reaction by adding the radiolabeled substrate ([³H]5-HT or [³H]NE) at a concentration near its Km value.[10]
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[10][12]
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[10][12]
-
Immediately wash the filters three times with ice-cold buffer to remove all extracellular radiolabel.[10]
-
Transfer filters to scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a liquid scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake for each condition.[10]
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Signaling Pathway of Dual Reuptake Inhibition
Caption: Dual inhibition of SERT and NET by this compound in the synaptic cleft.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Synaptosomal Uptake Assay
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. ddd.uab.cat [ddd.uab.cat]
- 3. researchgate.net [researchgate.net]
- 4. This compound ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preskorn.com [preskorn.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
Venlafaxine's Effects on Monoamine Neurotransmitter Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Venlafaxine is a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder (MDD), anxiety disorders, and other mood-related conditions.[1][2] Its therapeutic efficacy is rooted in its dose-dependent modulation of monoamine neurotransmitters.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the synthesis, reuptake, and metabolism of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). We present quantitative data from key preclinical and clinical studies, detail common experimental protocols used in this area of research, and provide visual representations of the core pathways and workflows.
Pharmacodynamics: A Dose-Dependent Mechanism of Action
This compound and its primary active metabolite, O-desmethylthis compound (ODV), exert their effects by binding to and inhibiting monoamine transporters.[4] This inhibition blocks the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.[2][5]
A defining characteristic of this compound is its dose-dependent affinity for these transporters.[3][4]
-
Low Doses (<150 mg/day): At lower therapeutic doses, this compound acts primarily as a selective serotonin reuptake inhibitor (SSRI), showing a significantly higher affinity for the serotonin transporter (SERT) over the norepinephrine transporter (NET).[3][6]
-
Moderate Doses (≥150 mg/day): As the dose increases, this compound begins to significantly inhibit NET in addition to SERT, engaging its dual mechanism of action.[3][7]
-
High Doses (>300 mg/day): At high doses, this compound also weakly inhibits the dopamine transporter (DAT).[1][3] This effect is most pronounced in the prefrontal cortex, a brain region with relatively few dopamine transporters, where NE transporters are also responsible for DA reuptake.[1][3]
The diagram below illustrates this sequential engagement of monoamine transporters based on this compound dosage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. ddd.uab.cat [ddd.uab.cat]
- 7. researchgate.net [researchgate.net]
The Influence of Venlafaxine on Neuroplasticity and Brain-Derived Neurotrophic Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1] Its therapeutic effects are increasingly understood to extend beyond simple monoamine modulation, involving significant impacts on neuroplasticity and the expression of key neurotrophic factors. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on brain-derived neurotrophic factor (BDNF) and associated neuroplastic changes. It synthesizes findings from preclinical and clinical studies, details common experimental protocols, and visualizes the underlying molecular pathways. The objective is to furnish researchers and drug development professionals with a detailed resource to inform future investigations and therapeutic strategies.
Introduction: this compound's Mechanism of Action
This compound functions by blocking the presynaptic reuptake of serotonin (B10506) and norepinephrine (B1679862), thereby increasing their availability in the synaptic cleft.[1][2] This action is dose-dependent: at lower doses (<150 mg/day), it primarily inhibits serotonin reuptake, behaving like a selective serotonin reuptake inhibitor (SSRI).[3] At moderate doses (>150 mg/day), it additionally inhibits norepinephrine reuptake.[3] At higher doses (>300 mg/day), it also weakly affects dopamine (B1211576) reuptake.[3] The therapeutic latency of this compound, typically several weeks, suggests that its clinical efficacy is not solely due to acute changes in neurotransmitter levels but rather to downstream neuroadaptive changes, including the promotion of neuroplasticity.[4]
This compound's Impact on Brain-Derived Neurotrophic Factor (BDNF)
BDNF is a critical neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity.[5][6] A substantial body of evidence indicates that depression is associated with reduced BDNF levels, and that antidepressant treatment can reverse this deficit.[7][8][9] this compound has been shown to modulate BDNF expression in various experimental settings.
Preclinical Evidence
Animal studies consistently demonstrate that this compound administration can increase BDNF levels in key brain regions implicated in depression, such as the hippocampus and frontal cortex.[5][10][11] Chronic treatment appears necessary for these effects to manifest, aligning with the delayed therapeutic onset of the drug. For instance, one study found that three weeks of this compound treatment significantly increased BDNF protein in the frontal cortex of rats.[11][12] Another study using a chronic unpredictable stress (CUS) model in rats showed that low-dose this compound (5 mg/kg) for 14 or 28 days increased both BDNF mRNA and protein expression in the hippocampus.[10] Interestingly, this effect was not observed at a higher dose (10 mg/kg), suggesting a complex dose-response relationship.[10]
Clinical Evidence
Clinical studies in patients with major depressive disorder (MDD) have yielded more varied results. Some research indicates that this compound treatment increases serum BDNF levels, although this effect may take time to develop. One study found a significant increase in serum BDNF only after 6 months of this compound treatment, with no significant change observed at 5 weeks.[8][13] Conversely, another randomized controlled trial reported a decline in serum BDNF in patients treated with this compound for 28 days, while mirtazapine-treated patients showed an increase.[7] These discrepancies may be attributable to differences in treatment duration, patient populations, and the specific antidepressant used for comparison.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on this compound's effect on BDNF levels.
Table 1: Preclinical Studies on this compound and BDNF Expression
| Study Subject | Brain Region | Treatment Details | Key Findings | Reference |
| Sprague-Dawley Rats (CUS model) | Hippocampus | 5 mg/kg/day for 14 & 28 days | Significant increase in BDNF mRNA and protein. | [10] |
| Sprague-Dawley Rats (CUS model) | Hippocampus | 10 mg/kg/day for 14 & 28 days | No significant change in BDNF expression. | [10] |
| Sprague-Dawley Rats | Frontal Cortex | 10 mg/kg/day for 3 weeks | Significantly greater BDNF protein compared to vehicle control. | [11][12] |
| Sprague-Dawley Rats | Hippocampus | 10 mg/kg/day for 1 & 3 weeks | No significant change in BDNF protein. | [11] |
| Wistar Rats | Hippocampus & Cortex | 20 mg/kg (b.d.) for 5 weeks | Increased BDNF levels in both regions compared to controls. | [5] |
Table 2: Clinical Studies on this compound and Serum BDNF Levels
| Study Population | Treatment Details | Duration | Key Findings | Reference |
| MDD Patients (n=27) | This compound | 28 days | Decline in serum BDNF from 7.82 ± 3.75 ng/mL to 7.18 ± 5.64 ng/mL. | [7] |
| MDD Patients | This compound (mean dose 150 mg/day) | 5 weeks | No significant change in serum BDNF. | [8] |
| MDD Patients | This compound (mean dose 150 mg/day) | 6 months | Significant increase in serum BDNF. | [8][13] |
This compound and Neuroplasticity
The this compound-induced upregulation of BDNF is closely linked to its effects on neuroplasticity, the brain's ability to reorganize its structure and function.
Neurogenesis and Neuronal Survival
This compound has been shown to inhibit the apoptosis (programmed cell death) of hippocampal neurons in animal models of depression.[14][15] This neuroprotective effect is associated with the upregulation of BDNF.[14][15] By promoting neuronal survival, this compound may counteract the stress-induced atrophy observed in brain regions like the hippocampus.
Synaptic Plasticity
The impact of this compound on synaptic plasticity, particularly long-term potentiation (LTP)—a cellular mechanism underlying learning and memory—is complex. One study reported that both 1 and 3 weeks of this compound treatment significantly impaired LTP in the CA1 region of rat hippocampal slices.[11][12] This impairment occurred even before a detectable increase in BDNF, suggesting that the effect on LTP might be independent of BDNF expression changes.[11][12] Conversely, a transcriptomic study found that chronic this compound administration activated genes associated with neuroplasticity and synaptogenesis, such as Camk2g/b and Epha5a.[4][16] These findings suggest that this compound's influence on synaptic function is multifaceted and may involve various signaling pathways.
Structural and Functional Reorganization
Long-term treatment with this compound appears to promote functional reorganization and brain plasticity by influencing gene expression in cortical regulatory networks.[16] A study in Dark Agouti rats showed that three weeks of this compound (40 mg/kg/day) altered the expression of 222 genes in the frontal cortex, with significant upregulation in genes related to neurotrophic signaling (Ntrk2, Ntrk3), glutamatergic transmission, and neuroplasticity.[4][16][17]
Signaling Pathways Implicated in this compound's Action
This compound's effects on BDNF and neuroplasticity are mediated by intracellular signaling cascades. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), initiates several downstream pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. One study suggests that this compound improves BDNF expression by acting on the PI3K/Akt/eNOS pathway, which in turn represses the apoptosis of hippocampal neurons.[14][15]
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and synaptic plasticity. It is hypothesized that this compound's upregulation of BDNF initiates a phosphorylation cascade that activates the MAPK/ERK pathway.[18]
Caption: this compound's proposed signaling pathways for neuroplasticity.
Experimental Protocols
This section details common methodologies employed in the cited research to investigate the effects of this compound.
Animal Models and Drug Administration
-
Chronic Unpredictable Stress (CUS) Model: A widely used method to induce depressive-like behaviors in rodents. Rats are exposed to a series of mild, unpredictable stressors (e.g., tilted cage, wet bedding, light/dark cycle reversal, food/water deprivation) over several weeks. This protocol has been shown to reduce BDNF expression in the hippocampus.[10]
-
Drug Administration: this compound is typically administered to rodents via intraperitoneal (IP) injection, oral gavage, or subcutaneously implanted osmotic minipumps for continuous delivery.[4][17][19] Doses in rat studies range from 5 mg/kg to 40 mg/kg per day.[4][10][17]
Behavioral Assessments in Rodents
-
Sucrose (B13894) Preference Test: Measures anhedonia, a core symptom of depression. Rodents are given a choice between two bottles, one with plain water and one with a sucrose solution. A reduced preference for the sucrose solution is interpreted as an anhedonic-like state.[14]
-
Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior. The apparatus is a square arena. Parameters measured include distance traveled, time spent in the center versus the periphery, and rearing frequency.[14]
-
Morris Water Maze (MWM): A test for spatial learning and memory. Animals must learn to find a hidden platform in a pool of opaque water, using external cues for navigation. Escape latency and time spent in the target quadrant are key measures.[20]
Caption: General workflow for preclinical this compound studies.
Measurement of BDNF
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay used to measure BDNF protein concentrations in serum, plasma, or tissue homogenates.[13][21] This technique involves a capture antibody, the sample containing BDNF, a detection antibody, and a substrate that produces a measurable signal.[6] Commercial ELISA kits are widely used.[22]
-
Western Blot: A technique to detect and quantify specific proteins in a sample. Tissue homogenates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to BDNF. This method can confirm the presence and relative abundance of the protein.[14][15][21]
-
Immunohistochemistry (IHC): Used to visualize the location and distribution of BDNF protein within brain tissue slices. An antibody against BDNF is applied to the tissue, followed by a secondary antibody linked to a reporter that allows for microscopic visualization.[10][14][15]
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Measures the expression of BDNF mRNA. RNA is extracted from tissue, reverse-transcribed into complementary DNA (cDNA), and then amplified using PCR. The amount of amplified product corresponds to the initial amount of mRNA.[10]
Assessment of Neuroplasticity
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: A method for detecting DNA fragmentation that is a hallmark of apoptosis. It is used to quantify the number of apoptotic cells in brain tissue sections, providing a measure of neuronal death.[14][15]
-
Electrophysiology (Long-Term Potentiation): LTP is assessed in in vitro brain slices (typically hippocampus). Stimulating electrodes are placed to activate a presynaptic pathway, and a recording electrode measures the postsynaptic response. A high-frequency stimulation protocol is applied, and the subsequent potentiation of the synaptic response is measured over time.[11][12]
Caption: Workflow for BDNF protein quantification via ELISA and Western Blot.
Conclusion and Future Directions
The evidence strongly indicates that this compound's therapeutic action involves the modulation of BDNF and the promotion of neuroplasticity. Preclinical studies robustly show that chronic this compound treatment can increase BDNF expression in the hippocampus and frontal cortex and inhibit neuronal apoptosis. Clinical findings are more complex, suggesting that changes in peripheral BDNF levels may be time-dependent and potentially influenced by the specific antidepressant.
For drug development professionals, these findings highlight the importance of targeting neurotrophic pathways. Future research should aim to:
-
Clarify the dose-dependent effects of this compound on BDNF and neuroplasticity.
-
Investigate the discrepancies between preclinical and clinical findings regarding BDNF changes.
-
Explore how individual genetic variations, such as polymorphisms in the BDNF gene, might influence treatment response to this compound.
-
Develop novel compounds that more directly and potently target the BDNF-TrkB signaling pathway to potentially achieve faster-acting and more effective antidepressant effects.
This guide provides a foundational understanding of this compound's role in neuroplasticity, offering a detailed framework for the scientific community to build upon in the ongoing effort to refine treatments for depressive disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Transcriptional Evidence for the Role of Chronic this compound Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influences of chronic this compound, olanzapine and nicotine on the hippocampal and cortical concentrations of brain-derived neurotrophic factor (BDNF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Changes of serum concentrations of brain-derived neurotrophic factor (BDNF) during treatment with this compound and mirtazapine: role of medication and response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. This compound treatment stimulates expression of brain-derived neurotrophic factor protein in frontal cortex and inhibits long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcriptional evidence for the role of chronic this compound treatment in neurotrophic signaling and neuroplasticity including also Glutamatergic [corrected] - and insulin-mediated neuronal processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptional Evidence for the Role of Chronic this compound Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy of this compound and Deep Brain Stimulation Against the Effects of Hippocampal Lesion with Ibotenic Acid in Animals Exposed to the Chronic Mild Stress Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The experimental research on neuroplasticity in rats’ hippocampus subjected to chronic cerebral hypoperfusion and interfered by Modified Dioscorea Pills - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 22. Frontiers | Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker [frontiersin.org]
Early-Stage Investigation of Venlafaxine's Enantiomers and Their Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is administered as a racemic mixture of its (R)- and (S)-enantiomers. Early-stage investigations have revealed significant differences in the pharmacological profiles of these enantiomers and their primary active metabolite, O-desmethylthis compound (ODV). This technical guide provides an in-depth overview of the core findings related to the stereoselective activity of this compound, including quantitative pharmacological data, detailed experimental methodologies for their separation and analysis, and a visualization of the relevant biological pathways. Understanding these enantiomeric differences is crucial for the rational design of future therapeutics with improved efficacy and tolerability.
Introduction
This compound is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Its therapeutic effect is primarily attributed to the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake in the synaptic cleft.[2] this compound is a chiral compound, existing as (R)- and (S)-enantiomers, which are metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to their respective O-desmethylthis compound (ODV) enantiomers, both of which are also pharmacologically active.[3][4]
Preclinical studies have consistently demonstrated that the enantiomers of this compound possess distinct pharmacological properties.[4][5] The (S)-enantiomer exhibits greater selectivity for the serotonin transporter (SERT), whereas the (R)-enantiomer is a more potent inhibitor of both SERT and the norepinephrine transporter (NET).[5] This stereoselectivity extends to their metabolites and has significant implications for the drug's overall dose-dependent effects and side-effect profile. This guide synthesizes the foundational preclinical data that characterizes the individual contributions of each enantiomer to the therapeutic actions of this compound.
Quantitative Pharmacological Data
The differential affinity and inhibitory potency of this compound enantiomers and their metabolites at monoamine transporters are central to their distinct pharmacological profiles. The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) for the serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters.
| Compound | Transporter | Ki (nM) | IC50 (nM) |
| (R)-Venlafaxine | SERT | Data not consistently available | Potent Inhibitor |
| NET | Data not consistently available | Potent Inhibitor | |
| DAT | Weak Affinity | Weak Inhibitor | |
| (S)-Venlafaxine | SERT | Data not consistently available | Potent, Selective Inhibitor |
| NET | Data not consistently available | Weaker Inhibitor than (R)-form | |
| DAT | Weak Affinity | Weak Inhibitor | |
| (R)-O-desmethylthis compound | SERT | Data not consistently available | Potent Inhibitor |
| NET | Data not consistently available | Potent Inhibitor | |
| DAT | Weak Affinity | Weak Inhibitor | |
| (S)-O-desmethylthis compound | SERT | Data not consistently available | Potent, Selective Inhibitor |
| NET | Data not consistently available | Weaker Inhibitor than (R)-form | |
| DAT | Weak Affinity | Weak Inhibitor | |
| Racemic this compound | SERT | 74 | Data not consistently available |
| NET | 1260 | Data not consistently available | |
| DAT | Weak Affinity | Weak Inhibitor |
Note: Specific Ki and IC50 values for individual enantiomers are not consistently reported across publicly available literature. The table reflects the consensus on their relative potencies. The values for racemic this compound are provided for comparison.[6]
Experimental Protocols
The characterization of this compound's enantiomers relies on several key experimental techniques. The following sections provide detailed methodologies for their chiral separation, and the in vitro assessment of their activity at monoamine transporters.
Chiral Separation of this compound and its Metabolites by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-venlafaxine and their O-desmethyl metabolites.[7]
3.1.1. Materials and Reagents
-
Chiral stationary phase column (e.g., Chiralpak AD)
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
Diethylamine (DEA)
-
(R,S)-Venlafaxine standard
-
(R,S)-O-desmethylthis compound standard
-
Sample dissolution solvent (e.g., mobile phase)
3.1.2. Chromatographic Conditions
-
Mobile Phase: n-Hexane:Ethanol:DEA (e.g., 97:3:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
3.1.3. Procedure
-
Standard Preparation: Prepare a stock solution of racemic this compound and its metabolites in the mobile phase. Serially dilute to create calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound and its metabolites in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the prepared standards and samples onto the column and record the chromatograms.
-
Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas relative to the calibration curves.
In Vitro Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound enantiomers for monoamine transporters.[8][9]
3.2.1. Materials and Reagents
-
Cell membranes or tissue homogenates expressing the target transporter (SERT, NET, or DAT)
-
Radioligand specific for the target transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)
-
Test compounds: (R)- and (S)-venlafaxine, (R)- and (S)-O-desmethylthis compound
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of a known inhibitor for the target transporter)
-
Glass fiber filters
-
Scintillation fluid
3.2.2. Procedure
-
Membrane Preparation: Prepare a suspension of the cell membranes or tissue homogenates in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding inhibitor, radioligand, and membrane suspension.
-
Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Reuptake Inhibition Assay
This protocol details a cell-based assay to measure the functional potency (IC50) of this compound enantiomers in inhibiting monoamine reuptake.[10][11]
3.3.1. Materials and Reagents
-
HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]NE, or [³H]dopamine)
-
Test compounds: (R)- and (S)-venlafaxine, (R)- and (S)-O-desmethylthis compound
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation fluid
3.3.2. Procedure
-
Cell Culture: Culture the transporter-expressing cells in 96-well plates until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compounds for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled monoamine substrate to each well to initiate uptake and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the substrate solution and washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.
Visualizations of Pathways and Workflows
This compound Metabolism and Stereoselectivity
The metabolic pathway of this compound is stereoselective, primarily mediated by the CYP2D6 enzyme.
Experimental Workflow for Monoamine Reuptake Inhibition Assay
The following diagram illustrates the general workflow for assessing the inhibitory activity of this compound enantiomers on monoamine transporters.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an enantioselective assay for simultaneous separation of this compound and O-desmethylthis compound by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis of this compound and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Affinities of this compound and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Foundational Pharmacokinetic Profile of Venlafaxine in Rodent Models: A Technical Guide
Introduction
Venlafaxine is a widely prescribed antidepressant medication belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1] A thorough understanding of its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for researchers, scientists, and drug development professionals. These animal studies provide the foundational data necessary to predict human pharmacokinetics, understand drug disposition, and design effective clinical trials. This technical guide synthesizes core research on this compound's pharmacokinetic profile in mice and rats, presenting quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding.
Pharmacokinetic Profile: ADME
The disposition of this compound in rodents is characterized by extensive absorption, high clearance, significant first-pass metabolism, and notable species-specific differences.
Absorption
Following oral administration, this compound is well-absorbed from the gastrointestinal tract in both mice and rats, as indicated by the recovery of the majority of the administered radioactive dose in urine.[2] However, its absolute oral bioavailability is low in both species, largely due to extensive first-pass metabolism in the liver.[3][4]
-
In mice , the oral bioavailability of this compound has been reported to be 11.6%.[3]
-
In rats , the absolute bioavailability is similarly low, measured at 12.6%.[5]
Studies in mice and rats have shown that exposure to this compound can increase more than proportionally with the dose, which suggests a saturation of the elimination pathways at higher concentrations.[5]
Distribution
This compound exhibits a large volume of distribution in rodents, indicating that the drug distributes extensively into tissues.[5]
-
Tissue and Brain Penetration: In rats, studies using sustained administration via osmotic minipumps revealed that the this compound concentration in serum was approximately 25% of the concentration found in the brain parenchyma, with a clear correlation between blood and brain compartment levels.[6] The extracellular concentration of this compound in the mouse brain was found to be about 3.4% of the blood concentration.[3]
-
Role of P-glycoprotein (P-gp): The P-gp transporter at the blood-brain barrier has been shown to decrease the penetration of this compound and its primary metabolites into the brain.[7] In mice lacking P-gp, brain concentrations of this compound and its metabolites were significantly higher (2-12 times) compared to wildtype mice.[7]
Metabolism
This compound undergoes extensive metabolism in rodents, primarily through demethylation reactions in the liver.[1][2] This biotransformation is a key determinant of the drug's low bioavailability and results in the formation of several metabolites, some of which are pharmacologically active.
-
Primary Metabolites: The main bioactive metabolite is O-desmethylthis compound (ODV).[5] Other significant metabolites include N-desmethylthis compound (NDV) and N,O-didesmethylthis compound.[2][8][9] The conversion to ODV is primarily mediated by the CYP2D6 enzyme isoform.[1][4]
-
Species Differences: The metabolite profile of this compound varies significantly between rodent species.[2]
-
Exposure to Metabolites: In animal studies, the exposure to the bioactive ODV is generally less than that of the parent this compound.[5] In mice, the AUC ratio of ODV to this compound was 18% after intravenous administration and 39% following intragastric administration.[3]
Excretion
The primary route of elimination for this compound and its metabolites in all studied species, including rodents, is renal excretion.[2] Following administration of radiolabeled this compound, over 85% of the radioactivity was recovered in the urine within 72 hours.[2] A very small percentage of the administered dose is excreted as the unchanged parent compound in the urine, highlighting the extensive metabolic clearance.[2]
-
Mice: 13.0% of the dose is excreted as unchanged this compound in urine.[2]
-
Rats: Only 1.8% of the dose is excreted as unchanged this compound in urine.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and its primary metabolite, O-desmethylthis compound (ODV), in mice and rats from foundational studies.
Table 1: Key Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat | Source(s) |
| Absolute Bioavailability | 11.6% | 12.6% | [3][5] |
| Elimination Half-life (t½) | ~2 hours | ~1 hour | [3][5] |
| Clearance | High | High | [5] |
| Volume of Distribution | Large | Large | [5] |
Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats After a Single 20 mg/kg Oral Dose of this compound (Control Group Data)
| Analyte | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng/h/mL) | AUC (0-∞) (ng/h/mL) |
| This compound | 0.67 ± 0.41 | 300.33 ± 103.01 | 702.33 ± 147.16 | 722.50 ± 153.11 |
| ODV | 2.17 ± 1.47 | 370.83 ± 109.80 | 3381.17 ± 707.96 | 3719.00 ± 814.61 |
| Data derived from a control group in a drug-drug interaction study and represents baseline pharmacokinetics under the specified conditions.[10] |
Experimental Protocols
Reproducible pharmacokinetic data relies on standardized experimental methodologies. The following sections detail generalized protocols for in vivo and in vitro studies based on cited research.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical procedure for assessing this compound pharmacokinetics in rats.
-
Animal Models:
-
Species/Strain: Male Sprague-Dawley rats (180–220 g) are commonly used.[10]
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, regulated temperature (e.g., 25°C), and humidity (40-60%), with free access to food and water.[8]
-
Acclimatization: Animals are allowed to acclimatize to the facility for at least one week before experimentation.
-
-
Drug Administration:
-
Formulation: this compound is often dissolved in a vehicle such as 0.5% Carboxymethylcellulose sodium (CMC-Na) for oral administration.[10]
-
Dosing: A single dose (e.g., 20 mg/kg) is administered orally via gavage.[10] For intravenous studies, the drug is administered via a catheterized vein (e.g., jugular vein).[3] For sustained exposure studies, subcutaneously implanted osmotic minipumps can be used.[6]
-
-
Sample Collection:
-
Blood Sampling: Blood samples (~0.3 mL) are collected at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[4]
-
Method: Collection is typically performed via the tail vein into heparinized tubes.[10]
-
Plasma Preparation: Samples are immediately centrifuged (e.g., 13,000 rpm for 5 min) to separate the plasma, which is then stored at -80°C until analysis.[8]
-
-
Bioanalytical Method:
-
Technique: Concentrations of this compound and its metabolites (e.g., ODV) in plasma are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[4][10]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interferences before injection into the LC-MS/MS system.[8]
-
-
Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis with software like DAS (Drug and Statistics).[8]
-
In Vitro Metabolism Study Protocol (Rat Liver Microsomes)
This protocol describes a method to investigate the biotransformation of this compound in vitro.
-
System Preparation:
-
Source: Rat Liver Microsomes (RLMs) are used as the source of metabolic enzymes.[8][10]
-
Incubation Mixture: A typical incubation mixture contains RLMs, a phosphate (B84403) buffer solution, and an NADPH-generating system (which is required for CYP450 enzyme activity).
-
-
Metabolism Assay:
-
Substrate: this compound is added to the incubation mixture at various concentrations (e.g., 1–200 µM) to initiate the reaction.[8]
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent like acetonitrile.
-
-
Sample Analysis:
-
Technique: The formation of metabolites (e.g., O-desmethylthis compound) is measured using a validated LC-MS/MS method.[8][11]
-
Enzyme Kinetics: By measuring the rate of metabolite formation at different substrate concentrations, key enzyme kinetic parameters like Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity) can be determined.
-
Mandatory Visualizations
Metabolic Pathway of this compound
The primary metabolic transformations of this compound involve demethylation at different sites on the molecule.
Generalized Workflow for In Vivo Pharmacokinetic Studies
The following diagram illustrates the logical sequence of a typical preclinical pharmacokinetic study in rodents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic disposition of 14C-venlafaxine in mouse, rat, dog, rhesus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and its major metabolite o-desmethylthis compound in freely moving mice using automated dosing/sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics of this compound and O-desmethylthis compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained administration of the antidepressant this compound in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-brain barrier penetration of the enantiomers of this compound and its metabolites in mice lacking P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral HPLC analysis of this compound metabolites in rat liver microsomal preparations after LPME extraction and application to an in vitro biotransformation study - PubMed [pubmed.ncbi.nlm.nih.gov]
exploratory studies on the anti-inflammatory properties of venlafaxine
A Technical Guide to the Anti-Inflammatory Properties of Venlafaxine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth exploration of the immunomodulatory and anti-inflammatory properties of this compound, a serotonin-norepinephrine reuptake inhibitor (SNRI). It synthesizes findings from preclinical and clinical studies, details experimental methodologies, and visualizes key biological pathways.
Introduction
This compound is a widely prescribed antidepressant that primarily functions by inhibiting the reuptake of serotonin (B10506) and norepinephrine, and to a lesser extent, dopamine.[1][2] While its efficacy in treating major depressive disorder and other psychiatric conditions is well-established, a growing body of evidence indicates that this compound also possesses significant anti-inflammatory and immunomodulatory effects.[3][4][5] This has prompted investigations into its therapeutic potential for conditions with an inflammatory component, including neuroinflammatory disorders and chronic pain.[6][7] This guide consolidates the current understanding of this compound's anti-inflammatory actions, presenting key data, experimental protocols, and the underlying molecular mechanisms.
Preclinical Evidence of Anti-Inflammatory Effects
Preclinical research, utilizing both in vitro and in vivo models, has been instrumental in characterizing the anti-inflammatory profile of this compound. These studies demonstrate its ability to modulate cytokine production, alter immune cell behavior, and reduce inflammation in various experimental paradigms.
In Vitro Studies
In vitro models, particularly those involving primary glial cells and immune cell lines, have provided direct evidence of this compound's effects on cellular inflammatory responses.
Data Summary: In Vitro Studies
| Model System | Key Findings | This compound Concentration | Quantitative Results | Reference |
| Astroglia-Microglia Co-culture (Rat) | Reduction of pro-inflammatory cytokines, increase in anti-inflammatory cytokines. | 30 ng/ml & 300 ng/ml | IL-6: Decreased from 185.71 pg/ml to 116.6 pg/ml (at 30 ng/ml).[3] IFN-γ: Decreased from 77.3 pg/ml to 67 pg/ml (at 300 ng/ml).[3] TGF-β: Increased from 14.46 pg/ml to 23.1 pg/ml (at 30 ng/ml).[3] | [3][4][8] |
| Astroglia-Microglia Co-culture (Rat) | Shift of microglial phenotype from activated to resting morphology. | Not specified | In inflammatory cultures (M30), activated microglia were 61.58%; this compound treatment resulted in deactivation comparable to non-inflammatory conditions (M5) where activated microglia were 29.07%.[3] | [3] |
| PLP-specific T-cells & Peritoneal Macrophages (Murine) | Dose-dependent reduction in pro-inflammatory cytokine secretion. | 10⁻⁸ to 10⁻⁴ mol/l | IFN-γ & IL-12 p40: Secretion reduced by ~50% in T-cells.[5] IL-6 & TNF-α: Release reduced in macrophages.[5] | [5] |
| BV-2 Microglia Cell Line | Significant suppression of superoxide (B77818) production. | 25, 50, 100 µmol/l | Showed a protective effect on mitochondrial membrane potential and lysosomes but had only a marginal effect on NO release and phagocytosis.[9] | [9] |
| In Vitro Anti-Arthritic Assays | Inhibition of protein denaturation and stabilization of red blood cell membranes. | Concentration-dependent | This compound inhibited egg albumin and bovine serum albumin denaturation and preserved RBC membrane integrity.[10] | [10] |
Experimental Protocols: Key In Vitro Methodologies
-
Astroglia-Microglia Co-culture Model:
-
Objective: To mimic an in vitro inflammatory environment in the central nervous system (CNS).[3]
-
Protocol: Primary astroglia and microglia are harvested from neonatal Wistar rat brains. Co-cultures are established with varying ratios of microglia to astrocytes (e.g., 5% microglia for non-inflammatory 'M5' conditions, 30% for inflammatory 'M30' conditions).[3] Cultures are incubated with this compound or a vehicle (PBS) for a specified period (e.g., 16 hours).[3][8]
-
Analysis: Supernatants are collected to measure cytokine concentrations using Enzyme-Linked Immunosorbent Assay (ELISA).[3] Cellular morphology and phenotype are assessed via immunocytochemistry. Astrocytic membrane potential is measured using the patch-clamp technique.[3][4]
-
-
Lipopolysaccharide (LPS)-Stimulated Microglia:
-
Objective: To assess the effect of this compound on microglia activated by a potent inflammatory stimulus.
-
Protocol: The BV-2 microglial cell line is cultured and then stimulated with LPS (e.g., 10 µg/ml).[9] this compound is co-incubated at various concentrations.
-
Analysis: Superoxide production is measured using specific assays. Nitric oxide (NO) release, phagocytic activity, and cell proliferation are also quantified.[9] Mitochondrial membrane potential and lysosomal stability are assessed using fluorescent dyes.[9]
-
In Vivo Studies
Animal models of inflammation and autoimmune disease have been crucial for evaluating the systemic anti-inflammatory effects of this compound.
Data Summary: In Vivo Studies
| Model System | Key Findings | This compound Dosage | Quantitative Results | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J Mice | Amelioration of clinical symptoms. | 6, 20, 60 mg/kg (daily, oral) | Significant dose-dependent reduction in clinical EAE scores for both preventive and therapeutic interventions.[5][11] | [5][11] |
| EAE in SJL/J Mice | Reduced mRNA expression of inflammatory genes in CNS tissue. | 6, 20, 60 mg/kg | Diminished mRNA for CD3, CD8, Granzyme B, IL-12 p40, IFN-γ, TNF-α, Ccl2, and RANTES. Increased expression of Brain-Derived Neurotrophic Factor (BDNF).[5][11] | [5][11] |
| Carrageenan-Induced Paw Edema (Rat) | Inhibition of paw edema. | 50, 100 mg/kg (IP); 50, 100 µ g/rat (ICV) | Both intraperitoneal (IP) and intracerebroventricular (ICV) injections significantly inhibited edema formation.[7] | [7][12] |
| Carrageenan-Induced Paw Edema (Rat) | Decreased inflammatory mediators in paw tissue. | 50, 100 mg/kg (IP); 50, 100 µ g/rat (ICV) | Significant reduction in myeloperoxidase (MPO) activity and levels of IL-1β and TNF-α.[7] | [7] |
| Chronic Mild Stress (Rat) | Reduced lipid peroxidation and nitric oxide in the brain. | 20 mg/kg (oral) | Depression-induced increases in lipid peroxidation and nitric oxide were decreased by this compound administration.[13] | [13] |
| Freund's Adjuvant-Induced Arthritis (Rat) | Reduced arthritic symptoms and inflammatory markers. | Chronic 28-day administration | Decreased paw volume, arthritic index, and pain scores.[10] Reduced rheumatoid factor, C-reactive protein (CRP), and mRNA expression of TNF-α, IL-6, IL-1β, and COX-2.[10] | [10] |
Experimental Protocols: Key In Vivo Methodologies
-
Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Objective: To model T-cell-mediated CNS demyelinating disease, such as multiple sclerosis.
-
Protocol: EAE is induced in susceptible mice (e.g., SJL/J strain) by adoptive transfer of myelin-specific T-cells.[11] Mice receive daily oral doses of this compound or a vehicle. Treatment can be administered preventively (before disease induction) or therapeutically (after onset of symptoms).[5]
-
Analysis: Clinical symptoms are scored daily based on a standardized scale (e.g., tail limpness, paralysis). CNS tissue is harvested for histopathological analysis and quantification of inflammatory gene expression via PCR.[5]
-
-
Carrageenan-Induced Paw Edema Model:
-
Objective: A widely used model to study acute local inflammation and inflammatory pain.[7][12]
-
Protocol: Inflammation is induced by injecting carrageenan (e.g., 1%) into the plantar surface of a rat's hind paw.[12] this compound is administered either systemically (IP) or centrally (ICV) prior to the carrageenan injection.[7]
-
Analysis: Paw volume is measured at set time points using a plethysmometer to quantify edema.[7] Paw tissue is later homogenized to measure levels of inflammatory cytokines (TNF-α, IL-1β) and MPO activity, an indicator of neutrophil infiltration.[7]
-
Clinical Evidence
While most research is preclinical, some human studies have investigated the immunomodulatory effects of this compound, particularly in patients with inflammatory conditions or major depression, which is itself associated with an inflammatory state.[14][15]
Data Summary: Clinical Studies
| Population | Key Findings | This compound Dosage | Quantitative Results | Reference |
| Major Depressive Disorder Patients | Greater anti-inflammatory effect compared to paroxetine (B1678475). | 8 weeks of treatment | Caused greater decreases in IFN-γ, TNF-α, IL-4, IL-5, IL-1β, and IL-8 compared to paroxetine.[15] | [15] |
| Inflammatory Bowel Disease (IBD) Patients with Anxiety/Depression | Reduction in systemic inflammatory markers. | 6 months of treatment | Significant reduction in serum levels of C-reactive protein (CRP) (p < 0.001), erythrocyte sedimentation rate (ESR) (p = 0.003), and TNF-α (p = 0.009).[16][17] | [16][17] |
Experimental Protocols: Key Clinical Methodologies
-
Randomized Controlled Trial in IBD:
-
Objective: To assess the effect of this compound as an adjuvant therapy on disease activity and inflammatory markers in IBD patients with comorbid anxiety or depression.[16]
-
Protocol: Patients are randomized to receive either this compound or a placebo for a defined period (e.g., 6 months) in addition to their standard IBD therapy.[16][17]
-
Analysis: Blood samples are collected at baseline and follow-up points (e.g., 3 and 6 months) to measure serum levels of inflammatory markers like CRP, ESR, and TNF-α. Disease activity is assessed using standardized indices (e.g., Mayo score for Ulcerative Colitis, CDAI for Crohn's Disease).[16][17]
-
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through multiple, interconnected pathways. Key mechanisms include direct modulation of immune cell function, suppression of pro-inflammatory signaling cascades, and reduction of oxidative stress.
Modulation of Microglia and Cytokine Production
Microglia, the resident immune cells of the CNS, are central to neuroinflammation.[14] this compound has been shown to suppress the activation of microglia, shifting them from a pro-inflammatory to a resting state.[3][5] This leads to a significant change in the cytokine milieu, characterized by a decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ) and an increase in anti-inflammatory cytokines (TGF-β).[3][7][8]
Caption: this compound's modulation of microglial activation and cytokine profile.
Inhibition of Inflammasome Pathways
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of highly pro-inflammatory cytokines IL-1β and IL-18.[18][19] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases and depression.[18][19] Studies suggest that antidepressants, including this compound, can inhibit NLRP3 inflammasome activation, representing a key anti-inflammatory mechanism.[18][19] This may be achieved by enhancing autophagy, a cellular process that removes damaged components, including components of the inflammasome.[18]
Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound.
Attenuation of Oxidative and Nitrosative Stress
Oxidative stress and inflammation are closely linked, with each process capable of amplifying the other. This compound has demonstrated antioxidant properties by reducing lipid peroxidation and suppressing the production of reactive oxygen species (ROS), such as superoxide, and reactive nitrogen species (RNS), such as nitric oxide.[9][13][20] By mitigating oxidative stress, this compound can break this cycle, thereby reducing inflammation-induced cellular damage.[13][21]
Caption: this compound's role in breaking the inflammation-oxidative stress cycle.
Interaction with Neurotrophic and Other Signaling Pathways
This compound's effects extend beyond canonical inflammatory pathways. Chronic treatment has been shown to increase the expression of neurotrophic factors like BDNF, which has protective and anti-inflammatory roles in the CNS.[5][6] Additionally, studies have implicated its influence on other signaling cascades, such as the EPO/EPOR/JAK2 pathway, which can contribute to its neuroprotective and anti-inflammatory outcomes.[22]
Conclusion and Future Directions
For drug development professionals and researchers, these properties open up potential new avenues for therapeutic application. Further research is warranted to:
-
Elucidate Precise Molecular Targets: Identify the specific receptors and intracellular targets through which this compound mediates its immunomodulatory effects.
-
Conduct Robust Clinical Trials: Design and execute large-scale clinical trials to evaluate the efficacy of this compound as an adjunctive therapy for specific inflammatory and autoimmune disorders.
-
Explore Structure-Activity Relationships: Investigate whether new compounds based on the structure of this compound could be developed to optimize anti-inflammatory activity while minimizing psychiatric side effects, or vice versa.
The continued exploration of this compound's anti-inflammatory profile holds promise for repurposing this established drug and for the development of novel therapeutics targeting the intersection of neuropsychiatric and inflammatory diseases.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound exhibits an anti-inflammatory effect in an inflammatory co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The anti-inflammatory effects of this compound in the rat model of carrageenan-induced paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of microglial function by the antidepressant drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound demonstrated anti-arthritic activity possibly through down regulation of TNF-α, IL-6, IL-1β, and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antidepressant this compound ameliorates murine experimental autoimmune encephalomyelitis by suppression of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of antinociceptive and anti-inflammatory effects of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound modulates depression-induced oxidative stress in brain and medulla of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic Mild Stress and this compound Treatment Were Associated with Altered Expression Level and Methylation Status of New Candidate Inflammatory Genes in PBMCs and Brain Structures of Wistar Rats | MDPI [mdpi.com]
- 15. Differences in immunomodulatory properties between this compound and paroxetine in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound as an Adjuvant Therapy for Inflammatory Bowel Disease Patients With Anxious and Depressive Symptoms: A Randomized Controlled Trial [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. NLRP3 Inflammasome: A New Target for the Treatment of CVD and Depression Comorbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NLRP3 Inflammasome: From Pathophysiology to Therapeutic Target in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound-Induced Cytotoxicity Towards Isolated Rat Hepatocytes Involves Oxidative Stress and Mitochondrial/Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Mitigates Depressive-Like Behavior in Ovariectomized Rats by Activating the EPO/EPOR/JAK2 Signaling Pathway and Increasing the Serum Estradiol Level - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Interactions of Venlafaxine with Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro interactions of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine with the cytochrome P450 (CYP) enzyme system. The following sections detail the metabolic pathways of this compound, its inhibitory potential against various CYP isoforms, and the experimental methodologies used to determine these interactions.
Metabolism of this compound by Cytochrome P450 Enzymes
In vitro studies have established that this compound is primarily metabolized by the cytochrome P450 system. The major metabolic pathway is the O-demethylation of this compound to its active metabolite, O-desmethylthis compound (ODV). This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[1][2][3] A minor metabolic pathway involves N-demethylation to the less active metabolite N-desmethylthis compound (NDV), which is catalyzed by CYP3A4 and CYP2C19.[1][3] Further metabolism of ODV and NDV to N,O-didesmethylthis compound is also mediated by CYP enzymes, including CYP2C19 and CYP2D6.[3]
The significant role of CYP2D6 in this compound's metabolism suggests that individuals with genetic variations in the CYP2D6 gene, leading to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, may exhibit altered plasma concentrations of this compound and ODV.[2][4]
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine is a widely prescribed antidepressant medication belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs.[1] It is used in the management of major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder.[1] A critical aspect of this compound's pharmacology is its extensive metabolism in the liver to its major active metabolite, O-desmethylthis compound (ODV), also known as desthis compound (B1082).[2][3] ODV itself is a potent SNRI and contributes significantly to the overall therapeutic effect of this compound.[1][4] In fact, desthis compound has been developed and marketed as an antidepressant in its own right.[2] This guide provides a comprehensive technical overview of the primary investigation into O-desmethylthis compound, focusing on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its study.
Pharmacokinetics
Metabolism of this compound to O-Desmethylthis compound
The conversion of this compound to ODV is a primary step in its metabolism, predominantly carried out by the cytochrome P450 2D6 (CYP2D6) isoenzyme in the liver through O-demethylation.[5][6] This metabolic pathway is significant as variations in CYP2D6 activity, due to genetic polymorphisms, can lead to considerable inter-individual differences in the plasma concentrations of this compound and ODV.[3][6]
Individuals can be categorized into different CYP2D6 metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two inactive copies of the CYP2D6 gene, leading to reduced metabolism of this compound, resulting in higher plasma levels of the parent drug and lower levels of ODV.[6]
-
Intermediate Metabolizers (IMs): Have decreased CYP2D6 activity.
-
Extensive Metabolizers (EMs): Possess normal CYP2D6 function.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles, leading to enhanced metabolism of this compound and higher levels of ODV.[6]
While CYP2D6 is the primary enzyme for ODV formation, other minor metabolic pathways exist. N-demethylation of this compound to N-desmethylthis compound (NDV) is catalyzed by CYP3A4 and CYP2C19.[5][7] In CYP2D6 poor metabolizers, there is an increased metabolic flux through this N-demethylation pathway.[5]
Pharmacokinetic Parameters
The pharmacokinetic profiles of this compound and ODV exhibit notable differences, particularly in their elimination half-lives. ODV has a longer half-life than its parent compound, which contributes to more stable plasma concentrations with extended-release formulations.[1][8]
| Parameter | This compound | O-Desmethylthis compound (ODV) | Reference(s) |
| Elimination Half-life (Immediate Release) | 5 ± 2 hours | 11 ± 2 hours | [1] |
| Elimination Half-life (Extended Release) | 15 ± 6 hours | ~11-14 hours | [1][8] |
| Protein Binding | 27 ± 2% | 30 ± 12% | [1] |
| Bioavailability | 42 ± 15% | Not directly administered (metabolite) | [1] |
| Renal Excretion (as % of dose) | ~5% (unchanged) | ~29% | [1] |
| Apparent Clearance | 1.3 ± 0.6 L/h/kg | 0.4 ± 0.2 L/h/kg | [9] |
| Apparent Volume of Distribution | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg | [9] |
Pharmacodynamics
Mechanism of Action
O-desmethylthis compound, like its parent compound, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[10] It binds to and inhibits the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, leading to an increase in the synaptic concentrations of these neurotransmitters.[11] This dual mechanism of action is believed to be responsible for its antidepressant effects.[12] In vitro studies have shown that ODV has a higher affinity for the serotonin transporter compared to the norepinephrine transporter.[2] At higher doses, this compound also weakly inhibits dopamine (B1211576) reuptake.[1]
Receptor and Transporter Binding Profile
The inhibitory activity of ODV at the serotonin and norepinephrine transporters is a key determinant of its pharmacological effect.
| Transporter | IC50 Value (ODV) | Notes | Reference(s) |
| Human Serotonin Transporter (hSERT) | 47.3 nM | [13] | |
| Human Norepinephrine Transporter (hNET) | 531.3 nM | [13] | |
| Human Dopamine Transporter (hDAT) | Weak binding affinity (62% inhibition at 100 µM) | [13] |
ODV has a low affinity for other receptors, such as muscarinic, cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to a more favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants.[4][12]
Experimental Protocols
Quantification of this compound and O-Desmethylthis compound in Biological Matrices
A common and robust method for the simultaneous quantification of this compound and ODV in biological samples such as plasma or serum is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Methodology:
-
Sample Preparation:
-
Aliquots of plasma or serum are mixed with an internal standard (e.g., a deuterated analog of this compound or ODV).
-
Proteins are precipitated using a solvent like acetonitrile (B52724).
-
The sample is centrifuged, and the supernatant is collected.
-
Further purification can be achieved using solid-phase extraction (SPE) to remove interfering substances.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system.
-
Separation of this compound, ODV, and the internal standard is typically achieved on a C18 reverse-phase column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is used.
-
-
Detection and Quantification:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Quantification is performed using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions for each analyte and the internal standard.
-
A calibration curve is constructed by analyzing standards of known concentrations to determine the concentrations of this compound and ODV in the unknown samples.
-
CYP2D6 Genotyping
Given the significant role of CYP2D6 in this compound metabolism, genotyping is a valuable tool in research and, increasingly, in clinical practice to predict a patient's metabolic phenotype.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from a biological sample, typically whole blood or saliva.
-
Allele Amplification: Polymerase Chain Reaction (PCR) is used to amplify the specific regions of the CYP2D6 gene that contain known polymorphic sites.
-
Genotype Determination: Various techniques can be used to identify the specific alleles present, including:
-
DNA Microarrays: These can simultaneously detect a large number of single nucleotide polymorphisms (SNPs) and copy number variations.
-
Real-time PCR with allele-specific probes.
-
DNA sequencing.
-
-
Phenotype Prediction: The identified genotype is used to infer the metabolic phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer).
Clinical Significance
The pharmacological properties of O-desmethylthis compound have several important clinical implications:
-
Contribution to Therapeutic Effect: As an active metabolite, ODV significantly contributes to the overall antidepressant efficacy of this compound. The combined action of this compound and ODV ensures a sustained SNRI effect.
-
Development as a Separate Drug: The favorable pharmacokinetic profile of ODV, particularly its longer half-life and primary metabolism via glucuronidation rather than CYP2D6, led to its development as a standalone antidepressant, desthis compound.[4][14] This offers a potential advantage in patients who are poor CYP2D6 metabolizers or are taking other medications that inhibit CYP2D6, as it may lead to a more predictable dose-response relationship and a lower risk of certain drug-drug interactions.[12][14]
-
Side Effects: The side effect profile of this compound and desthis compound is consistent with their mechanism of action as SNRIs. Common adverse effects include nausea, dizziness, insomnia, somnolence, constipation, and sweating.[1][14] At higher doses, noradrenergic effects such as increased blood pressure and heart rate can occur.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. old.jpsychopathol.it [old.jpsychopathol.it]
- 8. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Joint population pharmacokinetic modeling of this compound and O-desmethyl this compound in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O desmethylthis compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Desthis compound | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Efficacy, Safety, and Tolerability of Desthis compound 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Bioavailability of Venlafaxine Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bioavailability of different formulations of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). By examining key pharmacokinetic parameters, experimental methodologies, and the underlying mechanism of action, this document serves as a comprehensive resource for researchers and professionals involved in drug development and clinical pharmacology.
Introduction to this compound and its Formulations
This compound is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] It is available in two primary oral formulations: immediate-release (IR) and extended-release (XR). The IR formulation requires multiple daily doses, while the XR version is designed for once-daily administration, which can improve patient adherence.[2] Understanding the differences in bioavailability between these formulations is critical for optimizing therapeutic outcomes and minimizing adverse effects.
This compound is well-absorbed orally, with at least 92% of a dose being absorbed into the systemic circulation.[3] However, it undergoes extensive first-pass metabolism in the liver, primarily by the CYP2D6 isoenzyme, resulting in an absolute bioavailability of about 45%.[3][4] Its primary active metabolite is O-desmethylthis compound (ODV), which is also a potent SNRI.[5]
Comparative Pharmacokinetics of this compound Formulations
The pharmacokinetic profiles of IR and XR this compound formulations exhibit significant differences, particularly in the rate of drug absorption. The XR formulation is designed to provide a slower rate of absorption, leading to a lower peak plasma concentration (Cmax) and a longer time to reach that peak (Tmax) compared to the IR formulation.[5] This controlled release mechanism of the XR formulation, often achieved through microencapsulation, allows for once-daily dosing.[2]
The following tables summarize the key pharmacokinetic parameters for both this compound and its active metabolite, ODV, for the immediate-release and extended-release formulations.
Table 1: Pharmacokinetic Parameters of this compound after Oral Administration
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) |
| Immediate-Release (IR) | 75 mg q12h | 225 | 2 | 5 ± 2 |
| Extended-Release (XR) | 150 mg q24h | 150 | 5.5 | 10.7 ± 3.2 |
Data compiled from FDA label information.[3]
Table 2: Pharmacokinetic Parameters of O-desmethylthis compound (ODV) after Oral Administration of this compound
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) |
| Immediate-Release (IR) | 75 mg q12h | 290 | 3 |
| Extended-Release (XR) | 150 mg q24h | 260 | 9 |
Data compiled from FDA label information.[3]
Notably, while the rate of absorption differs, the extent of absorption (bioavailability) between the IR and XR formulations is comparable.[5] Studies have also indicated that food does not significantly affect the bioavailability of this compound or ODV from the XR capsules.[5]
Experimental Protocols for Bioavailability and Bioequivalence Studies
The evaluation of this compound's bioavailability and the comparison of its different formulations rely on rigorously designed clinical trials. Below are detailed methodologies for key experiments cited in the literature.
Bioequivalence Study of Extended-Release Formulations
Objective: To compare the rate and extent of absorption of a test this compound XR formulation against a reference XR formulation.
Study Design: A single-dose, randomized, two-period, two-sequence, crossover study is a common design.[6] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least 7 days is typically implemented between the two treatment periods to prevent carryover effects.[4]
Subject Population: Healthy adult male and non-pregnant, non-lactating female volunteers are typically recruited.[7][8] Inclusion criteria often specify an age range (e.g., 18-65 years) and a body mass index (BMI) within a certain range.[8] Exclusion criteria are extensive and include a history of significant medical conditions, allergies to this compound or related drugs, use of other medications, and substance abuse.[1][9]
Dosing and Administration: Subjects receive a single oral dose of the test and reference formulations in a randomized order. To minimize the risk of nausea, studies are often conducted under fed conditions, with a standardized high-fat, high-calorie breakfast administered before dosing.[4][7]
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[4]
Analytical Method: The concentrations of this compound and its active metabolite, ODV, in plasma samples are determined using a validated analytical method, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6]
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both this compound and ODV using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-inf) values are analyzed using an analysis of variance (ANOVA). Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters fall within the predetermined range of 80-125%.[4]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft.[10][11] At lower doses, it primarily inhibits serotonin reuptake, while at higher doses, its inhibitory effect on norepinephrine reuptake becomes more pronounced.[11] This dual mechanism of action is believed to contribute to its broad efficacy in treating various mood and anxiety disorders.
The increased availability of serotonin and norepinephrine in the synapse leads to enhanced neurotransmission and subsequent downstream signaling cascades. While the complete intracellular signaling pathways are complex and not fully elucidated, the primary mechanism involves the interaction of these neurotransmitters with their respective postsynaptic receptors.
The binding of serotonin and norepinephrine to their respective G-protein coupled receptors on the postsynaptic neuron initiates a cascade of intracellular events. This can include the modulation of second messenger systems like cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB).[12] These signaling pathways are thought to ultimately lead to changes in gene expression and neuroplasticity, contributing to the therapeutic effects of this compound.
Conclusion
The development of different this compound formulations, particularly the extended-release version, has significantly impacted its clinical use by offering a more convenient dosing regimen and potentially improved tolerability. A thorough understanding of the bioavailability and pharmacokinetic profiles of these formulations is paramount for drug development professionals and clinicians. The methodologies outlined in this guide for conducting bioavailability and bioequivalence studies are crucial for ensuring the quality and interchangeability of different this compound products. Furthermore, a deeper insight into the molecular mechanisms and signaling pathways affected by this compound will continue to drive the development of more targeted and effective treatments for neuropsychiatric disorders.
References
- 1. A randomized controlled trial of this compound XR for major depressive disorder after spinal cord injury: Methods and lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Two Formulations of this compound are Bioequivalent when Administered as Open Capsule Mixed with Applesauce to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
The Dose-Dependent Pharmacology of Venlafaxine: A Technical Guide to its Inhibition of Serotonin and Norepinephrine Reuptake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the dose-dependent pharmacological profile of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). It details the quantitative data on its binding affinities and inhibitory concentrations for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, outlines the experimental protocols used to derive this data, and illustrates the underlying mechanisms and workflows through detailed diagrams.
Introduction: The Dual-Action Mechanism of this compound
This compound is an antidepressant that exerts its therapeutic effects by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[1][2] A key characteristic of this compound is its dose-dependent activity.[1][3] At lower therapeutic doses, it primarily acts as a selective serotonin reuptake inhibitor (SSRI), while at higher doses, its norepinephrine reuptake inhibition becomes more pronounced.[1][3] This dual action is attributed to its differential affinity for SERT and NET.[4][5] The major active metabolite of this compound, O-desmethylthis compound (ODV), also contributes significantly to its overall pharmacological profile.[6]
Quantitative Pharmacology of this compound and O-Desmethylthis compound
The dose-dependent effects of this compound are quantitatively defined by its binding affinity (Ki) and inhibitory concentration (IC50) for SERT and NET. These values, derived from in vitro studies, provide a measure of the drug's potency at each transporter.
Table 1: Binding Affinities (Ki) of this compound and O-Desmethylthis compound for Human SERT and NET
| Compound | Transporter | Ki (nM) | Reference(s) |
| This compound | hSERT | 82 | [4][5][6] |
| hNET | 2480 | [4][5][6] | |
| O-Desmethylthis compound (ODV) | hSERT | 40 | [6] |
| hNET | 558 | [6] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Inhibition (IC50) of Serotonin and Norepinephrine Uptake by this compound and O-Desmethylthis compound
| Compound | Transporter | IC50 (nM) | Reference(s) |
| This compound | SERT | 145 | [6] |
| NET | 2483 | [6] | |
| O-Desmethylthis compound (ODV) | SERT | 47.3 ± 19.4 | [6] |
| NET | 531.3 ± 113 | [6] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency in inhibiting transporter function.
The data clearly illustrates that both this compound and its active metabolite, ODV, have a significantly higher affinity for SERT compared to NET. This disparity in binding affinity is the molecular basis for the observed dose-dependent effects.
Signaling Pathway and Mechanism of Action
At the presynaptic terminal, this compound and ODV compete with serotonin and norepinephrine for binding to their respective transporters. By inhibiting reuptake, the concentration of these neurotransmitters in the synaptic cleft increases, leading to enhanced and prolonged signaling at postsynaptic receptors.
Caption: Dose-dependent action of this compound on SERT and NET.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay for SERT and NET
This assay measures the affinity of a drug for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target.
Objective: To determine the Ki of this compound and ODV for SERT and NET.
Materials:
-
Cell membranes expressing human SERT or NET
-
Radioligand for SERT (e.g., [³H]citalopram or [³H]paroxetine)
-
Radioligand for NET (e.g., [³H]nisoxetine)
-
This compound and ODV at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[7]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or ODV).[7]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Caption: Experimental workflow for radioligand binding assays.
Synaptosomal Monoamine Reuptake Assay
This assay directly measures the functional inhibition of neurotransmitter uptake into presynaptic nerve terminals (synaptosomes).
Objective: To determine the IC50 of this compound and ODV for the inhibition of serotonin and norepinephrine reuptake.
Materials:
-
Fresh brain tissue (e.g., from rodents)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine)
-
This compound and ODV at various concentrations
-
Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold 0.32 M sucrose.[10] Centrifuge the homogenate at a low speed to remove nuclei and cell debris.[11] Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.[11][12] Resuspend the synaptosomal pellet in buffer.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound, ODV, or vehicle for a short period (e.g., 10-15 minutes) at 37°C.[8]
-
Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.[8]
-
Incubation: Incubate for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.[8]
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.[8]
Caption: Experimental workflow for synaptosomal uptake assays.
Clinical Relevance and Implications
The dose-dependent inhibition of SERT and NET by this compound has significant clinical implications. At lower doses (typically 75 mg/day), the primary pharmacological effect is serotonin reuptake inhibition, similar to that of SSRIs.[1] As the dose is increased (typically above 150-225 mg/day), norepinephrine reuptake inhibition becomes clinically relevant, providing a broader spectrum of action that may be beneficial for certain patient populations or for treating a wider range of depressive symptoms.[1][6] This dual mechanism of action is a cornerstone of its therapeutic profile in the management of major depressive disorder and other psychiatric conditions.
Conclusion
The pharmacological profile of this compound is characterized by a dose-dependent inhibition of serotonin and norepinephrine reuptake, a phenomenon rooted in its differential binding affinities for SERT and NET. This technical guide has provided the quantitative data, detailed experimental methodologies, and visual representations necessary for a comprehensive understanding of this core mechanism. For researchers and professionals in drug development, a thorough grasp of these principles is essential for the rational design and application of dual-action antidepressants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dose-dependent noradrenergic and serotonergic properties of this compound in animal models indicative of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Establishing a Rat Model of Depression for Venlafaxine Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable rat model of depression using Chronic Unpredictable Mild Stress (CUMS). This model is highly suitable for evaluating the efficacy of antidepressants such as venlafaxine. The protocols detailed below cover model induction, drug administration, and behavioral and molecular assessment methods.
Application Overview
Major Depressive Disorder (MDD) is a significant global health issue, and effective preclinical models are crucial for developing novel therapeutics. The Chronic Unpredictable Mild Stress (CUMS) model is one of the most widely used and validated methods for inducing depression-like phenotypes in rodents.[1][2] This model exposes animals to a series of varied, mild stressors over several weeks, leading to behavioral and physiological changes that mimic core symptoms of human depression, including anhedonia (the inability to feel pleasure), behavioral despair, and anxiety.[1][2]
This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for MDD.[3][4] The CUMS model is particularly relevant for this compound studies as the induced depressive-like behaviors can often be reversed by chronic antidepressant treatment.[4][5] This allows for the investigation of this compound's therapeutic mechanisms, including its effects on neurotransmitter systems and neurotrophic signaling pathways like the Brain-Derived Neurotrophic Factor (BDNF)-TrkB pathway.[6][7]
Experimental Workflow
The overall experimental design involves several key phases: acclimatization, baseline behavioral testing, CUMS induction, this compound treatment, and post-treatment behavioral and molecular analysis. A typical timeline is 7-8 weeks.
Caption: Overall experimental timeline.
Experimental Protocols
3.1 Animals and Housing
-
Species: Male Sprague-Dawley or Wistar rats (200-250g at the start of the experiment).
-
Housing: Rats should be individually housed in standard cages to prevent social buffering from the stressors.[8]
-
Environment: Maintain a controlled environment with a temperature of 22 ± 2°C, humidity of 55 ± 15%, and a 12-hour light/dark cycle (lights on at 7:00 AM), unless a stressor requires alteration.[1][8]
-
Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week before the start of any procedures.[1][2] During this period, handle the rats daily to reduce stress from human interaction.
3.2 Chronic Unpredictable Mild Stress (CUMS) Protocol The CUMS protocol involves the daily application of random, mild stressors for a period of 4 to 6 weeks to induce a depression-like state.[1][5] To ensure unpredictability, the same stressor should not be applied on two consecutive days.[1]
Methodology:
-
For 5-6 weeks, subject the rats in the CUMS and CUMS+this compound groups to one or two of the stressors listed in Table 1 each day.
-
The control group should be housed in a separate room and receive standard care without any stressors, though they should be handled similarly to the stressed groups.
-
Ensure food and water are available ad libitum except during periods of deprivation as required by the stressor schedule.[1]
Table 1: CUMS Stressor Schedule Example
| Day | Stressor 1 (Morning) | Stressor 2 (Afternoon/Overnight) |
|---|---|---|
| Mon | 5 min cold swim (4°C)[9] | 24h food deprivation[1] |
| Tue | 1 min tail pinch (1cm from tip)[2] | Soiled cage (200ml water in bedding)[2][8] |
| Wed | 24h water deprivation[1] | Cage tilt (45°)[2][8] |
| Thu | 4h physical restraint[2] | Overnight illumination[8] |
| Fri | 45°C heat exposure[1] | White noise (85 dB) for 4h[8] |
| Sat | Stroboscopic illumination (200 flashes/min)[8] | Day/night cycle reversal[9] |
| Sun | Wet bedding[1] | Paired housing for 12h[8] |
Note: This is an example schedule. Stressors should be applied randomly throughout the CUMS period.
3.3 this compound Administration Protocol this compound treatment typically begins 2-3 weeks after the initiation of the CUMS protocol and continues concurrently with the stressors until the end of the experiment.[4]
Methodology:
-
Prepare this compound solution by dissolving it in physiological saline.
-
Administer this compound daily via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
The control and CUMS (vehicle) groups should receive an equivalent volume of saline.
-
Treatment should last for at least 21 days to observe therapeutic effects.[4]
Table 2: this compound Dosage Information
| Parameter | Description |
|---|---|
| Drug | This compound Hydrochloride |
| Vehicle | 0.9% Physiological Saline |
| Route | Oral Gavage (p.o.) or Intraperitoneal (i.p.) |
| Dosage Range | 10 - 40 mg/kg/day.[4][10][11][12] A dose of 10 mg/kg has been shown to be effective in reversing CUMS-induced behaviors.[4][13] Higher doses (16-32 mg/kg) can significantly increase brain 5-HT and NE levels.[3][11] |
| Frequency | Once daily |
| Duration | 21-28 days[4] |
3.4 Behavioral Assessment Protocols Behavioral tests are performed at baseline and after the treatment period to assess depression-like and anxiety-like behaviors.
3.4.1 Sucrose (B13894) Preference Test (SPT) - for Anhedonia This test measures the reduction in the animal's interest in rewarding stimuli, a core symptom of depression.[14][15] Protocol:
-
Habituation: For 48 hours before the test, habituate rats to drinking from two bottles, one with water and one with a 1% sucrose solution.[8][16]
-
Deprivation: Before the test, deprive the rats of food and water for 20-24 hours.[8]
-
Testing: Present each rat with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water.
-
Measurement: After a 1-2 hour test period, weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100.
3.4.2 Forced Swim Test (FST) - for Behavioral Despair The FST assesses behavioral despair by measuring the immobility time of a rat when placed in an inescapable water tank.[14][15] Antidepressants typically reduce immobility time. Protocol:
-
Fill a transparent cylindrical tank (40-50 cm high, 20 cm diameter) with water (24-25°C) to a depth of 30 cm.
-
Pre-test (Day 1): Place each rat in the water for 15 minutes. This is for habituation.
-
Test (Day 2): 24 hours later, place the rat back in the tank for a 5-minute session.
-
Scoring: Record the duration of immobility during the 5-minute test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
3.4.3 Open Field Test (OFT) - for Locomotor Activity and Anxiety The OFT is used to assess general locomotor activity and anxiety-like behavior.[14][17] Depressed rats often show decreased exploration. Protocol:
-
Use a square arena (e.g., 100x100 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and peripheral zones.
-
Place the rat in the center of the arena and allow it to explore freely for 5-10 minutes.
-
Record the session with a video camera mounted above the arena.
-
Analysis: Use tracking software to measure parameters such as total distance traveled, time spent in the center zone, and the number of rearing events. A decrease in total distance indicates reduced locomotor activity, while less time in the center suggests anxiety.
Table 3: Expected Outcomes of Behavioral Tests
| Group | Sucrose Preference Test (SPT) | Forced Swim Test (FST) | Open Field Test (OFT) |
|---|---|---|---|
| Control | High preference (>75%) | Low immobility time | Normal locomotion and center time |
| CUMS (Vehicle) | Significantly decreased preference (<65%)[5] | Significantly increased immobility time | Decreased locomotion and center time[4] |
| CUMS + this compound | Preference restored towards control levels[4] | Immobility time significantly reduced vs. CUMS group[18] | Locomotion and center time restored towards control levels[4] |
3.5 Molecular and Cellular Analysis Following the final behavioral tests, rats are euthanized, and brain tissues (specifically the hippocampus and prefrontal cortex) are collected for molecular analysis.
-
Neurotransmitter Measurement: Brain levels of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and their metabolites can be measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. This compound treatment is expected to increase the levels of 5-HT and NE in these brain regions.[3][11]
-
Protein Expression Analysis: Western Blot or ELISA can be used to measure the protein expression levels of BDNF and its receptor, TrkB. CUMS typically reduces BDNF levels, while this compound treatment is expected to restore or increase them.[7] The phosphorylation state of TrkB (p-TrkB) and downstream targets like ERK can also be assessed as a measure of pathway activation.[9][19]
Key Signaling Pathway: BDNF-TrkB
The neurotrophic hypothesis of depression posits that stress reduces levels of BDNF, leading to atrophy of neurons in the hippocampus and prefrontal cortex.[20] Antidepressants like this compound are thought to exert their therapeutic effects, at least in part, by restoring BDNF levels and activating its high-affinity receptor, TrkB.[6][20][21] Recent evidence suggests that antidepressants can directly bind to TrkB, allosterically potentiating BDNF signaling.[22] This activation triggers downstream cascades (e.g., PLCγ, ERK) that promote neurogenesis, synaptogenesis, and neuronal survival, thereby counteracting the effects of stress.[21][22]
Caption: this compound's effects on the BDNF-TrkB pathway.
References
- 1. Chronic Unpredictable Mild Stress in Rats based on the Mongolian medicine [jove.com]
- 2. Centella asiatica prevents chronic unpredictable mild stress-induced behavioral changes in rats | Biomedical Research and Therapy [bmrat.org]
- 3. Biochemical mechanism studies of this compound by metabonomic method in rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates the depression-like behaviors and hippocampal S100B expression in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sustained administration of the antidepressant this compound in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Transcriptional Evidence for the Role of Chronic this compound Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates the depression-like behaviors and hippocampal S100B expression in a rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. conductscience.com [conductscience.com]
- 17. ovid.com [ovid.com]
- 18. Brain region-specific metabolite networks regulate antidepressant effects of this compound - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08726H [pubs.rsc.org]
- 19. This compound inhibits neuronal apoptosis in a depression rat model via ERK1/ERK2 pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 20. sop.org.tw [sop.org.tw]
- 21. Role of BDNF in the pathophysiology and treatment of depression: activity dependent effects distinguish rapid acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
Protocol for Chronic Venlafaxine Administration in Mice via Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chronic administration of venlafaxine in mice using osmotic minipumps. This method ensures a continuous and stable delivery of the drug, which is crucial for studies investigating the long-term effects of this compound on behavior and neuronal signaling pathways.
Data Presentation: Quantitative Parameters for this compound Administration
The following table summarizes key quantitative data for the chronic administration of this compound in rodents, extrapolated for use in mice. These parameters are critical for designing and executing experiments to study the effects of long-term this compound exposure.
| Parameter | Value | Species | Route of Administration | Duration | Reference |
| Dosage | 10 - 40 mg/kg/day | Rat (extrapolated for mouse) | Subcutaneous Osmotic Minipump | 14 - 21 days | [1] |
| Osmotic Minipump Model | ALZET® Model 2002 or 2004 | Mouse/Rat | Subcutaneous | 14 or 28 days | [2] |
| Vehicle | Sterile 0.9% Saline | N/A | N/A | N/A | [3] |
| Behavioral Testing | Forced Swim Test | Mouse | N/A | Post-treatment | [4][5] |
| Molecular Analysis | Western Blot for p-AKT, BDNF | Mouse | N/A | Post-euthanasia | [6][7] |
Experimental Protocols
Preparation of this compound Solution for Osmotic Minipumps
Objective: To prepare a sterile solution of this compound hydrochloride for loading into osmotic minipumps.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the total amount of this compound hydrochloride required based on the desired dose (e.g., 10 mg/kg/day), the mean body weight of the mice, the number of mice, and the duration of the study.
-
Weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to achieve the final desired concentration. The concentration will depend on the pumping rate of the selected osmotic minipump model.
-
Vortex the tube until the this compound hydrochloride is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the sterile this compound solution at 4°C until ready for pump loading.
Osmotic Minipump Implantation Surgery
Objective: To surgically implant osmotic minipumps subcutaneously in mice for the continuous delivery of this compound.
Materials:
-
ALZET® osmotic minipumps (e.g., Model 2002 for 14 days or 2004 for 28 days)
-
Prepared sterile this compound solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Wound clips or sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Shave the fur from the dorsal mid-scapular region.
-
Clean the surgical area with an antiseptic solution.
-
Make a small (~1 cm) incision in the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic minipump.
-
Fill the osmotic minipump with the sterile this compound solution according to the manufacturer's instructions.
-
Insert the filled minipump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Place the mouse on a heating pad to maintain body temperature during recovery from anesthesia.
-
Monitor the mouse daily for the first week post-surgery for any signs of infection or distress.
Behavioral Analysis: Forced Swim Test
Objective: To assess depressive-like behavior in mice following chronic this compound treatment.[4][5]
Materials:
-
Cylindrical glass beaker (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Fill the beaker with water to a depth of 15 cm.
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Analyze the video recording for the last 4 minutes of the test, scoring the duration of immobility (floating with only minor movements to keep the head above water).
Molecular Analysis: Western Blot for p-AKT and BDNF
Objective: To quantify the expression levels of phosphorylated AKT (p-AKT) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[6][7]
Materials:
-
Hippocampal tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-BDNF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Following the chronic this compound treatment period, euthanize the mice and rapidly dissect the hippocampi on ice.
-
Homogenize the tissue in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of p-AKT to total-AKT and BDNF to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for chronic this compound administration in mice.
Caption: this compound-activated signaling pathways in neurons.
References
- 1. This compound inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent noradrenergic and serotonergic properties of this compound in animal models indicative of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103381149A - this compound hydrochloride single-chamber osmotic pump controlled release tablet and preparation method thereof - Google Patents [patents.google.com]
- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Microdialysis to Measure Venlafaxine's Effects on Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Venlafaxine is a widely prescribed antidepressant classified as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). At higher therapeutic doses, it also exhibits weak inhibition of dopamine (B1211576) reuptake.[1][2][3][4] Understanding the in vivo pharmacodynamic effects of this compound on neurotransmitter levels in specific brain regions is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of discrete brain regions in awake, freely moving animals.[5] This methodology allows for the direct measurement of endogenous neurotransmitter concentrations and their dynamic changes in response to pharmacological agents like this compound. This document provides detailed protocols for utilizing in vivo microdialysis coupled with sensitive analytical techniques to quantify the effects of this compound on serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA) levels in key brain areas implicated in mood regulation, such as the prefrontal cortex and hippocampus.
The data generated from these studies can provide valuable insights into the dose-dependent neurochemical profile of this compound, its therapeutic window, and potential off-target effects. Furthermore, these protocols can be adapted to evaluate novel compounds targeting monoamine transporters.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rats to Measure this compound-Induced Changes in Neurotransmitter Levels
1. Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimatization before any procedures.
2. Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a combination of ketamine and xylazine.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Expose the skull and ensure the head is level.
-
Drill a small burr hole over the target brain region. Example coordinates for the medial prefrontal cortex (mPFC) are: AP +3.2 mm, ML ±0.6 mm from bregma; DV -2.5 mm from the skull surface.[6][7][8]
-
Slowly lower a guide cannula to the desired depth just above the target region.
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
-
Post-operative Care: Administer analgesics and allow the animal to recover for 5-7 days.
3. Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.
-
Probe Insertion: Gently insert a microdialysis probe (e.g., 2 mm membrane, 20 kDa molecular weight cut-off) through the guide cannula into the target brain region.
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4 with 2.0 mM NaH₂PO₄/Na₂HPO₄.[6] The solution should be sterile-filtered (0.2 µm).
-
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes). To prevent degradation of catecholamines, collect samples in vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid).
-
This compound Administration:
-
Dissolve this compound hydrochloride in sterile saline (0.9% NaCl).
-
Administer the desired dose (e.g., 10, 20, or 30 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Post-administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours.
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perform histological analysis to confirm the correct placement of the microdialysis probe.
Protocol 2: Analysis of Neurotransmitters in Microdialysate Samples
Option A: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
-
System: A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector.
-
Column: A reversed-phase C18 column suitable for neurotransmitter analysis.
-
Mobile Phase: An example mobile phase composition is a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent (e.g., sodium dodecyl sulfate), with the pH adjusted to be acidic.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Use an electrochemical detector with a glassy carbon working electrode. The potential of the working electrode should be optimized for the detection of 5-HT, NE, and DA (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
Quantification: Calculate neurotransmitter concentrations by comparing the peak areas of the samples to those of a standard curve prepared with known concentrations of 5-HT, NE, and DA.
Option B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9][10]
-
Column: A reversed-phase C18 or HILIC column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each neurotransmitter and their stable isotope-labeled internal standards.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Data Presentation
Table 1: Effect of Acute this compound Administration on Extracellular Neurotransmitter Levels in the Rat Medial Prefrontal Cortex
| This compound Dose (mg/kg, i.p.) | Basal 5-HT (% of baseline) | Peak 5-HT (% of baseline) | Basal NE (% of baseline) | Peak NE (% of baseline) | Basal DA (% of baseline) | Peak DA (% of baseline) |
| Vehicle | 100 ± 10 | 110 ± 12 | 100 ± 15 | 105 ± 10 | 100 ± 8 | 102 ± 9 |
| 10 | 100 ± 12 | 250 ± 30 | 100 ± 18 | 180 ± 25 | 100 ± 11 | 120 ± 15 |
| 30 | 100 ± 9 | 450 ± 45 | 100 ± 13 | 400 ± 40 | 100 ± 10 | 150 ± 20* |
*Data are presented as mean ± SEM and are representative values compiled from published literature.[11][12][13] *p < 0.05 compared to vehicle.
Table 2: Basal Extracellular Concentrations of Neurotransmitters in Rat Brain
| Brain Region | 5-HT (nM) | NE (nM) | DA (nM) |
| Medial Prefrontal Cortex | 0.5 - 2.0 | 1.0 - 5.0 | 2.0 - 10.0 |
| Hippocampus | 0.2 - 1.5 | 0.5 - 3.0 | 0.1 - 0.5 |
*Concentrations are approximate basal levels reported in microdialysis studies. Actual values can vary depending on the specific experimental conditions.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Postsynaptic signaling cascade.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]
- 5. Rapid and precise method to locate microdialysis probe implantation in the rodent brain | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Venlafaxine's Inhibition of CYP2D6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine, an antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class, is a substrate and inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs, making it a critical enzyme in drug development and clinical pharmacology.[3][4] Assessing the inhibitory potential of compounds like this compound on CYP2D6 is crucial for predicting potential drug-drug interactions.
These application notes provide detailed protocols for two common in vitro methods to assess the inhibition of CYP2D6 by this compound: a fluorometric assay for high-throughput screening and a more definitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay using a probe substrate.
Principle of the Assay
The in vitro CYP2D6 inhibition assay measures the extent to which a test compound, in this case this compound, inhibits the metabolic activity of the CYP2D6 enzyme. This is typically achieved by incubating the enzyme (commonly in the form of human liver microsomes or recombinant enzymes) with a specific probe substrate that is converted into a measurable product.[5] The rate of product formation in the presence of the inhibitor is compared to the rate in its absence to determine the degree of inhibition.
Data Presentation
The inhibitory potential of this compound on CYP2D6 is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes published in vitro inhibition data for this compound against CYP2D6 using different probe substrates.
| Probe Substrate | Test System | Parameter | Value (µM) | Reference |
| Imipramine (B1671792) | Human Liver Microsomes | Ki | 41.0 ± 9.5 | [6][7] |
| Desipramine (B1205290) | Human Liver Microsomes | Ki | Not specified, but inhibited | [6][7] |
| Dextromethorphan (B48470) | Human Liver Microsomes | Ki (rac-venlafaxine) | 33 | [8] |
| Dextromethorphan | Human Liver Microsomes | Ki (R(+)-venlafaxine) | 52 | [8] |
| Dextromethorphan | Human Liver Microsomes | Ki (S(-)-venlafaxine) | 22 | [8] |
| Dextromethorphan | Human Liver Microsomes | IC50 | 69 | [9] |
Experimental Protocols
Two primary methods for assessing CYP2D6 inhibition by this compound are detailed below.
Protocol 1: Fluorometric High-Throughput Screening Assay
This protocol is adapted from commercially available CYP2D6 inhibitor screening kits and is suitable for rapid screening of multiple compounds.[3][4][10][11] It utilizes a non-fluorescent CYP2D6 substrate that is metabolized to a highly fluorescent product.
Materials:
-
Recombinant human CYP2D6 enzyme preparation
-
CYP2D6 Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Non-fluorescent CYP2D6 Substrate (e.g., a derivative of 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin)
-
Fluorescent Standard (e.g., 3-hydroxy-7-methoxy-4-methylcoumarin - AHMC)
-
NADPH Generating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound hydrochloride
-
Positive Control Inhibitor (e.g., Quinidine)
-
Opaque 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of the positive control inhibitor (e.g., 2 mM Quinidine in acetonitrile).
-
Reconstitute the NADPH Generating System, CYP2D6 enzyme, and substrate according to the supplier's instructions.
-
-
Standard Curve Preparation:
-
Prepare a dilution series of the fluorescent standard (AHMC) in CYP2D6 Assay Buffer in the 96-well plate to generate a standard curve (e.g., 0 to 200 pmol/well).
-
Adjust the final volume in each well to 100 µL with CYP2D6 Assay Buffer.
-
-
Assay Reaction:
-
In separate wells of the 96-well plate, add the following:
-
Test Wells: 20 µL of this compound at various concentrations.
-
Positive Control Wells: 20 µL of the positive control inhibitor working solution.
-
No Inhibitor Control Wells: 20 µL of solvent.
-
-
Add 50 µL of the reconstituted CYP2D6 enzyme/NADPH generating system mix to each well.
-
Initiate the reaction by adding 30 µL of the CYP2D6 substrate solution to each well.[10]
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Use the standard curve to convert the fluorescence units of the assay wells into pmoles of product formed.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: LC-MS/MS Assay with Dextromethorphan Probe Substrate
This method provides a more specific and quantitative assessment of CYP2D6 inhibition by measuring the formation of dextrorphan (B195859) from the probe substrate dextromethorphan.[12][13][14]
Materials:
-
Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Dextromethorphan (CYP2D6 probe substrate)
-
Dextrorphan (metabolite standard)
-
Dextrorphan-d3 (internal standard)
-
This compound hydrochloride
-
NADPH
-
Acetonitrile (B52724) (ACN)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of dextromethorphan, dextrorphan, dextrorphan-d3, and this compound in a suitable solvent (e.g., methanol).
-
Prepare a working solution of NADPH in buffer.
-
-
Incubation:
-
In microcentrifuge tubes, combine HLM (e.g., 0.2 mg/mL final concentration), potassium phosphate buffer, and various concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add dextromethorphan to a final concentration near its Km for CYP2D6 (e.g., 5 µM).[5]
-
Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).
-
Incubate at 37°C for a time within the linear range of metabolite formation (e.g., 10 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (dextrorphan-d3).
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate dextrorphan from dextromethorphan and other matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (HESI).[12]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Dextrorphan: Q1/Q3 (e.g., m/z 258.2 -> 157.1)
-
Dextromethorphan: Q1/Q3 (e.g., m/z 272.2 -> 171.1)
-
Dextrorphan-d3: Q1/Q3 (e.g., m/z 261.2 -> 160.1)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for dextrorphan and the internal standard.
-
Calculate the ratio of the dextrorphan peak area to the internal standard peak area.
-
Create a calibration curve using known concentrations of dextrorphan.
-
Quantify the amount of dextrorphan formed in each sample.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the in vitro CYP2D6 inhibition assay.
Caption: Inhibition of CYP2D6-mediated dextromethorphan metabolism by this compound.
References
- 1. O- and N-demethylation of this compound in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. CYP2D6 Activity Assay Kit (Fluorometric) (ab211078) is not available | Abcam [abcam.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. This compound: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. CYP2D6 Inhibitor Assay Kit (Fluorometric) (ab211079) is not available | Abcam [abcam.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antidepressant Efficacy of Venlafaxine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key behavioral tests used to assess the antidepressant efficacy of venlafaxine in animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound and novel antidepressant compounds.
Introduction to this compound
This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Its primary mechanism of action involves blocking the reuptake of serotonin (B10506) and norepinephrine (B1679862), and to a lesser extent dopamine (B1211576), at the presynaptic terminal.[1][2][3] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][2] The antidepressant effects of this compound are also associated with the promotion of neuroplasticity and the expression of brain-derived neurotrophic factors (BDNF).[2][4] Animal models are crucial for elucidating the neurobiological mechanisms underlying this compound's therapeutic effects and for screening new antidepressant candidates.
Key Behavioral Tests for Antidepressant Efficacy
Several validated behavioral tests are employed to model depressive-like states in animals and to evaluate the efficacy of antidepressant treatments. These tests are based on distinct behavioral paradigms, including despair-based, anhedonia-based, and anxiety-based models.
Forced Swim Test (FST)
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used despair-based model for screening antidepressant drugs.[5][6] The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and adopt an immobile posture, a state interpreted as behavioral despair. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.[6]
Experimental Protocol:
| Parameter | Specification |
| Animal Subjects | Mice (e.g., C57BL/6) or Rats (e.g., Wistar, Sprague-Dawley) |
| Apparatus | A transparent Plexiglas cylinder (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats).[5][7] |
| Water | Filled to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm for mice).[5][8] Water temperature should be maintained at 23-25°C.[7] |
| Procedure | 1. Acclimatize animals to the testing room for at least 1 hour before the experiment. 2. Gently place each animal individually into the cylinder of water. 3. The total test duration is typically 6 minutes.[5][7] The first 2 minutes are considered a habituation period, and behavior is scored during the subsequent 4 minutes. 4. After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.[6] |
| Data Analysis | The primary measure is the duration of immobility (time spent floating with only minor movements to keep the head above water). This can be scored manually by a trained observer or using automated video-tracking software. |
Quantitative Data for this compound in FST:
| Animal Model | This compound Dose | Effect on Immobility Time | Reference |
| Mice | 4 mg/kg | Significant reduction | [7] |
| Mice | 8 mg/kg | Significant reduction | [7] |
| Rats | 25, 50, 75, 100 mg/kg | Attenuated methylphenidate-induced depression | [9] |
Experimental Workflow for the Forced Swim Test
Caption: Workflow for the Forced Swim Test (FST).
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test (TST) is a despair-based model used to screen for antidepressant activity.[10][11] The test involves suspending mice by their tails, and the duration of immobility is measured as an indicator of a depressive-like state. Antidepressants are expected to decrease the time spent immobile.[11]
Experimental Protocol:
| Parameter | Specification |
| Animal Subjects | Mice (This test is not recommended for rats due to the potential for tail injury).[10] |
| Apparatus | A suspension box or a horizontal bar from which the mouse can be suspended.[10][11] The mouse should be positioned so it cannot escape or hold onto any surfaces. |
| Procedure | 1. Acclimatize mice to the testing room. 2. Securely attach adhesive tape to the tail (approximately 1-2 cm from the tip) and suspend the mouse from the bar.[12] 3. The test duration is typically 6 minutes.[10] 4. To prevent tail climbing, a small cylinder can be placed around the base of the tail.[10] 5. After the test, gently remove the tape and return the mouse to its home cage. |
| Data Analysis | The duration of immobility (hanging passively without any movement) is the primary endpoint.[12] This can be scored manually or with automated systems. |
Quantitative Data for this compound in TST:
| Animal Model | This compound Dose | Effect on Immobility Time | Reference |
| Mice (Cuprizone-induced) | 20 mg/kg/day | Significant reduction | [13][14] |
| Rats | 25, 50, 75, 100 mg/kg | Attenuated methylphenidate-induced depression | [9] |
Experimental Workflow for the Tail Suspension Test
Caption: Workflow for the Tail Suspension Test (TST).
Chronic Unpredictable Mild Stress (CUMS) Model and Sucrose (B13894) Preference Test (SPT)
The CUMS model is a widely accepted animal model of depression that aims to induce a state of anhedonia, a core symptom of depression in humans.[15] This is achieved by exposing animals to a series of mild, unpredictable stressors over an extended period. The Sucrose Preference Test (SPT) is then used to measure anhedonia by assessing the animal's preference for a sweetened solution over plain water.[16] A decrease in sucrose preference is indicative of anhedonic-like behavior. Antidepressant treatment is expected to reverse this deficit.
Experimental Protocol for CUMS:
| Parameter | Specification |
| Animal Subjects | Rats or Mice |
| Procedure | 1. House animals individually. 2. For several weeks (typically 3-8 weeks), expose animals to a daily schedule of varying, mild stressors. 3. Stressors may include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, restraint stress, and social isolation. The stressors should be applied in an unpredictable manner. |
| Data Analysis | The primary outcome is the induction of a depressive-like phenotype, which is then assessed using other behavioral tests like the SPT. |
Experimental Protocol for SPT:
| Parameter | Specification |
| Apparatus | Two identical drinking bottles per cage. |
| Procedure | 1. Habituate animals to the presence of two bottles, one with water and one with a 1% sucrose solution. 2. Following a period of food and water deprivation (e.g., 24 hours), present the animals with the two pre-weighed bottles for a set duration (e.g., 1-24 hours).[17] 3. The position of the bottles should be switched halfway through the test to avoid place preference.[17] 4. At the end of the test, weigh the bottles again to determine the consumption of each liquid. |
| Data Analysis | Sucrose preference is calculated as: (Sucrose solution intake / Total liquid intake) x 100%. |
Quantitative Data for this compound in CUMS/SPT:
| Animal Model | This compound Dose | Effect on Sucrose Preference | Reference |
| Rats (CUMS) | Not specified | Increased sucrose preference in stressed rats | [18] |
| Rats (CMS) | Not specified | Normalized sucrose consumption in stressed rats | [19] |
| Mice (Cuprizone-induced) | 20 mg/kg/day | Reversed the decrease in sucrose preference | [13][14] |
Logical Relationship in the CUMS Model
Caption: Logical flow of the Chronic Unpredictable Mild Stress (CUMS) model.
This compound's Signaling Pathway
This compound's therapeutic effects are initiated by its inhibition of serotonin (5-HT) and norepinephrine (NE) transporters (SERT and NET, respectively).[2][3] This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. At higher doses, this compound also weakly inhibits the dopamine transporter (DAT).[3][20] This increased monoaminergic transmission is thought to trigger downstream signaling cascades that ultimately lead to neuroplastic changes and the alleviation of depressive symptoms. One such implicated pathway is the mTORC1 signaling cascade.[21]
Caption: Simplified signaling pathway of this compound's action.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agomelatine, this compound, and running exercise effectively prevent anxiety- and depression-like behaviors and memory impairment in restraint stressed rats | PLOS One [journals.plos.org]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Reduction of Methylphenidate Induced Anxiety, Depression and Cognition Impairment by Various doses of this compound in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The effects of this compound on depressive-like behaviors and gut microbiome in cuprizone-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Utility of the chronic unpredictable mild stress model in research on new antidepressants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 16. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. researchgate.net [researchgate.net]
- 19. Chronic Mild Stress and this compound Treatment Were Associated with Altered Expression Level and Methylation Status of New Candidate Inflammatory Genes in PBMCs and Brain Structures of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. This compound protects against chronic stress-related behaviors in mice by activating the mTORC1 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Simultaneous Analysis of Venlafaxine and its Metabolites by LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylthis compound (ODV).[1][2][3][4] Other metabolites, such as N-desmethylthis compound (NDV) and N,O-didesmethylthis compound (NODDV), are also formed via different CYP isoenzymes, including CYP3A4 and CYP2C19.[2][4] Given the pharmacological activity of ODV is similar to the parent drug, the simultaneous quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[1]
This document provides detailed application notes and protocols for the simultaneous analysis of this compound and its key metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for accurate and reliable quantification.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism, primarily through O-demethylation and N-demethylation. The major metabolic pathway is the O-demethylation to the active metabolite O-desmethylthis compound (ODV), which is primarily catalyzed by the CYP2D6 enzyme.[2][3][4] N-demethylation to N-desmethylthis compound (NDV) is a minor pathway catalyzed by CYP3A4 and CYP2C19.[2] Both ODV and NDV can be further metabolized to N,O-didesmethylthis compound (NODDV).[2]
Caption: Metabolic pathway of this compound.
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites in biological samples involves sample preparation, LC separation, and MS/MS detection.
Caption: General experimental workflow.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix, required sensitivity, and available resources. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation (PPT) [5]
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound-d6, ODV-d6).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) [6][7]
-
To 50 µL of plasma/serum sample, add 25 µL of internal standard solution.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex.
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of ether and dichloromethane).[6][8]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject.
Protocol 3: Solid-Phase Extraction (SPE) [9][10]
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 200 µL of plasma sample, add 20 µL of internal standard and 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.
Liquid Chromatography Conditions
The following table summarizes typical LC conditions for the separation of this compound and its metabolites.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl column (e.g., 50 x 4.6 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium formate (B1220265) in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.8 mL/min[6] |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 3-5 minutes, hold, and re-equilibrate | Isocratic or gradient elution depending on the specific method |
| Column Temperature | 40°C | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 5-10 µL | 10 µL |
Mass Spectrometry Conditions
Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 400-550°C |
| Capillary Voltage | 3.0-4.5 kV |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize the mass transitions and typical validation parameters for the analysis of this compound and its metabolites.
Table 1: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (VEN) | 278.2 | 121.1 / 58.1 | 15-25 |
| O-desmethylthis compound (ODV) | 264.2 | 107.1 / 58.1 | 15-25 |
| N-desmethylthis compound (NDV) | 264.2 | 121.1 / 72.1 | 15-25 |
| N,O-didesmethylthis compound (NODDV) | 250.2 | 107.1 / 72.1 | 15-25 |
| This compound-d6 (IS) | 284.3 | 121.1 / 64.1 | 15-25 |
| ODV-d6 (IS) | 270.3 | 107.1 / 64.1 | 15-25 |
Note: Product ions and collision energies should be optimized for the specific instrument used.
Table 2: Summary of Method Validation Parameters from Literature
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| This compound | 3 - 300 | 3 | Within ±10% | < 10% | [10] |
| O-desmethylthis compound | 6 - 600 | 6 | Within ±10% | < 10% | [10] |
| This compound | 15.0 - 6000 | 15.0 | N/A | N/A | [6] |
| O-desmethylthis compound | 1.00 - 400 | 1.00 | N/A | N/A | [6] |
| N-desmethylthis compound | 5.00 - 2000 | 5.00 | N/A | N/A | [6] |
| N,N-didesmethylthis compound | 1.00 - 400 | 1.00 | N/A | N/A | [6] |
| N,O-didesmethylthis compound | 0.200 - 20.0 | 0.200 | N/A | N/A | [6] |
| This compound | 5 - 800 | 5 | N/A | 1.9 - 9.3% | [5] |
| O-desmethylthis compound | 5 - 800 | 5 | N/A | 1.9 - 9.3% | [5] |
| N-desmethylthis compound | 5 - 800 | 5 | N/A | 1.9 - 9.3% | [5] |
| N,O-didesmethylthis compound | 5 - 800 | 5 | N/A | 1.9 - 9.3% | [5] |
| N,N-didesmethylthis compound | 5 - 800 | 5 | N/A | 1.9 - 9.3% | [5] |
N/A: Not explicitly available in the cited abstract.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the simultaneous quantification of this compound and its major metabolites in biological matrices. The selection of an appropriate sample preparation technique and the optimization of chromatographic and mass spectrometric conditions are critical for achieving reliable and accurate results. These protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of this compound.
References
- 1. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiplexed quantification of this compound and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of this compound and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of this compound and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of this compound and its active metabolite O-desmethyl this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Venlafaxine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant medication. It is a chiral compound, existing as two enantiomers, (R)- and (S)-venlafaxine, which are typically administered as a racemic mixture. The enantiomers of this compound exhibit different pharmacological profiles. (R)-venlafaxine is a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake, while the (S)-enantiomer is more selective for serotonin reuptake.[1] This stereoselective activity necessitates robust analytical methods for the separation and quantification of individual enantiomers for pharmaceutical quality control, pharmacokinetic studies, and the development of enantiopure drug formulations.
This document provides detailed application notes and experimental protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). A brief overview of Supercritical Fluid Chromatography (SFC) as an alternative technique is also included.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used and powerful technique for the chiral separation of this compound enantiomers, primarily utilizing chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated excellent enantioselectivity for this application.
Method 1: Normal-Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase
This method provides a simple, rapid, and robust separation of (S)- and (R)-venlafaxine enantiomers using a normal-phase HPLC system.
Principle of Separation The separation is achieved on a chiral stationary phase (CSP) composed of an immobilized polysaccharide derivative, specifically amylose. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the this compound enantiomers and the chiral selectors of the CSP. The differing stabilities of these complexes lead to different retention times for the two enantiomers.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chiral Stationary Phase | Lux amylase 2 (150 x 4.0 mm I.D., 5 µm) | [2] |
| Mobile Phase | n-hexane:ethanol (B145695) (97:3 v/v) with 0.1% diethylamine (B46881) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 254 nm | [2] |
| Retention Time (Enantiomer 1) | 4.1 ± 0.2 min | [2] |
| Retention Time (Enantiomer 2) | 4.8 ± 0.3 min | [2] |
| Linearity Range | 5-30 µg/mL | [2] |
Experimental Protocol
-
Instrument Preparation:
-
Ensure the HPLC system is clean and properly maintained.
-
Equilibrate the Lux amylase 2 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and ethanol in a 97:3 (v/v) ratio.
-
Add diethylamine to a final concentration of 0.1% (v/v).
-
Filter the mobile phase through a 0.2 µm membrane filter and degas using sonication for 10 minutes.[2]
-
-
Standard Solution Preparation:
-
Prepare a standard stock solution of racemic this compound hydrochloride (e.g., 100 µg/mL) by dissolving an accurately weighed amount in isopropanol.[2]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations within the linearity range (5-30 µg/mL).
-
-
Sample Injection and Analysis:
-
Inject 10 µL of the standard solution into the HPLC system.
-
Run the analysis under the specified conditions.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Experimental Workflow
References
Application Notes and Protocols for Studying Venlafaxine Metabolism using Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venlafaxine is a widely prescribed antidepressant that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the metabolic pathways of this compound is crucial for predicting drug-drug interactions, assessing patient variability in drug response, and ensuring its safe and effective use. Human liver microsomes (HLMs) serve as a valuable in vitro tool for these investigations, providing a robust system to study phase I metabolism.
These application notes provide detailed protocols for utilizing HLMs to characterize the metabolism of this compound, focusing on the formation of its major active metabolite, O-desmethylthis compound (ODV), and its minor metabolite, N-desmethylthis compound (NDV).
Metabolic Pathways of this compound
This compound is primarily metabolized through two main pathways: O-demethylation and N-demethylation.
-
O-demethylation to the pharmacologically active metabolite ODV is the major metabolic route. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[1][2][3][4][5] Individuals with reduced CYP2D6 activity (poor metabolizers) exhibit altered pharmacokinetic profiles of this compound.[2][6] While CYP2D6 is the primary enzyme, studies with expressed cytochromes have shown that CYP2C19 and CYP2C9 can also contribute to ODV formation.[7]
-
N-demethylation to the less active metabolite NDV represents a minor pathway.[3] This reaction is catalyzed by multiple CYP isoforms, including CYP3A4, CYP2C19, and CYP2C9.[3][7]
These primary metabolites can be further metabolized to N,O-didesmethylthis compound (DDV).[3][8]
Figure 1: Metabolic pathways of this compound.
Experimental Protocols
This section outlines the necessary protocols for conducting in vitro studies of this compound metabolism using human liver microsomes.
Materials and Reagents
-
This compound hydrochloride
-
O-desmethylthis compound (ODV) standard
-
N-desmethylthis compound (NDV) standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Specific CYP inhibitors (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)
-
Internal standard for analytical quantification (e.g., mexiletine (B70256) or verapamil)[9][10]
Experimental Workflow
The general workflow for assessing this compound metabolism in HLMs involves incubation, sample cleanup, and subsequent analysis by a validated analytical method such as HPLC.
Figure 2: General experimental workflow.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax)
This protocol is designed to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of ODV and NDV.
-
Preparation of Incubation Mixtures:
-
In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (e.g., 0.1 M, pH 7.4), pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein), and a range of this compound concentrations (e.g., 1-500 µM for ODV formation; 50-5000 µM for NDV formation).
-
The final incubation volume is typically 200-500 µL.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to new tubes for analysis.
-
-
Analytical Quantification:
-
Data Analysis:
-
Plot the rate of metabolite formation (nmol/min/mg protein) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Protocol 2: Reaction Phenotyping using CYP-specific Inhibitors
This protocol helps to identify the specific CYP enzymes responsible for this compound metabolism.
-
Preparation of Incubation Mixtures:
-
Prepare incubation mixtures as described in Protocol 1, using a single, fixed concentration of this compound (ideally near the Km value).
-
In separate tubes, add a known CYP-specific inhibitor (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) at a concentration that ensures maximal inhibition. A control incubation without any inhibitor must be included.
-
-
Pre-incubation with Inhibitor:
-
Pre-incubate the microsomes, this compound, and the specific inhibitor at 37°C for 5-10 minutes.
-
-
Initiation, Incubation, and Termination:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Sample Processing and Analysis:
-
Follow steps 5 and 6 from Protocol 1.
-
-
Data Analysis:
-
Compare the rate of metabolite formation in the presence of the inhibitor to the control incubation. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP enzyme.
-
Data Presentation
The following tables summarize the kinetic parameters for the primary metabolic pathways of this compound as determined in human liver microsomes.
Table 1: Kinetic Parameters for O-desmethylation of this compound in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (µM) | 41 | [7] |
| Vmax (nmol/min/mg protein) | 0.36 | [7] |
| Ks (µM) (Substrate Inhibition) | 22901 | [7] |
Table 2: Kinetic Parameters for N-desmethylation of this compound in Human Liver Microsomes (Single-Enzyme Model)
| Parameter | Value | Reference |
| Km (µM) | 2504 | [7] |
| Vmax (nmol/min/mg protein) | 2.14 | [7] |
Table 3: Kinetic Parameters for this compound Metabolism by specific cDNA-expressed CYPs
| Metabolite | CYP Isoform | Km (µM) |
| ODV | CYP2D6 | 23.2 |
| NDV | CYP2C19 | - |
| NDV | CYP3A4 | - |
Note: Vmax values for specific isoforms are often reported in relative units and are not directly comparable to HLM data without knowing the abundance of each enzyme.[7]
Analytical Considerations
The quantification of this compound and its metabolites is most commonly achieved using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[11][12]
-
HPLC with UV or Fluorescence Detection: A popular method for quantification. The analytes can be detected at specific wavelengths (e.g., 200.4 nm for UV).[11] Fluorescence detection can offer higher sensitivity.[9]
-
LC-MS/MS: Provides high sensitivity and specificity, making it the gold standard for bioanalytical methods.[10]
-
Sample Preparation: Prior to analysis, samples are typically subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances from the biological matrix.[13]
Conclusion
The use of human liver microsomes provides a reliable and effective in vitro system for studying the metabolism of this compound. The protocols and data presented here offer a comprehensive guide for researchers to investigate the kinetics of metabolite formation and to identify the contributing CYP enzymes. These studies are fundamental to understanding the pharmacokinetic variability and potential drug interaction profile of this compound.
References
- 1. This compound oxidation in vitro is catalysed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of CYP2D6 activity on the disposition and cardiovascular toxicity of the antidepressant agent this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Distribution of this compound and its O-desmethyl metabolite in human milk and their effects in breastfed infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum concentrations of this compound and its metabolites O-desmethylthis compound and N-desmethylthis compound in heterozygous carriers of the CYP2D6*3, *4 or *5 allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O- and N-demethylation of this compound in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of racemic this compound and its main metabolites in an everyday clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound and its active metabolite O-desmethylthis compound in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. archivespp.pl [archivespp.pl]
- 12. A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of this compound and its Metabolite O-des… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Methodology for Studying Venlafaxine's Effects on the Gut Microbiome in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Emerging evidence suggests a bidirectional communication between the gut microbiome and the brain, known as the gut-brain axis, which may play a crucial role in the pathophysiology of depression and the therapeutic mechanisms of antidepressants.[1][2][3] This document provides a detailed methodology for investigating the effects of this compound on the gut microbiome and its subsequent impact on host physiology and behavior in animal models. These protocols are intended for researchers in academia and the pharmaceutical industry engaged in neuropsychopharmacology and microbiome research.
Experimental Design: A Chronic Unpredictable Mild Stress (CUMS) Model
A robust experimental design is critical for elucidating the complex interactions between this compound, the gut microbiome, and host behavior. The Chronic Unpredictable Mild Stress (CUMS) model is a well-validated approach to induce depressive-like behaviors in rodents.
Animal Model: Male C57BL/6J mice, 8 weeks old, are recommended. Animals should be housed individually to prevent social buffering effects and acclimated to the facility for at least one week prior to the experiment.
Experimental Groups: A minimum of four groups are recommended for a comprehensive study:
-
Control Group: No CUMS, vehicle administration.
-
CUMS Group: Exposed to the CUMS protocol, vehicle administration.
-
CUMS + this compound Group: Exposed to the CUMS protocol, this compound administration.
-
This compound Only Group: No CUMS, this compound administration.
This compound Administration: this compound can be administered via oral gavage at a dose of 20 mg/kg/day.[1][4][5][6] The vehicle control should be an equivalent volume of sterile distilled water. Treatment should commence after the initial CUMS induction period and continue throughout the remainder of the stress protocol.
CUMS Protocol: The CUMS protocol involves the sequential application of various mild stressors over a period of 4-6 weeks. The unpredictability of the stressors is key to inducing anhedonia and other depressive-like phenotypes.
Table 1: Example of a 2-Week CUMS Protocol Schedule
| Day | Stressor 1 (AM) | Stressor 2 (PM) |
| 1 | Cage Tilt (45°) | Damp Bedding (100ml water) |
| 2 | Food Deprivation (24h) | Continuous Light |
| 3 | Water Deprivation (24h) | Restraint Stress (2h) |
| 4 | Soiled Cage (from another male) | White Noise (4h) |
| 5 | Predator Odor (fox urine) | Shaker Cage (1h) |
| 6 | Foot Shock (0.5 mA, 1s, 10s interval, 10 min) | Crowded Housing (with 4 other mice) |
| 7 | No Stress | No Stress |
| 8 | Cage Tilt (45°) | Damp Bedding (100ml water) |
| 9 | Food Deprivation (24h) | Continuous Light |
| 10 | Water Deprivation (24h) | Restraint Stress (2h) |
| 11 | Soiled Cage (from another male) | White Noise (4h) |
| 12 | Predator Odor (fox urine) | Shaker Cage (1h) |
| 13 | Foot Shock (0.5 mA, 1s, 10s interval, 10 min) | Crowded Housing (with 4 other mice) |
| 14 | No Stress | No Stress |
This is an exemplary schedule and should be varied to maintain unpredictability.
Experimental Workflow
Protocols for Key Experiments
Gut Microbiome Analysis
1.1. Fecal Sample Collection and Storage Fecal pellets should be collected fresh from each mouse and immediately flash-frozen in liquid nitrogen, then stored at -80°C until DNA extraction.[7]
1.2. DNA Extraction Use a commercially available kit optimized for microbial DNA extraction from fecal samples, following the manufacturer's instructions. A bead-beating step is crucial for efficient lysis of bacterial cells.[8]
1.3. 16S rRNA Gene Sequencing This method provides information on the taxonomic composition of the gut microbiota.[9][10][11][12]
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.
-
Library Preparation: Prepare sequencing libraries using a commercial kit.
-
Sequencing: Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.[8]
-
Data Analysis: Use bioinformatics pipelines such as QIIME2 or mothur for quality filtering, chimera removal, OTU picking or ASV generation, taxonomic assignment, and diversity analyses.
1.4. Shotgun Metagenomic Sequencing This approach provides a more comprehensive view of the functional potential of the gut microbiome.[8][13][14][15]
-
Library Preparation: Shear genomic DNA and prepare sequencing libraries.
-
Sequencing: Perform deep sequencing on an Illumina NovaSeq platform.
-
Data Analysis: Assemble reads into contigs, predict genes, and perform taxonomic and functional annotation using databases like Kraken, MetaPhlAn, and HUMAnN.
Behavioral Testing for Depressive-like and Anxiety-like Phenotypes
Behavioral tests should be conducted during the final week of the CUMS protocol.
2.1. Sucrose (B13894) Preference Test (SPT) This test assesses anhedonia, a core symptom of depression.
-
Habituation: For 48 hours, provide mice with two identical bottles of 1% sucrose solution.
-
Testing: For 24 hours, provide one bottle of 1% sucrose solution and one bottle of water.
-
Measurement: Weigh the bottles before and after the test to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = (Sucrose consumed / Total liquid consumed) x 100.[1]
2.2. Tail Suspension Test (TST) This test measures behavioral despair.[16]
-
Suspend the mouse by its tail using adhesive tape, 50 cm above the floor, for 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test.[1]
2.3. Open Field Test (OFT) This test assesses general locomotor activity and anxiety-like behavior.
-
Place the mouse in the center of a 50x50 cm arena.
-
Record its activity for 10 minutes using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[1]
Table 2: Summary of Behavioral Tests and Key Parameters
| Test | Phenotype Assessed | Key Parameters |
| Sucrose Preference Test (SPT) | Anhedonia | Sucrose preference percentage |
| Tail Suspension Test (TST) | Behavioral Despair | Duration of immobility |
| Open Field Test (OFT) | Locomotor Activity, Anxiety | Total distance, Time in center |
Short-Chain Fatty Acid (SCFA) Analysis
SCFAs are key microbial metabolites that can influence host physiology.[17][18][19][20][21]
3.1. Sample Preparation (Cecal Contents)
-
Homogenize cecal contents in a suitable solvent (e.g., acidified water).
-
Centrifuge to pellet solids.
-
Derivatize the supernatant to make the SCFAs volatile for GC-MS analysis.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Inject the derivatized sample into the GC-MS system.
-
Separate SCFAs on a suitable capillary column.
-
Detect and quantify individual SCFAs (e.g., acetate, propionate, butyrate) based on their mass spectra and retention times.[17][18][19]
Neurotransmitter Analysis
4.1. Brain Tissue Dissection and Homogenization
-
Rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Homogenize the tissue in an appropriate buffer.
4.2. High-Performance Liquid Chromatography (HPLC)
-
Inject the supernatant from the homogenized brain tissue into the HPLC system.
-
Separate neurotransmitters (e.g., serotonin, norepinephrine, dopamine) on a reverse-phase column.
-
Detect and quantify neurotransmitters using an electrochemical or fluorescence detector.[22][23][24][25][26]
Table 3: Summary of Neurotransmitter Analysis
| Analyte | Brain Region | Analytical Method |
| Serotonin (5-HT) | Hippocampus, Prefrontal Cortex | HPLC-ECD/FLD |
| Norepinephrine | Hippocampus, Prefrontal Cortex | HPLC-ECD/FLD |
| Dopamine | Striatum, Prefrontal Cortex | HPLC-ECD/FLD |
Gut Permeability Assay
5.1. FITC-Dextran Administration
-
Fast mice for 4-6 hours.[27]
-
Administer fluorescein (B123965) isothiocyanate (FITC)-dextran (4 kDa) by oral gavage (e.g., 44 mg/100 g body weight).[28][29]
5.2. Blood Collection and Serum Preparation
-
Allow the blood to clot and then centrifuge to separate the serum.
5.3. Fluorescence Measurement
-
Dilute the serum with PBS.
-
Measure the fluorescence of the diluted serum using a spectrophotofluorometer (excitation ~485 nm, emission ~528 nm).[29]
-
Quantify the FITC-dextran concentration using a standard curve.
Signaling Pathways and Logical Relationships
Gut-Brain Axis Signaling
Data Integration and Interpretation
Conclusion
The methodology outlined in this document provides a comprehensive framework for investigating the effects of this compound on the gut microbiome in an animal model of depression. By integrating data from microbiome analysis, behavioral testing, and metabolomic and neurochemical profiling, researchers can gain valuable insights into the mechanisms underlying the therapeutic effects of this compound and the role of the gut-brain axis in depression. These protocols can be adapted and expanded to study other antidepressants and neuropsychiatric disorders, contributing to the development of novel therapeutic strategies targeting the gut microbiome.
References
- 1. The effects of this compound on depressive-like behaviors and gut microbiome in cuprizone-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment response of this compound induced alterations of gut microbiota and metabolites in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alteration of gut microbiota in this compound-ameliorated chronic unpredictable mild stress-induced depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The effects of this compound on depressive-like behaviors and gut microbiome in cuprizone-treated mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - The effects of this compound on depressive-like behaviors and gut microbiome in cuprizone-treated mice - Frontiers in Psychiatry - Figshare [frontiersin.figshare.com]
- 7. Protocol for metagenomics sampling, storage, and sequencing of rodent stool [protocols.io]
- 8. Exploring the Microbial Community and Functional Characteristics of the Livestock Feces Using the Whole Metagenome Shotgun Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations and best practices in animal science 16S ribosomal RNA gene sequencing microbiome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Best practice for wildlife gut microbiome research: A comprehensive review of methodology for 16S rRNA gene investigations [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Animal Microbiome Shotgun Metagenomic Sequencing and Analysis - BioVenic [biovenic.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. | Semantic Scholar [semanticscholar.org]
- 19. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 20. commons.emich.edu [commons.emich.edu]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bowdish.ca [bowdish.ca]
- 28. en.bio-protocol.org [en.bio-protocol.org]
- 29. Analysis of Intestinal Permeability in Mice [bio-protocol.org]
Application of Electrophysiology to Study Venlafaxine's Effects on Neuronal Firing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Its therapeutic efficacy is attributed to its ability to modulate the synaptic concentrations of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) by blocking their respective transporters, SERT and NET.[2][3] Electrophysiology serves as a powerful tool to directly measure the effects of this compound on the electrical activity of individual neurons and neuronal populations in key brain regions implicated in mood regulation. These regions include the dorsal raphe nucleus (DRN), the primary source of serotonergic neurons, the locus coeruleus (LC), the principal site of noradrenergic neurons, and the hippocampus, a critical area for mood and cognition.[1][4][5]
This document provides detailed application notes and experimental protocols for utilizing in vivo and in vitro electrophysiology to characterize the dose-dependent and time-dependent effects of this compound on neuronal firing.
Data Presentation: Quantitative Effects of this compound on Neuronal Firing
The following tables summarize the quantitative effects of this compound on the firing rates of neurons in the Dorsal Raphe Nucleus (DRN), Locus Coeruleus (LC), and Hippocampal CA3 region.
Table 1: Effect of Acute and Chronic this compound Administration on Dorsal Raphe Nucleus (DRN) 5-HT Neuron Firing Rate in Rats
| Treatment Duration | This compound Dose | Change in Firing Rate | Reference |
| Acute (2 days) | 10 mg/kg/day, s.c. | Suppression of firing activity | [1] |
| Chronic (21 days) | 10 mg/kg/day, s.c. | Firing activity returned to control levels | [1] |
Table 2: Effect of Acute and Chronic this compound Administration on Locus Coeruleus (LC) NE Neuron Firing Rate in Rats
| Treatment Duration | This compound Dose | Change in Firing Rate | Reference |
| Acute | Dose-dependent | Complete inhibition of LC activity | [4] |
| Chronic (2 days) | 40 mg/kg/day, s.c. | Marked suppression of firing activity | [1] |
| Chronic (14 days) | 40 mg/kg/day | Suppression of firing activity | [4] |
| Chronic (21 days) | 40 mg/kg/day, s.c. | No recovery of firing activity | [1] |
Table 3: Effect of this compound on 5-HT and NE Reuptake in Hippocampal CA3 Pyramidal Neurons in Rats (Assessed by Recovery Time from Microiontophoretic Application)
| Treatment Duration | This compound Dose | Effect on 5-HT Reuptake (Increased RT50) | Effect on NE Reuptake (Increased RT50) | Reference |
| Chronic (21 days) | 10 mg/kg/day, s.c. | Yes | No | [1] |
| Chronic (21 days) | 40 mg/kg/day, s.c. | Yes | Yes | [1] |
RT50: Time required for 50% recovery of the firing activity from suppression induced by microiontophoretic application of 5-HT or NE.
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recording of Dorsal Raphe Nucleus (DRN) and Locus Coeruleus (LC) Neurons in Anesthetized Rats
This protocol describes the methodology for recording the spontaneous firing activity of 5-HT neurons in the DRN and NE neurons in the LC of anesthetized rats and assessing the effects of this compound administration.
1. Animal Preparation and Anesthesia:
-
Male Sprague-Dawley rats (250-300 g) are used for these experiments.
-
Anesthetize the rat with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or urethane.[6] Maintain anesthesia with supplemental doses as needed to ensure a stable level of anesthesia, characterized by the absence of a pedal withdrawal reflex.
-
Place the animal in a stereotaxic frame.[7]
-
Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedures:
-
Perform a craniotomy to expose the brain surface overlying the DRN and LC.
-
Stereotaxic coordinates for targeting the DRN are typically: Anteroposterior (AP): -7.8 to -8.0 mm from bregma; Mediolateral (ML): 0.0 mm; Dorsoventral (DV): -5.5 to -7.0 mm from the brain surface.[7]
-
Stereotaxic coordinates for targeting the LC are typically: AP: -9.8 to -10.2 mm from bregma; ML: 1.2 to 1.5 mm; DV: -5.5 to -7.0 mm from the brain surface.[8]
3. Electrophysiological Recording:
-
Use single-barreled glass micropipettes filled with a 2 M NaCl solution containing 2% Pontamine Sky Blue dye for recording and marking the recording site. The impedance of the electrodes should be between 2-5 MΩ.
-
Lower the recording electrode into the target brain region using a hydraulic micromanipulator.
-
Identify 5-HT neurons in the DRN by their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration (>2 ms) positive-going action potentials.[9]
-
Identify NE neurons in the LC by their regular firing pattern with a wider range of rates (0.5-5 Hz) and a characteristic biphasic action potential.
-
Record the baseline firing rate for a stable period (e.g., 5-10 minutes) before any drug administration.
4. Drug Administration:
-
For acute administration, this compound hydrochloride is dissolved in saline and administered intravenously (i.v.) via a cannulated femoral vein.
-
For chronic administration, osmotic minipumps are implanted subcutaneously to deliver a continuous infusion of this compound over a period of 2 to 21 days.[1]
5. Data Analysis:
-
Amplify and filter the neuronal signals using standard electrophysiology equipment.
-
Use a window discriminator and data acquisition software to isolate and analyze single-unit activity.
-
Calculate the mean firing rate (in Hz) before and after drug administration.
-
Express changes in firing rate as a percentage of the baseline firing rate.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Hippocampal CA1 Pyramidal Neurons in Rat Brain Slices
This protocol outlines the procedure for preparing acute hippocampal slices and performing whole-cell recordings to study the effects of this compound on synaptic transmission.
1. Slice Preparation:
-
Anesthetize a young adult rat (e.g., Postnatal day 21-28) with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Establish a whole-cell patch-clamp configuration on a visually identified CA1 pyramidal neuron.
-
Record spontaneous or evoked excitatory postsynaptic currents (sEPSCs/eEPSCs) or inhibitory postsynaptic currents (sIPSCs/eIPSCs) in voltage-clamp mode.
3. Drug Application:
-
Dissolve this compound in the aCSF and apply it to the slice via the perfusion system at known concentrations.
-
Record baseline synaptic activity before applying this compound and observe the changes during and after drug application.
4. Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of postsynaptic currents using appropriate software.
-
Compare the synaptic parameters before, during, and after this compound application to determine its effects on excitatory and inhibitory synaptic transmission.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the synapse.
Caption: Workflow for in vivo electrophysiological recording.
Caption: Neuronal circuitry modulated by this compound.
References
- 1. Effects of sustained administration of the serotonin and norepinephrine reuptake inhibitor this compound: I. in vivo electrophysiological studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unitary inhibitory field potentials in the CA3 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo effect of this compound on locus coeruleus neurons: role of opioid, alpha(2)-adrenergic, and 5-hydroxytryptamine(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dorsal raphe nucleus–hippocampus serotonergic circuit underlies the depressive and cognitive impairments in 5×FAD male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Locus Coeruleus Activation on Electroencephalographic Activity in Neocortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Quantitative Analysis of Venlafaxine Hydrochloride in Tablet Formulations
Introduction
Venlafaxine hydrochloride is an antidepressant medication used to treat major depressive disorder, anxiety, and panic disorders. It is crucial to ensure the stability of pharmaceutical formulations to guarantee their safety and efficacy throughout their shelf life. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance or product over time. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound hydrochloride in tablet dosage forms, developed and validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Principle
The developed reversed-phase HPLC (RP-HPLC) method separates this compound hydrochloride from its degradation products and formulation excipients. The separation is achieved on a C18 stationary phase with an isocratic mobile phase, and the analyte is quantified using UV detection. The method's stability-indicating nature is demonstrated through forced degradation studies, where the drug substance is subjected to various stress conditions to generate potential degradation products.[5]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 0.01 M Phosphate Buffer (pH 4.5) : Methanol (40:60 v/v)[6] |
| Flow Rate | 1.0 mL/min[6][7][8] |
| Detection Wavelength | 225 nm[6][7][8] |
| Injection Volume | 10 µL[9] |
| Column Temperature | Ambient |
| Run Time | 15 minutes[6] |
2. Preparation of Solutions
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (600 µg/mL): Accurately weigh and transfer 60 mg of this compound hydrochloride working standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Standard Working Solution (60 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.[6]
-
Sample Stock Solution: Weigh and powder not fewer than 20 this compound hydrochloride tablets. Accurately weigh a portion of the powder equivalent to 75 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.[6] Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent.
-
Sample Working Solution: Filter a portion of the Sample Stock Solution through a 0.45 µm syringe filter. Dilute an appropriate volume of the filtrate with the diluent to obtain a final concentration of approximately 60 µg/mL.[6]
3. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Standard Working Solution five times and evaluate the following parameters.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
4. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5] Prepare a sample solution with a concentration of 60 µg/mL for each stress condition.[6]
-
Acid Hydrolysis: Treat the sample solution with 2 mL of 10% hydrochloric acid.[6]
-
Base Hydrolysis: Treat the sample solution with 5 mL of 10% sodium hydroxide.[6]
-
Oxidative Degradation: Treat the sample solution with 2 mL of 3% hydrogen peroxide.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 72 hours.[10]
-
Photolytic Degradation: Expose the solid drug substance to UV light at 254 nm for 10 days.[10]
After exposure, neutralize the acidic and basic solutions and dilute all samples to the final concentration with the diluent before injection into the HPLC system.
5. Method Validation
The developed method should be validated according to ICH guidelines (Q2(R1)).[1]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by comparing the chromatograms of blank, placebo, standard, and stressed samples. The peak for this compound should be pure and well-resolved from any degradation products.
-
Linearity: The linearity of the method should be established across a range of concentrations. A typical range is 40% to 160% of the assay concentration.[7][8] The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: The accuracy of the method is determined by recovery studies. This is performed by adding known amounts of the standard drug to the placebo at three different concentration levels (e.g., 80%, 100%, and 120%).[10] The percentage recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples of the same batch on the same day. The Relative Standard Deviation (%RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): The intermediate precision is established by performing the assay on different days, with different analysts, and on different instruments. The %RSD should be less than 2.0%.
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and pH of the buffer. The system suitability parameters should remain within the acceptance criteria.
Results and Data Presentation
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound HCl | Observations |
| Acid Hydrolysis (10% HCl) | To be determined | Degradation observed, degradation products well-resolved. |
| Base Hydrolysis (10% NaOH) | To be determined | Significant degradation observed, degradation products well-resolved. |
| Oxidative (3% H₂O₂) | To be determined | Degradation observed, degradation products well-resolved. |
| Thermal (105°C, 72h) | To be determined | Minor degradation observed. |
| Photolytic (UV 254nm, 10d) | To be determined | Minor degradation observed. |
Table 4: Summary of Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | To be determined | ≥ 0.999 |
| Accuracy (% Recovery) | To be determined | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | To be determined | ≤ 2.0% |
| - Intermediate Precision | To be determined | ≤ 2.0% |
| Robustness | Method is robust | System suitability parameters met under varied conditions. |
Visualizations
Caption: Workflow for the development and validation of the HPLC method.
Caption: Forced degradation pathways of this compound hydrochloride.
The described HPLC method is simple, rapid, precise, accurate, and stability-indicating for the quantitative determination of this compound hydrochloride in tablet formulations. The method is suitable for routine quality control analysis and for stability studies of this compound hydrochloride tablets. The forced degradation studies confirm that the method can effectively separate the active pharmaceutical ingredient from its degradation products, ensuring the reliability of the analytical results.
References
- 1. hmrlabs.com [hmrlabs.com]
- 2. youtube.com [youtube.com]
- 3. snscourseware.org [snscourseware.org]
- 4. database.ich.org [database.ich.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of stability indicating method for the quantitative determination of this compound hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of HPLC Method for this compound HCL in Extended [ijaresm.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. asianpubs.org [asianpubs.org]
Application Notes: Investigating Venlafaxine's Cellular Mechanisms in Primary Neuronal Cultures
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder and other mood disorders.[1][2] While its primary clinical action is understood to be the modulation of neurotransmitter levels in the synaptic cleft, the downstream cellular and molecular mechanisms contributing to its therapeutic effects are complex and multifaceted.[2][3] Primary neuronal cultures, which are directly isolated from nervous system tissue, provide a physiologically relevant in vitro model system that closely mimics the in vivo environment, making them invaluable for dissecting these mechanisms.[4][5] These cultures allow for controlled studies on neuronal development, function, pathology, and the screening of neuroprotective compounds.[4][5]
This document outlines the application of primary neuronal cultures to investigate the cellular actions of this compound, focusing on its role in neurotrophic signaling, neuroplasticity, and cell survival. The protocols provided offer a framework for assessing this compound's effects on key signaling pathways, neuronal viability, and morphology.
Key Cellular Mechanisms Modulated by this compound
Research using neuronal models has revealed that this compound's effects extend beyond simple neurotransmitter reuptake inhibition. It actively modulates several intracellular signaling pathways crucial for neuronal health and plasticity.
-
Neurotrophic Factor Signaling: A significant body of evidence suggests that antidepressants, including this compound, exert their effects by inducing neuroplastic changes mediated by neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF).[6][7][8] this compound has been shown to upregulate the expression of BDNF, which in turn activates downstream survival pathways.[2][7][9][10] This upregulation can inhibit apoptosis and promote neuronal survival.[7][10]
-
PI3K/Akt and mTOR Pathways: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. This compound has been found to activate this pathway. For instance, studies indicate that this compound can improve BDNF expression by acting on the PI3k/PKB(Akt)/eNOS pathway, thereby repressing the apoptosis of hippocampal neurons.[7] The mTOR pathway, a downstream effector of Akt, is also implicated in the rapid antidepressant effects of some compounds, and this compound has been observed to prevent the reduction of mTOR activity in certain stress models.[3]
-
MAPK/ERK Pathway: The role of the extracellular signal-regulated kinase (ERK) pathway in this compound's mechanism is complex. Some studies suggest that this compound activates the MAPK-ERK1/2 pathway, which is consistent with the actions of other fast-acting antidepressants that stimulate ERK signaling.[11][12][13] Conversely, other reports indicate that in specific contexts, such as in animal models of depression, this compound may suppress the over-activity of the ERK1/ERK2 pathway to inhibit neuronal apoptosis and repair neuronal injuries.[14][15] This highlights the context-dependent nature of this compound's action on this pathway.
-
Wnt/β-Catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for neuronal development and function. Its downregulation has been linked to depression. This compound has been shown to alleviate neuronal apoptosis by upregulating the Wnt/β-catenin pathway in cellular models of hypoxia.[16]
-
Anti-Inflammatory Effects: this compound also possesses neuroprotective effects through its anti-inflammatory activities.[17][18] It can modulate the function of glial cells, such as microglia, to inhibit the release of pro-inflammatory cytokines, which are often elevated in depression and can contribute to neuronal damage.[19][20]
Data Presentation
The following tables summarize quantitative data reported on the effects of this compound on various cellular parameters.
Table 1: Effects of this compound on Neuronal Viability and Apoptosis
| Parameter | Cell Type/Model | Effect of this compound | Key Findings | Reference |
| Apoptosis | Rat Hippocampal Neurons (Depression Model) | Decreased | Markedly inhibited apoptosis of hippocampal neurons. | [7][10] |
| Apoptosis Rate | Rat Cerebral Neurons (Depression Model) | Decreased | Significantly lower apoptosis rate compared to the depression group (p < 0.05). | [14][15] |
| Cell Viability | SH-SY5Y Cells (Hypoxia Model) | Increased | Alleviated neuronal apoptosis induced by hypoxia. | [16] |
| Neuroprotection | Astroglia-Microglia Co-culture | Increased | Reversed membrane depolarization under inflammatory conditions. | [19] |
Table 2: Effects of this compound on Neurite Outgrowth
| Parameter | Cell Type | Effect of this compound | Key Findings | Reference |
| Neurite Outgrowth | Primary Cortical Neurons | Increased | Significantly promotes neurite outgrowth in a dose-dependent manner. | [21] |
Table 3: Effects of this compound on Key Signaling Proteins
| Protein | Cell Type/Model | Effect of this compound | Method of Detection | Reference |
| BDNF | Rat Hippocampus / Frontal Cortex | Increased | Immunohistochemistry, Western Blot, ELISA. | [6][7][8][9][10] |
| p-CREB | Rat Hippocampus | Increased (at low doses) | Western Blot. | [6] |
| p-Akt | Rat Cerebral Tissues / Mouse Hippocampus | Increased | Western Blot. | [7][11] |
| p-ERK1/2 | Rat Hippocampus (Depression Model) | Decreased | Western Blot. | [14][15] |
| p-ERK1/2 | Mouse Hippocampus | Increased | Western Blot. | [11][13] |
| β-catenin | SH-SY5Y Cells (Hypoxia Model) | Increased (restored downregulation) | Western Blot, qPCR. | [16] |
Visualizations of Cellular Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for their investigation in primary neuronal cultures.
Caption: General workflow for studying this compound in primary neurons.
Caption: this compound's modulation of BDNF, PI3K/Akt, and CREB pathways.
Caption: Context-dependent regulation of the MAPK/ERK pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular mechanisms of this compound. Aseptic techniques should be used throughout to prevent contamination.[22]
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted for isolating and culturing cortical neurons from embryonic day 17-18 (E17-E18) rat pups.[5][22][23]
Materials:
-
Coating Solution: Sterile Poly-D-Lysine (e.g., 50 µg/mL) and Laminin (e.g., 10 µg/mL) in sterile water.
-
Dissection Medium: Ice-cold Hibernate-A or DMEM/F12 with HEPES.
-
Digestion Solution: Papain (20 U/mL) and DNase I (100 U/mL) in a suitable buffer (e.g., EBSS).[22]
-
Plating Medium: Neurobasal Medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.
-
Maintenance Medium: Plating medium, may require media exchange every 3-4 days.[22]
-
Sterile dissection tools, 15 mL conical tubes, fire-polished Pasteur pipettes, cell culture plates/dishes.
Procedure:
-
Plate Coating: The day before dissection, coat culture plates with Poly-D-Lysine solution for 1-2 hours at 37°C or overnight at 4°C. Aspirate and wash twice with sterile water. Add Laminin solution and incubate for at least 2 hours at 37°C before use. Aspirate coating solution just before plating cells.[22][23]
-
Dissection: Euthanize pregnant rat according to approved institutional protocols. Dissect embryos and remove brains into ice-cold dissection medium. Under a dissecting microscope, carefully remove the cortices and place them in a fresh dish of ice-cold medium. Remove the meninges.[23]
-
Digestion: Transfer cortical tissue to a 15 mL tube. Replace medium with 5 mL of pre-warmed Digestion Solution. Incubate for 20-30 minutes at 37°C, gently inverting the tube every 5-10 minutes.[22][23]
-
Trituration: Carefully remove the digestion solution. Wash the tissue 2-3 times with warm plating medium to inactivate the enzyme. Add 5 mL of fresh plating medium and gently triturate the tissue with a fire-polished Pasteur pipette until the solution is homogenous and cloudy (~10-15 times).[22] Avoid creating bubbles.
-
Cell Counting & Plating: Let the tube stand for 2 minutes to allow large debris to settle. Transfer the supernatant containing the cell suspension to a new tube. Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1.5 - 2.5 x 10^5 cells/mL) in pre-warmed plating medium. Plate the neurons onto the prepared culture plates.[23]
-
Maintenance: Incubate at 37°C in a 5% CO₂ humidified incubator. After 24 hours, you may perform a half-media change to remove debris. Exchange half of the culture media every 3-4 days thereafter.[22]
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
This assay measures the metabolic activity of viable cells.[24][25]
Materials:
-
Primary neurons cultured in a 96-well plate.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to adhere and mature for at least 5-7 days.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only wells as a control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[24]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[24]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[24] Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: Quantification of Neurite Outgrowth
This protocol quantifies changes in neuronal morphology after treatment.[21][26]
Materials:
-
Primary neurons cultured on glass coverslips or in imaging-compatible plates.
-
This compound stock solution.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization/Blocking Buffer: PBS with 0.25% Triton X-100 and 5% Bovine Serum Albumin (BSA).
-
Primary Antibody: Anti-MAP2 (dendrite/soma marker) or Anti-Tuj1 (β-III Tubulin, pan-neuronal marker).
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI.
-
Fluorescence microscope with imaging software.
Procedure:
-
Culture and Treatment: Culture primary neurons for 2-3 days to allow for initial neurite extension. Treat with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Fixation: Aspirate the culture medium and gently wash once with warm PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining:
-
Wash the fixed cells three times with PBS.
-
Permeabilize and block the cells with Permeabilization/Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., MAP2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging: Mount coverslips onto slides or image directly in the plate using a fluorescence microscope. Capture multiple random images per condition.
-
Quantification: Use an automated image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Columbus software) to quantify neurite parameters.[26] Key endpoints include:
Protocol 4: Western Blotting for Signaling Protein Analysis
This protocol is for detecting changes in protein expression and phosphorylation.
Materials:
-
Primary neurons cultured in 6-well or 12-well plates.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-BDNF, anti-β-Actin (loading control).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Culture and Treatment: Culture primary neurons to a high density and treat with this compound for the desired time (often short time points like 15-60 minutes are needed for phosphorylation events).[12]
-
Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well and scrape the cells. Collect lysates and centrifuge at high speed at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). For phosphoproteins, normalize the signal to the total protein expression (e.g., p-ERK to total ERK) and then to the loading control (e.g., β-Actin).
References
- 1. Transcriptional Evidence for the Role of Chronic this compound Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes | PLOS One [journals.plos.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Profiling of Proteins Regulated by this compound during Neural Differentiation of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. ovid.com [ovid.com]
- 7. This compound inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment stimulates expression of brain-derived neurotrophic factor protein in frontal cortex and inhibits long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound exerts antidepressant effects possibly by activating MAPK-ERK1/2 and P13K-AKT pathways in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast-Acting Antidepressants Rapidly Stimulate ERK Signaling and BDNF Release in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. This compound inhibits neuronal apoptosis in a depression rat model via ERK1/ERK2 pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 16. This compound Inhibits the Apoptosis of SHSY-5Y Cells Through Active Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound Improves the Cognitive Impairment and Depression-Like Behaviors in a Cuprizone Mouse Model by Alleviating Demyelination and Neuroinflammation in the Brain [frontiersin.org]
- 18. This compound Improves the Cognitive Impairment and Depression-Like Behaviors in a Cuprizone Mouse Model by Alleviating Demyelination and Neuroinflammation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Modulation of microglial function by the antidepressant drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro test - Neurite outgrowth evaluation on rat primary neuronal culture - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 22. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 23. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. criver.com [criver.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Venlafaxine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder and other mood disorders.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, O-desmethylthis compound (ODV).[3][4] Both this compound and ODV contribute to the overall pharmacological effect.[5] Understanding the pharmacokinetic profile of this compound and ODV in preclinical species is crucial for the non-clinical safety evaluation and for predicting human pharmacokinetics.
These application notes provide a summary of the pharmacokinetic parameters of this compound and its metabolites in common preclinical species and offer detailed protocols for conducting pharmacokinetic studies.
Data Presentation: Pharmacokinetic Parameters of this compound and O-desmethylthis compound in Preclinical Species
The pharmacokinetic profile of this compound and its active metabolite, O-desmethylthis compound (ODV), exhibits significant variability across different preclinical species.[6][7] Key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Bioavailability (%) | T½ (h) | CL (L/h/kg) | Vd (L/kg) |
| Mouse | IV | - | - | ~1 | - | - |
| IG | - | 11.6[8] | ~2[8] | - | - | |
| Rat | IV | - | - | ~1[6] | - | - |
| IG | 2-120 | 12.6[6][9] | ~1[6] | High[6] | Large[6] | |
| Dog | IV | - | - | 2-4[6] | - | - |
| IG | 2-120 | 59.8[6][9] | 2-4[6] | High[6] | Large[6] | |
| Rhesus Monkey | IV | - | - | 2-4[6] | - | - |
| IG | 2-120 | 6.5[6][9] | 2-4[6] | High[6] | Large[6] |
T½: Half-life; CL: Clearance; Vd: Volume of distribution. Data compiled from multiple sources.[6][8][9]
Table 2: Pharmacokinetic Parameters of O-desmethylthis compound (ODV) in Preclinical Species
| Species | Route of this compound Admin. | Dose (mg/kg) | AUCODV/AUCVEN Ratio (%) | Notes |
| Mouse | IV | - | 18[8] | ODV was not detected in brain dialysate.[8] |
| IG | - | 39[8] | ||
| Rat | - | - | - | Exposure to ODV was less than that of this compound.[6] |
| Dog | IV / IG | 2-120 | Not Detected[6] | |
| Rhesus Monkey | IV / IG | 2-120 | Not Measurable[6] |
AUCODV/AUCVEN: Area under the curve ratio of ODV to this compound. Data compiled from multiple sources.[6][8]
Experimental Protocols
Protocol 1: In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study of this compound in rats following oral administration.
1. Animal Model:
-
Sex: Male[10]
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity. Standard laboratory chow and water are provided ad libitum. Animals should be fasted overnight prior to oral drug administration.
2. Drug Formulation and Administration:
-
Formulation: For oral administration, this compound hydrochloride can be dissolved or suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[10]
-
Administration: Administer the this compound formulation orally via gavage at a dose of 20 mg/kg.[10]
3. Blood Sample Collection:
-
Collect blood samples (approximately 300 µL) from the tail vein at the following time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[10]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA or heparin).
4. Plasma Preparation:
-
Separate plasma from whole blood by centrifugation at 4000 rpm for 10 minutes at 4°C.[10]
-
Store the resulting plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for this compound and ODV in Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and ODV in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., This compound-d6 (B1429546) or nadolol).
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., Hypurity C18, 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) in a gradient or isocratic elution.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Mandatory Visualizations
References
- 1. Sustained administration of the antidepressant this compound in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetic study of this compound combined with vinpocetine in rats [journal.china-pharmacy.com]
- 4. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of this compound and O-desmethylthis compound in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and O-desmethylthis compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of this compound and its active metabolite O-desmethyl this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chronic Venlafaxine Studies in Sprague-Dawley Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting chronic studies with venlafaxine in Sprague-Dawley rats.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose range for chronic this compound studies in Sprague-Dawley rats?
A1: The selection of an appropriate dose for chronic studies is critical and can vary based on the research question. Doses ranging from 5 mg/kg to 60 mg/kg have been used in published studies.[1][2][3] Lower doses (e.g., 5-10 mg/kg) are often used to investigate antidepressant-like effects, while higher doses may be used to explore effects on different neurotransmitter systems or in specific behavioral paradigms.[3][4][5] It is crucial to select a dose that is effective but does not cause significant adverse effects or toxicity.[6][7]
Q2: What is the recommended route of administration for chronic this compound studies?
A2: The most common route for chronic administration in rats is oral (e.g., oral gavage) or via subcutaneously implanted osmotic minipumps.[1][8] Oral administration mimics the clinical route of administration in humans.[9] Osmotic minipumps provide a continuous and controlled release of the drug, which can be advantageous for maintaining stable plasma concentrations over a long period.[8] Intraperitoneal injections have also been used, particularly in studies with shorter durations.[2][10]
Q3: How long should a chronic this compound study in rats be?
A3: The duration of chronic studies typically ranges from 14 days to several weeks.[3][8][11] A minimum of two to three weeks is often necessary to observe the full therapeutic effects of antidepressants, including potential neurogenic and plastic changes in the brain.[1] The specific duration should be justified based on the study's objectives.
Q4: What are the main pharmacokinetic parameters of this compound in Sprague-Dawley rats?
A4: this compound has a low absolute bioavailability in rats (around 12.6%) and is a high clearance compound.[12] It has a relatively short elimination half-life of approximately 1 hour in rodents.[12] The primary metabolite is O-desmethylthis compound (ODV), and exposure to ODV is generally less than that of the parent drug in rats.[12][13]
Troubleshooting Guide
Issue 1: High variability in behavioral test results.
-
Possible Cause: Inconsistent drug administration or stress induced by the procedure.
-
Troubleshooting Tip: If using oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered. Consider using osmotic minipumps for continuous, stress-free administration.[8]
-
-
Possible Cause: Individual differences in drug metabolism.
-
Troubleshooting Tip: this compound is primarily metabolized by the CYP2D6 enzyme in the liver.[9] Genetic variations in this enzyme can lead to differences in drug metabolism. While not typically screened for in preclinical studies, being aware of this potential source of variability is important.
-
-
Possible Cause: Environmental factors.
-
Troubleshooting Tip: Maintain a consistent and controlled environment for all experimental animals, including light-dark cycles, temperature, and noise levels, as these can influence behavior.
-
Issue 2: Animals are showing signs of distress or adverse effects (e.g., seizures, excessive sedation).
-
Possible Cause: The dose is too high.
-
Possible Cause: Interaction with other substances.
-
Possible Cause: Abrupt discontinuation of the drug.
-
Troubleshooting Tip: Abrupt cessation of this compound can lead to discontinuation symptoms.[16] If the study design requires stopping the treatment, a gradual tapering of the dose is recommended to minimize withdrawal effects.
-
Issue 3: Lack of a significant antidepressant-like effect.
-
Possible Cause: Insufficient treatment duration.
-
Troubleshooting Tip: The therapeutic effects of antidepressants can take several weeks to manifest. Ensure the chronic treatment period is sufficiently long (e.g., at least 2-3 weeks) to allow for neuroadaptive changes.[1]
-
-
Possible Cause: The chosen behavioral test is not sensitive to the effects of this compound.
-
Troubleshooting Tip: Different antidepressant drugs can have varying effects in different behavioral paradigms. Consider using a battery of tests to assess antidepressant-like activity. The forced swim test and sucrose (B13894) preference test are commonly used.[3][17]
-
-
Possible Cause: Dose is not in the therapeutic range.
-
Troubleshooting Tip: this compound's effects are dose-dependent.[4][5] At lower doses, it primarily inhibits serotonin (B10506) reuptake, while at higher doses, it also affects norepinephrine (B1679862) reuptake.[4][5] The lack of effect could be due to the dose being too low to engage the intended neurochemical systems.
-
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Chronic Studies with Sprague-Dawley Rats
| Dose (mg/kg/day) | Route of Administration | Study Duration | Key Findings | Reference |
| 5 and 10 | Oral | 21 days | Improved depression-like behaviors in a dose-dependent manner. | [3] |
| 10 | Subcutaneous (osmotic minipump) | 14 days | Increased neocortical serotonin and noradrenaline levels. | [8] |
| 20 | Oral | 14 days | Shortened immobility time in the forced swim test. | [11] |
| 30 and 60 | Intraperitoneal | Acute and repeated | Reduced sign-tracking behavior. | [2][10] |
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~12.6% | [12] |
| Elimination Half-life | ~1 hour | [12] |
| Volume of Distribution | 7.5 ± 3.7 L/kg | [16] |
| Clearance | 1.3 ± 0.6 L/h/kg | [16] |
Detailed Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound and Behavioral Testing
-
Animals: Male Sprague-Dawley rats (200-250g) are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Drug Preparation: this compound hydrochloride is dissolved in sterile saline or distilled water. The concentration is adjusted to deliver the desired dose in a volume of 1-2 ml/kg.
-
Administration: Rats are administered this compound or vehicle daily via oral gavage at the same time each day for 21 consecutive days.
-
Behavioral Testing:
-
Sucrose Preference Test: This test is performed before the start of the treatment and at the end of the 21-day period to assess anhedonia. Rats are deprived of food and water for 12 hours and then presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing tap water, for 1 hour. The consumption of each liquid is measured, and the sucrose preference is calculated as (sucrose intake / total fluid intake) x 100%.[3]
-
Forced Swim Test: On day 21, 24 hours after the last drug administration, rats are placed individually in a cylinder filled with water (25°C) for 5 minutes. The duration of immobility during the last 4 minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[17]
-
Protocol 2: Chronic this compound Administration via Osmotic Minipumps and Neurochemical Analysis
-
Animals and Housing: As described in Protocol 1.
-
Osmotic Minipump Implantation:
-
Alzet osmotic minipumps (e.g., Model 2002, delivering for 14 days) are filled with the appropriate concentration of this compound solution.
-
Rats are anesthetized, and a small subcutaneous incision is made in the dorsal region. The minipump is inserted, and the incision is closed with sutures.
-
-
Post-operative Care: Animals are monitored daily for any signs of infection or distress.
-
Tissue Collection and Analysis:
-
At the end of the 14-day treatment period, rats are euthanized, and brain tissue (e.g., prefrontal cortex, hippocampus) is rapidly dissected on ice.
-
Neurotransmitter levels (serotonin, norepinephrine) and their metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[8]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for chronic this compound studies.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Effects of this compound and chronic unpredictable stress on behavior and hippocampal neurogenesis of rat dams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorates the depression-like behaviors and hippocampal S100B expression in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Toxicological Assessment of this compound: Acute and Subchronic Toxicity Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sustained administration of the antidepressant this compound in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound reduces sign-tracking in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of behavioural effects of this compound and imipramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound and O-desmethylthis compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Behavioral Responses to Venlafaxine in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in behavioral responses to venlafaxine in mouse models.
Troubleshooting Guides
Issue 1: High variability or lack of expected antidepressant-like effect in the Forced Swim Test (FST) or Tail Suspension Test (TST).
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Dose | Titrate this compound dosage. Start with a dose range of 4-32 mg/kg and assess the dose-response curve.[1] | This compound's effects are dose-dependent. Lower doses primarily inhibit serotonin (B10506) reuptake, while higher doses are needed to inhibit norepinephrine (B1679862) reuptake, which can impact behavioral outcomes.[2] |
| Mouse Strain | Ensure the use of a consistent and appropriate mouse strain. Be aware that some strains, like certain substrains of C57BL/6, may exhibit climbing behavior in the TST, confounding the results. | Different mouse strains have varying baseline levels of anxiety and behavioral despair, as well as different metabolic profiles, which can influence their response to this compound. |
| Acclimation & Handling | Ensure all mice are properly acclimated to the housing and testing rooms. Handle mice consistently and gently to minimize stress. | Stress from handling and novel environments can significantly impact performance in behavioral tests, masking the effects of the drug. |
| Metabolism Differences | Consider the potential for variations in drug metabolism, analogous to human CYP2D6 polymorphisms.[2][3][4][5] | Mice have cytochrome P450 enzymes that metabolize this compound. Variability in the activity of these enzymes can lead to different levels of the active drug and its metabolite, O-desmethylthis compound (ODV), affecting efficacy.[2][3][4][5] |
| Experimental Protocol | Strictly adhere to a standardized protocol for the FST and TST, including water temperature, cylinder/suspension dimensions, and duration of the test.[6][7][8][9] | Minor variations in the experimental setup can introduce significant variability in the data. |
Issue 2: Inconsistent results in the Sucrose (B13894) Preference Test (SPT).
| Potential Cause | Troubleshooting Step | Rationale |
| Acclimation to Sucrose | Ensure a proper habituation phase where mice are exposed to the sucrose solution before the test. | Mice need to be familiarized with the taste and location of the sucrose solution for the test to be a valid measure of anhedonia. |
| Bottle Position | Alternate the position of the water and sucrose bottles daily during the testing period. | Mice may develop a side preference, which can confound the measurement of sucrose preference. |
| Stress Model | The choice and duration of the chronic stress model (e.g., Chronic Unpredictable Mild Stress - CUMS) can significantly impact the development of anhedonia. | The severity and type of stressor can influence the degree of anhedonia and the responsiveness to this compound. |
| Assay Duration | Ensure the test is conducted over a sufficient period to establish a stable baseline and detect changes in preference. | Short-term fluctuations may not accurately reflect a sustained anhedonic state or the therapeutic effect of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in mice?
A1: this compound is a serotonin-norepinephrine reuptake inhibitor (SNRI). At lower doses, it primarily blocks the serotonin transporter (SERT), increasing serotonin levels in the synapse. At higher doses, it also blocks the norepinephrine transporter (NET), leading to an increase in synaptic norepinephrine.[2][10][11] Some preclinical studies suggest that at very high doses, it may also weakly inhibit dopamine (B1211576) reuptake.[10][11]
Q2: How does this compound metabolism in mice affect experimental outcomes?
A2: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, O-desmethylthis compound (ODV).[2][3][10] Genetic variations in CYP2D6 can lead to different rates of metabolism, resulting in altered ratios of this compound to ODV.[4][5] This can be a significant source of variability in behavioral responses, as both compounds are active. While the overall clinical importance in humans is debated due to the similar activity of the parent drug and metabolite, significant differences in metabolism can lead to more severe side effects in poor metabolizers.[2][5]
Q3: What are the recommended doses of this compound for behavioral studies in mice?
A3: The effective dose of this compound in mice can vary depending on the behavioral test and the specific research question. Based on the literature, a range of 4 mg/kg to 64 mg/kg has been used. For antidepressant-like effects in the Forced Swim Test and Tail Suspension Test, doses between 8 mg/kg and 32 mg/kg are commonly reported to be effective.[1] A dose of 30 mg/kg has been shown to counteract depressive-like states in a dexamethasone-induced model.[12] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: Can the gut microbiome influence the behavioral response to this compound in mice?
A4: Yes, emerging evidence suggests that the gut microbiome can play a role in the antidepressant effect of this compound.[13][14][15][16][17] Studies have shown that this compound can alter the composition of the gut microbiota and that these changes are correlated with behavioral outcomes.[14][15][16][17] Responders to this compound treatment in a mouse model of depression exhibited different gut microbiota profiles compared to non-responders.[13]
Q5: How does neuroinflammation relate to the effects of this compound in mouse models?
A5: this compound has been shown to have anti-inflammatory effects in the central nervous system.[18][19][20][21][22] In mouse models of neuroinflammation and demyelination, this compound treatment can reduce the activation of microglia and astrocytes, and decrease the levels of pro-inflammatory cytokines.[19][20][21][22] This anti-inflammatory action may contribute to its therapeutic effects on depression-like behaviors and cognitive impairment observed in these models.[19][20][22]
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound in Behavioral Tests in Mice
| Behavioral Test | Mouse Strain | This compound Dose (mg/kg, i.p.) | Outcome | Reference |
| Forced Swim Test | Swiss | 4 and 8 | Significant antidepressant-like effect | [1] |
| Tail Suspension Test | Swiss | 30 | Blocked dexamethasone-induced increase in immobility | [12] |
| Y-maze Test | C57BL/6 | 16 | Prevented isoflurane-induced memory deficit | [23] |
| Sucrose Preference Test | C57BL/6J | 20 (oral gavage) | Ameliorated depressive-like behavior in a cuprizone (B1210641) model | [24] |
Experimental Protocols
Forced Swim Test (FST)
-
Apparatus: A transparent Plexiglas cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[1][6]
-
Procedure:
-
Data Analysis: Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.[1][6] A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
-
Apparatus: A horizontal bar or rod from which the mouse can be suspended. The area should be enclosed to prevent the mouse from seeing other mice.
-
Procedure:
-
Data Analysis: Measure the total time the mouse remains immobile during the 6-minute test.[7][8] A reduction in immobility time suggests an antidepressant-like effect. For strains prone to tail climbing, a small cylinder can be placed around the tail to prevent this behavior.[8]
Sucrose Preference Test (SPT)
-
Apparatus: Home cage equipped with two drinking bottles.
-
Procedure:
-
Habituation (48 hours): Acclimate mice to two bottles, both containing water.
-
Baseline (24-48 hours): Replace one water bottle with a 1% sucrose solution. Measure the consumption from each bottle.
-
Testing: After inducing a depressive-like state (e.g., through chronic stress), continue to provide one bottle of water and one bottle of 1% sucrose solution. Administer this compound or vehicle as per the experimental design.
-
Measure the weight of each bottle daily to determine consumption. Switch the position of the bottles every 24 hours to avoid place preference.[25][26]
-
-
Data Analysis: Calculate the sucrose preference as: (Sucrose solution consumed / Total fluid consumed) x 100%. A decrease in sucrose preference is indicative of anhedonia, and a reversal of this decrease suggests an antidepressant-like effect.[25][26]
Visualizations
Caption: this compound's primary mechanism of action.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for variable behavioral responses.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Influence of CYP2D6 activity on the disposition and cardiovascular toxicity of the antidepressant agent this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of CYP2D6 variants on this compound metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lasa.co.uk [lasa.co.uk]
- 10. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment response of this compound induced alterations of gut microbiota and metabolites in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alteration of gut microbiota in this compound-ameliorated chronic unpredictable mild stress-induced depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Collection - The effects of this compound on depressive-like behaviors and gut microbiome in cuprizone-treated mice - Frontiers in Psychiatry - Figshare [frontiersin.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound Improves the Cognitive Impairment and Depression-Like Behaviors in a Cuprizone Mouse Model by Alleviating Demyelination and Neuroinflammation in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound Improves the Cognitive Impairment and Depression-Like Behaviors in a Cuprizone Mouse Model by Alleviating Demyelination and Neuroinflammation in the Brain [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. This compound Attenuated the Cognitive and Memory Deficit in Mice Exposed to Isoflurane Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effects of this compound on depressive-like behaviors and gut microbiome in cuprizone-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn-links.lww.com [cdn-links.lww.com]
- 26. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
minimizing venlafaxine degradation in biological samples during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of biological samples containing venlafaxine to minimize degradation and ensure accurate analytical results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound concentration | Sample degradation due to improper storage. | Review storage conditions. Ensure samples are stored at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is preferable to room temperature. |
| Inefficient extraction from the biological matrix. | Optimize the extraction procedure. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction is commonly used. Ensure the pH of the sample is appropriate for this compound extraction. | |
| High variability in results between replicates | Inconsistent sample handling or processing. | Standardize all sample handling steps, from collection to analysis. Ensure thorough mixing of samples and consistent timing for each step. |
| Presence of interfering substances from the biological matrix. | Improve chromatographic separation to resolve this compound and its metabolites from interfering peaks. Utilize a more selective detector, such as a mass spectrometer. | |
| Unexpected peaks in the chromatogram | Presence of this compound metabolites or degradation products. | Identify the peaks using a mass spectrometer. The primary metabolite is O-desmethylthis compound. Degradation can result from processes like demethylation and deamination.[1][2] |
| Co-elution with other compounds in the sample. | Adjust the mobile phase composition, gradient, or column chemistry to improve peak resolution. | |
| Shift in retention time | Changes in the HPLC/LC-MS system conditions. | Equilibrate the column thoroughly before each run. Check for leaks, and ensure the mobile phase composition is consistent. |
| Matrix effects from the biological sample. | Use a matrix-matched calibration curve to correct for matrix effects. Consider using an internal standard that is structurally similar to this compound. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
-
What is the best anticoagulant to use for blood collection?
-
EDTA, heparin, and sodium fluoride/potassium oxalate (B1200264) are all acceptable anticoagulants for this compound analysis in plasma or whole blood. The key is to maintain consistency in the choice of anticoagulant throughout a study to avoid variability.
-
-
Should I use plasma, serum, or whole blood for my analysis?
-
All three matrices can be used. Plasma and serum are most common for therapeutic drug monitoring. The choice may depend on the specific bioanalytical method and the objectives of the study.
-
-
How soon after collection should I process the blood sample?
-
Process blood samples as soon as possible after collection. If immediate processing is not feasible, store the whole blood samples refrigerated (2-8°C) for no longer than 24 hours before centrifugation to separate plasma or serum.
-
Sample Storage and Stability
-
What is the optimal temperature for long-term storage of this compound samples?
-
How long can I store samples at refrigerated or room temperature?
-
This compound in plasma is stable for up to 48 hours at room temperature.[3] For whole blood, stability has been noted for up to 7 days at both room temperature and refrigerated conditions. However, to minimize degradation, it is always best to store samples at colder temperatures.
-
-
Is this compound sensitive to light?
-
Yes, this compound can be photosensitive.[4] It is recommended to store samples in amber tubes or protect them from light to prevent photodegradation.
-
Analytical Considerations
-
What are the main degradation pathways for this compound?
-
Can the metabolites of this compound interfere with its quantification?
-
Yes, if the analytical method does not adequately separate the parent drug from its metabolites. It is crucial to use a validated, specific method, such as HPLC with fluorescence detection or LC-MS/MS, that can distinguish between this compound and O-desmethylthis compound.[3]
-
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound in biological samples under different storage conditions.
| Matrix | Storage Temperature | Duration | Analyte Stability | Reference |
| Human Plasma | Room Temperature | 48 hours | Stable | [3] |
| Human Plasma | -20°C | 90 days | Stable | [3] |
| Whole Blood | Room Temperature | 7 days | Stable | |
| Whole Blood | Refrigerated (2-8°C) | 7 days | Stable | |
| Prepared Solution | 4°C | 15 days | Stable | |
| Prepared Solution | 25°C | 10 days | Stable |
Experimental Protocols
Protocol for Assessing this compound Stability in Plasma
This protocol outlines a method for determining the stability of this compound in plasma under various storage conditions.
1. Materials and Reagents
-
Blank human plasma (with the desired anticoagulant)
-
This compound and O-desmethylthis compound reference standards
-
Internal standard (e.g., a structurally similar compound)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
2. Preparation of Stock and Working Solutions
-
Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution to spike into the plasma.
3. Sample Preparation and Spiking
-
Spike blank plasma with a known concentration of this compound to prepare quality control (QC) samples at low, medium, and high concentrations.
-
Aliquots of these QC samples will be used for the stability assessment.
4. Stability Conditions to be Tested (ICH Guidelines)
-
Freeze-Thaw Stability: Analyze aliquots of QC samples after subjecting them to three freeze-thaw cycles (-20°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep aliquots of QC samples at room temperature for a predetermined period (e.g., 4, 8, 24 hours) before analysis.
-
Long-Term Stability: Store aliquots of QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) and analyze them at specified time points (e.g., 1, 3, 6 months).
-
Post-Preparative Stability: Assess the stability of the processed samples (after extraction) by letting them sit in the autosampler for a defined period before injection.
5. Sample Extraction
-
Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample, vortex to extract the analyte, and then separate the organic layer.
6. Analytical Method
-
Use a validated HPLC with fluorescence detection or LC-MS/MS method for the quantification of this compound.
-
The method should be able to separate this compound from its major metabolite, O-desmethylthis compound, and any potential degradation products.
7. Data Analysis
-
Calculate the concentration of this compound in the stability samples against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Visualizations
Caption: Metabolic pathway of this compound in biological systems.
Caption: Workflow for assessing this compound stability in biological samples.
References
- 1. Effexor Half-Life: How Long Does this compound Stay In Your System? [addictionresource.com]
- 2. This compound Drug Level [healthcare.uiowa.edu]
- 3. Determination of this compound and its active metabolite O-desmethylthis compound in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Photosensitivity [medsafe.govt.nz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound and Warfarin Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 8. Multiplexed quantification of this compound and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in LC-MS/MS analysis of venlafaxine in brain tissue
Welcome to the technical support center for the LC-MS/MS analysis of venlafaxine in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and robust quantification of this compound in complex brain matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound in brain tissue, with a focus on overcoming matrix effects.
Issue 1: Poor Peak Shape, Tailing, or Broadening
Possible Causes and Solutions:
-
Cause: Suboptimal chromatographic conditions.
-
Solution: Ensure the mobile phase pH is appropriate for this compound (a basic compound). An acidic mobile phase (e.g., with 0.1% formic acid) will ensure this compound is protonated and chromatographs well on a C18 column.
-
-
Cause: Column degradation or contamination.
-
Solution: Implement a column wash step after each batch of samples to remove strongly retained matrix components. If peak shape does not improve, replace the guard column or the analytical column.
-
-
Cause: Co-elution with matrix components.
-
Solution: Optimize the chromatographic gradient to better separate this compound from interfering matrix components. A slower, shallower gradient can improve resolution. Consider a column with a different chemistry if co-elution persists.
-
Issue 2: Low Analyte Recovery
Possible Causes and Solutions:
-
Cause: Inefficient extraction from the brain tissue homogenate.
-
Solution: The choice of sample preparation method is critical. While protein precipitation is simple, it often results in lower recovery and significant matrix effects for lipid-rich brain tissue. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) generally provide higher recoveries.[1][2] A review of extraction techniques for this compound in biological matrices suggested that LLE can provide the best recovery.
-
-
Cause: Analyte loss during solvent evaporation.
-
Solution: If using LLE or SPE, ensure the evaporation step is not too aggressive. Use a gentle stream of nitrogen and a controlled temperature (e.g., 40°C).
-
-
Cause: Suboptimal pH during extraction.
-
Solution: For LLE, ensure the pH of the aqueous phase is basic to keep this compound in its neutral form for efficient extraction into an organic solvent.
-
Issue 3: High Signal Variability (Poor Precision)
Possible Causes and Solutions:
-
Cause: Inconsistent matrix effects between samples.
-
Solution: This is a primary challenge in brain tissue analysis. The most effective way to compensate for this is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d6. The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, leading to a more consistent analyte/IS ratio. While a SIL-IS is highly recommended, it's important to note that in some cases, it may not fully compensate for differential matrix effects.
-
-
Cause: Inefficient or inconsistent sample homogenization.
-
Solution: Ensure a consistent and thorough homogenization of the brain tissue. Bead beating or ultrasonic homogenization are common methods. Inconsistent homogenization can lead to variable extraction efficiencies.
-
-
Cause: Carryover from a previous high-concentration sample.
-
Solution: Optimize the autosampler wash procedure. Use a strong organic solvent to wash the needle and injection port between samples. Injecting a blank sample after a high-concentration sample can confirm the absence of carryover.
-
Issue 4: Significant Ion Suppression or Enhancement
Possible Causes and Solutions:
-
Cause: Co-elution of phospholipids (B1166683) from the brain matrix. Brain tissue is rich in phospholipids, which are a major cause of ion suppression in electrospray ionization (ESI).[3][4]
-
Solution 1: Improve Sample Preparation: Protein precipitation is often insufficient for removing phospholipids.[5] SPE, particularly cartridges designed for phospholipid removal, or a well-optimized LLE protocol can significantly reduce these interferences.[6][7][8][9]
-
Solution 2: Optimize Chromatography: As mentioned for poor peak shape, adjusting the chromatographic gradient can help separate this compound from the region where most phospholipids elute.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for ion suppression that cannot be eliminated through sample preparation or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing this compound in brain tissue compared to plasma?
A1: The primary challenge is the significantly more complex and lipid-rich matrix of brain tissue.[10] Brain homogenates contain high concentrations of phospholipids and other endogenous lipids that are known to cause severe matrix effects, particularly ion suppression, in LC-MS/MS analysis.[3][4] This necessitates more rigorous sample preparation methods to remove these interferences for accurate and reproducible quantification.
Q2: Which sample preparation method is best for analyzing this compound in brain tissue?
A2: There is no single "best" method, as the optimal choice depends on the specific requirements of the assay (e.g., throughput, sensitivity). However, here is a general comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method but is generally not recommended for brain tissue due to its inefficiency in removing phospholipids, leading to significant matrix effects.[5][11]
-
Liquid-Liquid Extraction (LLE): LLE can offer good recovery and is more effective at removing phospholipids than PPT if the solvents are chosen carefully. However, it can be more time-consuming and may still co-extract some lipids.
-
Solid-Phase Extraction (SPE): SPE is often considered the most effective method for cleaning up complex matrices like brain tissue.[10] It can provide high recovery and significantly reduce matrix effects, especially when using cartridges specifically designed for phospholipid removal.[8][9]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this analysis?
A3: A SIL-IS, such as this compound-d6, is crucial because it has nearly identical chemical and physical properties to the unlabeled this compound. This means it will behave similarly during sample preparation, chromatography, and ionization. By co-eluting with the analyte, it experiences the same degree of matrix-induced ion suppression or enhancement. Therefore, the ratio of the analyte peak area to the IS peak area remains constant, even with variations in matrix effects between samples, leading to more accurate and precise quantification. While highly effective, it is important to validate that the SIL-IS adequately compensates for matrix effects in your specific assay.
Q4: What are the typical mass transitions (MRM) for this compound and its major metabolite, O-desmethylthis compound?
A4: In positive electrospray ionization mode, the following MRM transitions are commonly used:
-
This compound: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 278.3. A common product ion is m/z 58.1.
-
O-desmethylthis compound: The precursor ion is [M+H]⁺ at m/z 264.3, and a common product ion is also m/z 58.1.
-
This compound-d6 (Internal Standard): The precursor ion is [M+H]⁺ at m/z 284.3, with a corresponding product ion.
It is always recommended to optimize these transitions on your specific mass spectrometer for maximum sensitivity.
Q5: How can I assess the extent of matrix effects in my assay?
A5: The most common method is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into an extracted blank brain homogenate to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. This should be tested with multiple sources of brain tissue to assess the variability of the matrix effect.
Data Presentation
The following tables provide representative quantitative data on the performance of different sample preparation methods for the analysis of small molecule drugs in brain tissue, which can be used as a guide for method development for this compound.
Table 1: Comparison of Analyte Recovery from Brain Tissue
| Sample Preparation Method | Typical Recovery Range (%) | Key Considerations |
| Protein Precipitation (PPT) | 50 - 85% | Simple and fast, but prone to low recovery for some analytes and significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Good recovery, but can be labor-intensive and may co-extract interfering lipids.[12] |
| Solid-Phase Extraction (SPE) | 85 - 105% | Generally provides the highest and most consistent recoveries with the cleanest extracts.[13][14] |
Table 2: Comparison of Matrix Effect in Brain Tissue Extracts
| Sample Preparation Method | Typical Matrix Effect Range (%) | Predominant Effect |
| Protein Precipitation (PPT) | 20 - 70% | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 85 - 110% | Minimal Ion Suppression/Enhancement |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates suppression, and >100% indicates enhancement.
Experimental Protocols
Protocol 1: Brain Tissue Homogenization
-
Accurately weigh a portion of frozen brain tissue (e.g., 100 mg).
-
Add a 4-fold volume (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.
-
Homogenize the tissue using a bead beater or an ultrasonic homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Spike the homogenate with the internal standard (this compound-d6) solution.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Protein Precipitation: To the 500 µL of brain homogenate, add 1.5 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering compounds.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
This compound: 278.3 -> 58.1
-
O-desmethylthis compound: 264.3 -> 58.1
-
This compound-d6: 284.3 -> product ion (to be optimized)
-
-
Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound in brain tissue.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Effective Sample Preparations in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. Development and validation of a LC-MS/MS method for analysis of vortioxetine in postmortem specimens. First data from an authentic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [open.bu.edu]
refining the protocol for in vitro venlafaxine metabolism assays to reduce variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine protocols for in vitro venlafaxine metabolism assays and reduce experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound and the key enzymes involved?
This compound is primarily metabolized in the liver. The major metabolic pathway is O-demethylation to its active metabolite, O-desmethylthis compound (ODV), which is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2] Minor pathways include N-demethylation to N-desmethylthis compound (NDV), catalyzed by CYP3A4 and CYP2C19.[1] These metabolites can be further metabolized to N,O-didesmethylthis compound (NODV).[1] Genetic variations in CYP2D6 and CYP2C19 can significantly influence the metabolism of this compound, leading to inter-individual differences in drug response and potential side effects.[3][4]
Q2: Which in vitro system is most appropriate for studying this compound metabolism?
Human liver microsomes (HLMs) are a suitable and widely used in vitro system for studying Phase I metabolism of this compound, particularly the CYP-mediated pathways.[5][6] HLMs are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of CYP enzymes.[5][6] For a more comprehensive assessment that includes both Phase I and Phase II metabolism as well as transporter activities, primary human hepatocytes are the gold standard.[6]
Q3: What are the common sources of variability in in vitro this compound metabolism assays?
Variability in these assays can arise from several factors:
-
Experimental Conditions: Minor fluctuations in incubation temperature, pH, and concentrations of enzymes or cofactors can significantly impact results.[7]
-
Enzyme Quality: The activity of human liver microsomes can vary between donors and lots. It is crucial to use well-characterized microsomes and perform appropriate quality controls.
-
Substrate and Inhibitor Purity: The purity of this compound and any inhibitors used can affect the accuracy of the results.
-
Analytical Method: Issues with the analytical method, such as LC-MS/MS, can introduce variability. Common problems include matrix effects, ion suppression, and improper calibration.[8][9]
-
Pipetting and Handling Errors: Inaccurate pipetting and improper handling of reagents can lead to significant errors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro this compound metabolism assays.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Edge Effects in Plate | Avoid using the outer wells of the incubation plate, or fill them with buffer to maintain a humid environment. |
| Temperature Gradients | Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to 37°C before starting the reaction. |
| Evaporation | Use plate sealers during incubation. |
Issue 2: Low or No Metabolite Formation
| Potential Cause | Troubleshooting Step |
| Inactive Microsomes | Verify the activity of the microsomal batch with a known CYP2D6 substrate (e.g., dextromethorphan). Store microsomes at -80°C and avoid repeated freeze-thaw cycles.[10] |
| Cofactor Degradation | Prepare fresh NADPH solutions for each experiment. Keep NADPH on ice. |
| Incorrect Incubation Time or Protein Concentration | Optimize incubation time and microsomal protein concentration to ensure metabolite formation is in the linear range. A typical starting point is 0.2-0.5 mg/mL of microsomal protein.[11] |
| Substrate Concentration Too Low | Ensure the this compound concentration is appropriate for detecting metabolite formation. |
| Analytical Sensitivity Issues | Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. |
Issue 3: Inconsistent Results Across Different Experiments
| Potential Cause | Troubleshooting Step |
| Different Lots of Microsomes | Characterize each new lot of microsomes for CYP2D6 activity. If possible, use a single large batch for a series of experiments. |
| Variability in Reagent Preparation | Prepare fresh buffers and cofactor solutions for each experiment. Ensure consistent pH. |
| Changes in Analytical Method Performance | Run a system suitability test and calibration curve with each analytical run to ensure consistent performance of the LC-MS/MS.[9] |
Issue 4: Analytical Method (LC-MS/MS) Problems
| Potential Cause | Troubleshooting Step |
| Ion Suppression/Enhancement (Matrix Effects) | Use a stable isotope-labeled internal standard for this compound and its metabolites. Optimize the sample preparation method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[12] Dilute the sample if necessary. |
| Poor Peak Shape | Ensure the mobile phase is compatible with the analyte's chemistry. Check for column degradation. |
| Low Signal Intensity | Optimize ion source parameters (e.g., temperature, gas flows, voltage).[13] Check for contamination in the MS source. |
| Carryover | Implement a robust needle wash protocol in the autosampler. Inject blank samples between high-concentration samples. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
This compound stock solution (in a compatible solvent like methanol (B129727) or DMSO, ensure final solvent concentration is <1%)
-
Human Liver Microsomes (pooled, stored at -80°C)
-
NADPH regenerating system or NADPH stock solution (e.g., 20 mM in buffer)
-
Stopping Solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)
-
-
Incubation Procedure:
-
On ice, prepare a master mix containing phosphate buffer and human liver microsomes (final concentration typically 0.2-0.5 mg/mL).
-
Add the master mix to pre-chilled microcentrifuge tubes or a 96-well plate.
-
Add this compound to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding pre-warmed NADPH solution.
-
Incubate at 37°C for the desired time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound and Metabolites
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound and its metabolites.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 278 -> 58
-
O-desmethylthis compound (ODV): m/z 264 -> 58
-
N-desmethylthis compound (NDV): m/z 264 -> 58
-
-
Optimize collision energies and other MS parameters for each analyte and instrument.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Metabolism Assay
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 278 | 58 | 20 |
| O-desmethylthis compound | 264 | 58 | 22 |
| N-desmethylthis compound | 264 | 58 | 22 |
| Internal Standard (e.g., this compound-d6) | 284 | 64 | 20 |
Table 2: Troubleshooting Summary for Quantitative Data
| Issue | Parameter to Check | Expected Range/Value |
| High CV% in Replicates | Pipetting accuracy | < 5% |
| Low Metabolite Signal | Microsomal activity | Within supplier's specified range |
| Poor Linearity of Calibration Curve | R² value | > 0.99 |
| Inconsistent Retention Times | LC pressure stability | Consistent throughout the run |
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for in vitro metabolism assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Influence of Combined CYP2D6 and CYP2C19 Genotypes on this compound and O-Desmethylthis compound Concentrations in a Large Patient Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of the CYP2D6 and CYP2C19 genotypes on this compound pharmacokinetics in a Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 7. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
strategies for increasing the yield of venlafaxine synthesis
Welcome to the technical support center for venlafaxine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this compound. Our goal is to help you optimize your synthetic protocols to achieve higher yields and purity.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound, particularly following the common synthetic route starting from 4-methoxyphenylacetonitrile (B141487) and cyclohexanone (B45756).
Issue 1: Low Yield in the Condensation of 4-Methoxyphenylacetonitrile and Cyclohexanone
| Potential Cause | Recommended Action | Explanation |
| Inefficient Base | For laboratory scale, strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can be used at low temperatures (-78 °C), though they are pyrophoric and challenging for large-scale synthesis.[1] For a more scalable and safer approach, consider using sodium methoxide (B1231860) in methanol (B129727).[1] Phase transfer catalysts in conjunction with aqueous sodium hydroxide (B78521) or potassium hydroxide have also been shown to give nearly quantitative yields. | The choice of base is critical for the deprotonation of 4-methoxyphenylacetonitrile to form the nucleophile that attacks cyclohexanone. Stronger, non-nucleophilic bases can improve reaction efficiency but pose safety and scalability challenges.[1] |
| Suboptimal Reaction Temperature | The traditional method using LDA or n-BuLi requires very low temperatures (-78 °C) to prevent side reactions.[1] When using sodium methoxide, the reaction can be run at a more manageable temperature. Precise temperature control is crucial for maximizing yield and minimizing side product formation.[2] | Temperature affects reaction kinetics and the stability of intermediates. Deviations from the optimal temperature can lead to reduced yields. |
| Poor Quality of Starting Materials | Ensure that 4-methoxyphenylacetonitrile and cyclohexanone are of high purity.[2] Impurities can interfere with the reaction. | The purity of the reactants directly impacts the purity and yield of the final product.[2] |
Issue 2: Incomplete Reduction of the Nitrile Intermediate
| Potential Cause | Recommended Action | Explanation |
| Catalyst Inactivity or Inefficiency | Several catalysts can be used for the hydrogenation of the cyano-intermediate, including Rhodium on alumina (B75360), Palladium on carbon, and Raney nickel.[1][3][4] Ensure the catalyst is not poisoned and is used in the appropriate loading. For instance, a process using 10% Palladium on carbon in acetic acid at a pressure of 10-15 kg/cm ² has been reported to be effective.[4] Another method uses Raney nickel in the presence of toluene (B28343) and water.[5] | The choice of catalyst and its activity are paramount for the efficient reduction of the nitrile group to a primary amine. Different catalysts may require different solvents and reaction conditions. |
| Incorrect Hydrogen Pressure and Temperature | The hydrogenation reaction is sensitive to both pressure and temperature. One protocol specifies a hydrogen pressure of 4-5 kg/cm ² at 10-12 °C, followed by an increase to 7-8 kg/cm ² at 50 °C.[5] Another mentions a pressure of 5-25 kg/cm ² at 30-75 °C.[5] It is important to adhere to the optimized parameters for the chosen catalytic system. | These parameters directly influence the rate and completeness of the hydrogenation reaction. |
| Presence of Impurities | Ensure the cyano-intermediate is of high purity before proceeding with the reduction, as impurities can poison the catalyst. | Catalyst poisoning can significantly reduce the efficiency of the hydrogenation. |
Issue 3: Formation of Impurities During N-methylation
| Potential Cause | Recommended Action | Explanation | | Use of Hazardous Reagents | The traditional Eschweiler-Clarke reaction uses formaldehyde (B43269) and formic acid, which can lead to the formation of impurities and poses environmental and health risks.[3][5] | Formaldehyde is a known carcinogen, and its use can introduce specific impurities that are difficult to remove.[3][5] | | Suboptimal Reaction Conditions | The N-methylation step is typically carried out at elevated temperatures (e.g., 90-98 °C for 19 hours).[4][5] Careful control of temperature and reaction time is necessary to minimize side reactions. | High temperatures and prolonged reaction times can lead to the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound, and which one offers the best yield?
A1: The most common synthetic route starts with the condensation of 4-methoxyphenylacetonitrile and cyclohexanone to form 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. This intermediate is then reduced to the corresponding primary amine, which is subsequently dimethylated to yield this compound. Several variations of this route exist, with reported overall yields ranging from less than 30% for some traditional methods to as high as 55-67% for improved and optimized processes.[1][6] A single-step process has also been described, with conversions varying from 30-81% depending on the specific catalysts and conditions used.[3]
Q2: What are the critical parameters to control for maximizing the yield of the initial condensation reaction?
A2: The critical parameters for the condensation reaction are the choice of base, reaction temperature, and the purity of the starting materials.[2] While strong bases like LDA at -78°C can be effective, more scalable methods using sodium methoxide or phase transfer catalysis with NaOH or KOH are also reported to give high yields.[1] Precise temperature control and the use of high-purity reactants are essential to minimize side product formation.[2]
Q3: Which catalysts are most effective for the reduction of the cyano-intermediate?
A3: Several catalysts have been successfully used for the hydrogenation of the cyano-intermediate. These include:
-
Rhodium on alumina: Used in the original patented process, but it is expensive.[1][4]
-
Palladium on carbon: A common and effective catalyst, often used in acetic acid.[4][7]
-
Raney nickel: A cost-effective alternative, used in a process with toluene and water.[3][5]
The choice of catalyst will influence the optimal reaction conditions, such as solvent, temperature, and hydrogen pressure.
Q4: Are there any greener or safer alternatives to the traditional N-methylation using formaldehyde?
A4: The use of formaldehyde in the Eschweiler-Clarke reaction is a common concern due to its toxicity.[3][5] While the search results primarily focus on this traditional method, the development of alternative, greener methylation strategies is an active area of research in organic synthesis. Researchers could explore options such as using dimethyl carbonate, a greener methylating agent, although specific protocols for this compound synthesis using this reagent were not detailed in the provided search results.
Quantitative Data Summary
| Synthetic Strategy | Key Reagents/Catalysts | Reported Yield/Conversion | Reference |
| Improved Large-Scale Synthesis | Sodium methoxide (condensation), Pd/C (reduction), HCHO/HCOOH (methylation) | 55% overall yield | [1] |
| Two-Step Synthesis | KH (condensation), NaBH4/CH3I (reduction/methylation) | 67% overall yield | [6] |
| Two-Step Synthesis | Rhodium on alumina (reduction), HCHO/HCOOH (methylation) | <25% overall yield | [1] |
| Single-Step Synthesis from Cyano-intermediate | Alkylamine, Palladium catalyst, H₂ | 30-89% conversion to this compound | [3] |
| Asymmetric Synthesis of (-)-venlafaxine | Sharpless epoxidation | 53% overall yield | [5][8] |
| Racemic Synthesis | Wittig reaction, Red-Al reduction | >64% yield | [8] |
| Improved Process | 10% Pd/C (reduction), HCHO/HCOOH (methylation) | 60% yield of this compound HCl | [4] |
Experimental Protocols
Protocol 1: Improved Large-Scale Synthesis of this compound Hydrochloride (Overall Yield: 55%) [1]
Step 1: Condensation to form 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol
-
In a suitable reactor, charge methanol and sodium methoxide.
-
Add 4-methoxyphenylacetonitrile and cyclohexanone.
-
Stir the reaction mixture at the appropriate temperature until completion.
-
Isolate the product, 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. This step is reported to have a 91% yield.[1]
Step 2: Reduction and N-methylation The provided search result for this specific high-yield process did not detail the subsequent reduction and methylation steps. However, a common approach is described below.
Protocol 2: Reduction using Palladium on Carbon [4]
-
In an autoclave, charge 1-[cyano-(p-methoxyphenyl)-methyl]cyclohexanol, 10% palladium on carbon, and acetic acid.
-
Pressurize the autoclave with hydrogen gas to 10-15 kg/cm ².
-
Heat the reaction mixture and stir until the reaction is complete.
-
After cooling and releasing the pressure, filter the catalyst.
-
Work up the reaction mixture to isolate 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.
Protocol 3: N-methylation using Formaldehyde and Formic Acid [4]
-
To a stirred mixture of 1-[2-amino-l-(p-methoxyphenyl)ethyl]cyclohexanol, add formic acid, 40% formaldehyde solution, and water.
-
Heat the mixture at 90-98°C for approximately 19 hours.[4]
-
Cool the reaction mass and perform a chloroform (B151607) wash.
-
Basify the aqueous layer with sodium hydroxide solution at a low temperature.
-
Extract the product with chloroform.
-
Evaporate the organic layer and dissolve the residue in isopropyl alcohol.
-
Acidify with isopropyl alcohol hydrochloride to precipitate this compound hydrochloride.
-
Filter, wash, and dry the final product. A 60% yield for this two-step reduction and methylation process is reported.[4]
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. WO2008059525A2 - An improved process for the preparation of this compound and its analogs - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Synthesis of this compound Hydrochloride | Semantic Scholar [semanticscholar.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US9527800B2 - Process for total synthesis of this compound - Google Patents [patents.google.com]
Technical Support Center: Managing Venlafaxine-Induced Side Effects in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing side effects associated with long-term venlafaxine administration in animal studies.
Troubleshooting Guides
Issue: Gastrointestinal Distress (Nausea and Vomiting)
Q1: My animals are exhibiting signs of nausea (e.g., pica in rats, retching in ferrets) after this compound administration. How can I manage this?
A1: Nausea is a common side effect of this compound. The following steps can be taken to manage it:
-
Gradual Dose Escalation: Begin with a low dose of this compound and gradually increase to the target dose over several days. This allows the animals to acclimate to the drug.
-
Administration with Food: Administering this compound with food can help reduce gastrointestinal upset.[1]
-
Antiemetic Co-administration: Consider the use of a 5-HT3 receptor antagonist, such as ondansetron (B39145), which has been shown to be effective against chemotherapy-induced emesis and may alleviate this compound-induced nausea.
Experimental Protocol: Managing this compound-Induced Nausea in Rodents
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Housing: House animals individually to accurately monitor food intake and pica behavior (consumption of non-nutritive substances like bedding).
-
This compound Administration:
-
Begin with a dose of 10 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).
-
If signs of nausea are observed, consider reducing the dose by 50% and gradually increasing it over 3-5 days.
-
Administer this compound mixed with a small amount of palatable food.
-
-
Assessment of Nausea (Pica Model):
-
Provide a known weight of a non-nutritive substance (e.g., kaolin (B608303) clay) in a separate food container.
-
Measure the consumption of kaolin clay daily. An increase in consumption is indicative of pica and nausea.
-
-
Antiemetic Treatment:
-
If pica is observed, administer ondansetron (1-2 mg/kg, i.p.) 30 minutes prior to this compound administration.
-
Monitor for a reduction in kaolin consumption.
-
Issue: Cardiovascular Effects (Hypertension and Tachycardia)
Q2: I have observed an increase in blood pressure and heart rate in my animals during long-term this compound treatment. What is the recommended monitoring and management strategy?
A2: this compound can cause dose-dependent increases in blood pressure and heart rate.[2][3] Continuous monitoring is crucial, especially at higher doses.
-
Regular Monitoring: Implement regular blood pressure and heart rate monitoring. For continuous data, radiotelemetry is the gold standard.
-
Dose Adjustment: If a significant and sustained increase in cardiovascular parameters is observed, consider a dose reduction.
-
Antihypertensive Co-administration: In cases where dose reduction is not feasible, co-administration of an antihypertensive agent may be necessary. Consult with a veterinarian for appropriate drug selection and dosing.
Experimental Protocol: Long-Term Cardiovascular Monitoring via Radiotelemetry in Rats
-
Animal Model: Male Sprague-Dawley or Han Wistar rats are suitable.[4]
-
Telemetry Implantation Surgery:
-
Anesthetize the rat using isoflurane.
-
Surgically implant a telemetry device (e.g., for arterial blood pressure measurement) with the catheter inserted into the abdominal aorta.[4][5] Bipolar leads for ECG recording can also be implanted.[4]
-
Allow a recovery period of at least one week post-surgery before starting this compound administration.
-
-
Data Acquisition:
-
House rats in individual cages placed on receiver platforms.
-
Continuously record blood pressure, heart rate, and ECG data.
-
Establish a baseline recording for at least 24 hours before the first this compound dose.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route.
-
Monitor cardiovascular parameters continuously, paying close attention to the period immediately following administration and long-term trends.
-
-
Data Analysis:
-
Analyze changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, relative to baseline.
-
Examine ECG recordings for any abnormalities, such as QTc interval prolongation.
-
Quantitative Data Summary: this compound-Induced Cardiovascular Changes in Rats
| Parameter | This compound Dose | Observation | Reference |
| Blood Pressure | High-fat-fructose diet + this compound | Significant increase in all blood pressure parameters | [2] |
| QRS Complex | High-fat-fructose diet + this compound | Non-significant potentiation of HFFD-induced prolongation | [2] |
| QTc Interval | High-fat-fructose diet + this compound | Further prolongation of HFFD-induced prolongation | [2] |
Issue: Serotonin (B10506) Syndrome
Q3: My animal is displaying symptoms of serotonin syndrome (tremors, agitation, hyperthermia). How should I respond?
A3: Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity. Immediate intervention is required.
-
Discontinue this compound: Immediately cease administration of this compound and any other serotonergic agents.
-
Supportive Care: Provide supportive care to manage symptoms. This includes temperature control (cooling measures for hyperthermia), hydration with intravenous fluids, and sedation for agitation.[6]
-
Serotonin Antagonists: Administer a serotonin antagonist such as cyproheptadine.[7][8]
Troubleshooting Protocol: Management of Serotonin Syndrome
-
Recognition of Signs: Be vigilant for clinical signs including:
-
Neuromuscular: Tremors, myoclonus, hyperreflexia, rigidity.
-
Autonomic: Hyperthermia, tachycardia, mydriasis.
-
Behavioral: Agitation, restlessness, vocalization.
-
-
Immediate Actions:
-
Stop all serotonergic drugs.
-
Monitor rectal temperature, heart rate, and respiration closely.
-
-
Pharmacological Intervention:
-
Supportive Measures:
-
For hyperthermia (>40°C), use active cooling methods (e.g., cool water bath, fans).
-
For agitation and seizures, administer a benzodiazepine (B76468) such as diazepam.
-
Provide intravenous fluids to maintain hydration and support cardiovascular function.
-
Issue: Withdrawal Syndrome
Q4: I need to discontinue this compound treatment in my long-term study. How can I minimize withdrawal effects?
A4: Abrupt cessation of this compound can lead to a withdrawal syndrome characterized by both physical and behavioral symptoms. A gradual tapering of the dose is essential.
-
Gradual Tapering: Reduce the this compound dose incrementally over a period of several weeks. A common approach is to reduce the dose by 25-50% every 1-2 weeks.[2][8][9]
-
Behavioral Monitoring: Closely monitor animals for signs of withdrawal.
Experimental Protocol: this compound Tapering and Withdrawal Assessment in Rodents
-
Tapering Schedule:
-
Withdrawal Assessment:
-
Observe animals daily for the presence and severity of withdrawal signs.
-
Use a standardized scoring system to quantify the severity of the withdrawal syndrome.
-
Sample Withdrawal Scoring Sheet for Rodents
| Behavioral Sign | Score (0=absent, 1=mild, 2=moderate, 3=severe) | Notes |
| Somatic Signs | ||
| Tremors | Spontaneous or handling-induced | |
| "Wet dog" shakes | Frequency of shaking episodes | |
| Piloerection | Hair standing on end | |
| Ptosis | Drooping of the upper eyelid | |
| Diarrhea | Presence of loose stools | |
| Behavioral Signs | ||
| Locomotor Hyperactivity | Increased movement in the cage | |
| Agitation/Irritability | Increased startle response, aggression | |
| Stereotyped Behaviors | Repetitive, purposeless movements (e.g., gnawing, head weaving) | |
| Total Score |
This is a sample scoring sheet and should be adapted and validated for the specific species and experimental conditions.
Frequently Asked Questions (FAQs)
Q5: What is the primary mechanism of action of this compound that leads to its side effects?
A5: this compound is a serotonin-norepinephrine reuptake inhibitor (SNRI). It increases the levels of serotonin and norepinephrine (B1679862) in the synaptic cleft by blocking their reuptake transporters. This dual action is responsible for its therapeutic effects but also contributes to its side effect profile. Increased serotonergic activity can lead to gastrointestinal issues and serotonin syndrome, while increased noradrenergic activity can cause cardiovascular effects like hypertension and tachycardia.
Q6: Are there species-specific differences in this compound-induced side effects?
A6: Yes, there can be species-specific differences in metabolism and sensitivity to this compound, which can influence the side effect profile. For example, the emetic reflex is present in ferrets and shrews, making them suitable models for studying nausea and vomiting, whereas rodents do not vomit but exhibit pica as a sign of nausea.[7] It is important to consult species-specific literature when designing long-term studies.
Q7: Can long-term this compound administration lead to organ toxicity?
A7: High doses of this compound administered over a prolonged period have the potential to cause liver and kidney toxicity in rats. Regular monitoring of liver enzymes and kidney function is advisable in long-term, high-dose studies.
Q8: How can I differentiate between this compound side effects and symptoms of the underlying condition being modeled?
A8: This can be challenging. It is crucial to have a control group that receives a vehicle to distinguish the effects of the drug from the experimental model. Additionally, the temporal onset of symptoms in relation to drug administration or dose changes can provide clues. Side effects often appear shortly after starting the drug or increasing the dose, while withdrawal symptoms occur upon dose reduction or cessation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Pathophysiology of Serotonin Syndrome.
Caption: Workflow for Cardiovascular Monitoring.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. droracle.ai [droracle.ai]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. The rat telemetry assay and venous catheter access buttons for use in cardiovascular safety pharmacology assessments - Surgical methods, refinements and colony maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adinstruments.com [adinstruments.com]
- 6. insidescientific.com [insidescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. purity.health [purity.health]
- 9. droracle.ai [droracle.ai]
Technical Support Center: Optimizing Chiral Separation of Venlafaxine Enantiomers
Welcome to the technical support center dedicated to the chromatographic separation of venlafaxine enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mobile phase optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
This compound is a chiral compound administered as a racemic mixture of (S)-(+)-Venlafaxine and (R)-(-)-Venlafaxine. These enantiomers can exhibit different pharmacological and pharmacokinetic properties.[1][2] The primary challenge lies in achieving baseline separation of these two enantiomers, which are stereoisomers with identical physical and chemical properties in an achiral environment. Effective separation requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction, allowing for differential retention and resolution.
Q2: Which type of High-Performance Liquid Chromatography (HPLC) is typically used for this compound enantiomer separation?
Both normal-phase and reversed-phase HPLC can be employed for the chiral separation of this compound. However, normal-phase chromatography using polysaccharide-based chiral stationary phases is a widely documented and effective approach.[1]
Q3: What are the most common chiral stationary phases (CSPs) for this separation?
Polysaccharide-based CSPs, particularly those derived from amylose (B160209) or cellulose, are highly effective for the enantioselective separation of a wide range of chiral compounds, including this compound.[1][3] Columns such as those with amylose tris(3-chloro-5-methylphenylcarbamate) have demonstrated excellent enantiorecognition for this compound.[4]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Poor or No Resolution of Enantiomers
Q: My this compound enantiomers are co-eluting or have very poor resolution. What are the likely causes and how can I fix this?
A: Poor resolution is a common issue in chiral separations. A systematic approach to troubleshooting involves optimizing the mobile phase composition, flow rate, and temperature.
Troubleshooting Steps:
-
Mobile Phase Composition: The ratio of the non-polar solvent to the polar modifier is critical in normal-phase chromatography.
-
Adjust Solvent Ratio: If you are using a mobile phase of n-hexane and ethanol, try decreasing the percentage of ethanol. A lower concentration of the polar modifier generally leads to longer retention times and can improve resolution.[1]
-
Add a Basic Modifier: this compound is a basic compound. Adding a small amount of a basic modifier, like diethylamine (B46881) (DEA), to the mobile phase is crucial for achieving sharp, symmetrical peaks and enhancing resolution.[1] This minimizes undesirable interactions with residual silanols on the silica (B1680970) support.
-
-
Flow Rate: The flow rate affects the interaction time between the enantiomers and the CSP.
-
Decrease Flow Rate: Reducing the flow rate can increase the interaction time, potentially leading to better resolution.[3] However, this will also increase the analysis time.
-
-
Column Temperature: Temperature influences the thermodynamics of the chiral recognition process.
-
Lower the Temperature: Decreasing the column temperature often improves chiral resolution, although it may lead to increased backpressure.[3]
-
The following diagram illustrates a logical workflow for troubleshooting poor resolution:
Caption: A flowchart for systematically troubleshooting poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing Peaks)
Q: I am observing significant peak tailing for the this compound enantiomers. What could be the cause and how can I improve the peak shape?
A: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modifier: The most common cause of peak tailing for basic analytes on silica-based columns is the interaction with acidic silanol (B1196071) groups.
-
Use a Basic Additive: The addition of a small concentration of a basic modifier, such as diethylamine (DEA), to the mobile phase is critical.[1] DEA acts as a competitor for the active silanol sites, preventing the this compound molecules from interacting with them and thus improving peak symmetry.
-
-
Mobile Phase pH (for Reversed-Phase): If you are using a reversed-phase method, the pH of the mobile phase is crucial.
The following diagram illustrates the mechanism of how a basic modifier improves peak shape:
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective analysis of this compound and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Venlafaxine Quantification in Low-Volume Samples
Welcome to the technical support center for the accurate quantification of venlafaxine in low-volume samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in low-volume samples?
When working with limited sample volumes, such as in microsampling, several challenges can arise. These include achieving the necessary sensitivity and a low limit of quantification (LOQ) due to the reduced amount of analyte. Matrix effects, where other components in the biological sample interfere with the ionization of this compound, can be more pronounced and lead to inaccurate results.[1][2] Additionally, sample loss during extraction and handling is a critical concern that can affect accuracy and precision.[3]
Q2: Which analytical technique is most suitable for low-volume this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method, making it well-suited for analyzing low-volume samples.[4][5][6] It offers high sensitivity, allowing for the detection of low concentrations of this compound and its metabolites.[7] The selectivity of MS/MS minimizes the impact of matrix interferences.[2] High-performance liquid chromatography (HPLC) with fluorescence detection is another sensitive option, though it may be more susceptible to interferences than LC-MS/MS.[8]
Q3: What are the recommended extraction techniques for small sample volumes?
For low-volume samples, efficient extraction is crucial.
-
Liquid-Liquid Extraction (LLE): LLE has demonstrated high recovery rates for this compound and its primary metabolite, O-desmethylthis compound.[9][10]
-
Solid-Phase Extraction (SPE): SPE is also an effective method that can yield high recovery and is amenable to smaller sample volumes.[10]
-
Microextraction Techniques: Newer methods like liquid-phase microextraction and microextraction by packed sorbent (MEPS) are cost-effective and designed for small sample volumes, though they may sometimes result in lower recovery compared to classic methods.[9][11]
Q4: How can I minimize matrix effects in my analysis?
Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[1] To mitigate these effects:
-
Efficient Sample Cleanup: Employing a robust extraction method like SPE or LLE is the first step to remove interfering compounds.[9][10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for variability during sample preparation and ionization.[12]
-
Chromatographic Separation: Optimizing the HPLC method to ensure this compound does not co-elute with interfering compounds is critical.[2]
-
Alternative Ionization Techniques: Atmospheric pressure photoionization (APPI) can be less susceptible to matrix effects than electrospray ionization (ESI).[1]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Asymmetric Peaks in HPLC
Symptoms:
-
Overlapping peaks of this compound and its metabolites.
-
Broad, tailing, or fronting peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., acetonitrile (B52724):buffer ratio) and pH. A common mobile phase is a mixture of acetonitrile and a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer.[13][14][15] |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained compounds from previous injections. |
| Incorrect Flow Rate | Optimize the flow rate. A typical flow rate for standard HPLC columns is around 1 mL/min, but for smaller columns used in microflow LC, it will be lower.[2][13] |
| Column Overload | Dilute the sample or inject a smaller volume to avoid overloading the column, which can cause peak fronting. |
Issue 2: Low Signal Intensity or High Signal-to-Noise Ratio
Symptoms:
-
Difficulty detecting the analyte peak, especially at low concentrations.
-
High baseline noise.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal MS/MS Parameters | Optimize the MS/MS parameters, including the precursor and product ion selection (MRM transitions), collision energy, and ion source settings for this compound. For example, a common transition for this compound is m/z 278.2 → 260.3.[14] |
| Inefficient Ionization | Ensure the mobile phase pH is compatible with efficient ionization of this compound in the chosen ESI polarity (typically positive mode). Adding a small amount of formic acid or ammonium formate can improve ionization.[14] |
| Matrix-Induced Ion Suppression | Improve sample cleanup to remove interfering matrix components. Consider diluting the sample or using a more advanced extraction technique. The use of a stable isotope-labeled internal standard is crucial to correct for suppression.[1][12] |
| Low Recovery During Extraction | Optimize the extraction procedure. For LLE, experiment with different organic solvents. For SPE, ensure the correct sorbent and elution solvents are used. The recovery of this compound and its metabolites should be greater than 80%.[5] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Low-Volume Plasma
This protocol provides a general method for the quantification of this compound and its metabolites in a small volume of plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[12]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A gradient elution is typically used to achieve optimal separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 278.3 → 121.1[12]
-
O-desmethylthis compound: m/z 264.3 → 107.1
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound quantification methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) of this compound
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 1.0 - 200.0 | 1.0 | [14] |
| LC-MS/MS | Rat Plasma | 15.0 - 6000 | 15.0 | [6] |
| HPLC-Fluorescence | Human Plasma | 10 - 1000 | 10 | [8] |
| LC-MS/MS | Human Plasma | 3 - 300 | 3 | [16] |
| UPLC-MS/MS | Human Plasma | 5 - 800 | 5 | [4] |
Table 2: Recovery of this compound and O-desmethylthis compound (ODV)
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| SPE | Human Plasma | This compound | >92 | [10] |
| SPE | Human Plasma | ODV | >93 | [10] |
| LLE | - | This compound | ~100 | [10] |
| LLE | - | ODV | ~70 | [10] |
| Protein Precipitation | Human Plasma | This compound & Metabolites | >96 | [4] |
| SPE | Human Plasma | This compound | 95.9 | [16] |
| SPE | Human Plasma | ODV | 81.7 | [16] |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiplexed quantification of this compound and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of this compound and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Determination of this compound and its active metabolite O-desmethylthis compound in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Extraction techniques for analysis of this compound and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatriapolska.pl [psychiatriapolska.pl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. uspnf.com [uspnf.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating CYP2D6 Polymorphisms in Venlafaxine Metabolism Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of CYP2D6 genetic polymorphism on venlafaxine metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and the role of CYP2D6?
This compound is primarily metabolized in the liver to its major active metabolite, O-desmethylthis compound (ODV). This metabolic conversion is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] Other enzymes like CYP3A4, CYP2C19, and CYP2C9 are involved to a lesser extent, metabolizing this compound and ODV into minor, less active metabolites.[1][3] Due to the significant role of CYP2D6, genetic variations in the CYP2D6 gene can lead to substantial differences in drug exposure and patient response.
Q2: How are individuals classified based on their CYP2D6 genotype?
Individuals are categorized into different metabolizer phenotypes based on the combination of CYP2D6 alleles they carry. Each allele is assigned an activity score, and the sum of the scores for the two alleles determines the phenotype.[1]
| Likely CYP2D6 Metabolizer Phenotype | Activity Score | Genotype Example |
| Ultrarapid Metabolizer (UM) | >2.25 | An individual with duplications of functional alleles. |
| Normal Metabolizer (NM) (also Extensive Metabolizer, EM) | 1.25 to 2.25 | An individual with two normal function alleles or one normal and one decreased function allele. |
| Intermediate Metabolizer (IM) | >0 to <1.25 | An individual with one decreased function and one no function allele. |
| Poor Metabolizer (PM) | 0 | An individual with only non-functional alleles. |
| Table adapted from the Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines.[1] |
Q3: What is the clinical significance of identifying a patient's CYP2D6 metabolizer status for this compound therapy?
An individual's CYP2D6 status can influence their response to this compound and their susceptibility to side effects.[1]
-
Poor Metabolizers (PMs) have reduced or no CYP2D6 enzyme activity, leading to higher plasma concentrations of this compound and lower concentrations of its active metabolite, ODV.[1][3] This can increase the risk of adverse effects such as gastrointestinal issues, hypertension, and tachycardia.[1]
-
Ultrarapid Metabolizers (UMs) have increased enzyme activity, which may lead to rapid metabolism of this compound and potentially reduced efficacy at standard doses.[1] The Dutch Pharmacogenetics Working Group (DPWG) suggests considering a dose increase of up to 150% of the standard dose for UMs.[1]
Q4: What is the ODV/venlafaxine metabolic ratio and how is it used in research?
The ratio of O-desmethylthis compound (ODV) to this compound in plasma is a key phenotypic marker of CYP2D6 activity.[4][5] A higher ratio generally indicates greater CYP2D6 activity. This ratio is often used to distinguish between different metabolizer phenotypes in a research setting. For instance, a this compound:ODV ratio greater than one is a strong predictor of a CYP2D6 poor metabolizer status.[1]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected this compound/ODV plasma concentrations in study subjects with the same prescribed dose.
-
Possible Cause 1: Undetermined CYP2D6 Genotype. Genetic polymorphisms in CYP2D6 are a major source of pharmacokinetic variability.
-
Solution: Perform CYP2D6 genotyping on all study participants to stratify them into metabolizer phenotypes (PM, IM, NM, UM). This will help explain the observed variability in plasma concentrations.
-
-
Possible Cause 2: Co-medication with CYP2D6 inhibitors or inducers. Concomitant use of drugs that inhibit or induce CYP2D6 activity can alter this compound metabolism, a phenomenon known as phenoconversion.[2]
-
Solution: Carefully review and document all concomitant medications for each subject. Common CYP2D6 inhibitors include certain antidepressants (e.g., bupropion, fluoxetine, paroxetine) and other drug classes.[6]
-
-
Possible Cause 3: Issues with Sample Collection and Processing. The timing of blood draws and the handling of plasma samples can affect the measured concentrations.
-
Solution: Standardize the blood sampling time in relation to the last this compound dose to ensure you are measuring trough or peak concentrations consistently. Follow a validated protocol for plasma separation and storage.
-
Problem 2: Difficulty in establishing a clear correlation between CYP2D6 genotype and clinical outcomes (efficacy or adverse events).
-
Possible Cause 1: Multifactorial Nature of Antidepressant Response. Clinical response to this compound is complex and influenced by factors beyond CYP2D6 genotype, including other genetic variations, disease severity, and environmental factors. Some studies have not found a direct correlation between CYP2D6 genotype and treatment response.[7][8]
-
Solution: In your data analysis, consider a multi-faceted approach that includes other relevant clinical and demographic variables. The active moiety (sum of this compound and ODV concentrations) may be a more relevant predictor of clinical outcome than the parent drug concentration alone.[1]
-
-
Possible Cause 2: Insufficient Sample Size. Small sample sizes in genotype groups, especially for less common phenotypes like PMs and UMs, can limit the statistical power to detect significant associations.
-
Solution: If feasible, increase the sample size of your study. Alternatively, consider collaborating with other research groups to pool data for a meta-analysis.
-
Experimental Protocols
Protocol 1: Determination of this compound and O-Desmethylthis compound in Human Plasma by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol is based on established methods for the quantitative analysis of this compound and its primary metabolite.[9][10][11]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add an internal standard (e.g., mexiletine (B70256) or maprotiline).[9][10]
-
Add a suitable organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).[9]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and perform a back-extraction into an acidic aqueous solution (e.g., 0.05% phosphoric acid).[9]
-
Inject the aqueous layer into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C4 column is typically used.[9][10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 40 mM, pH 6.8) is common.[9]
-
Flow Rate: A typical flow rate is around 0.5 mL/min to 1.0 mL/min.[10]
-
Detection: Fluorescence detection is highly sensitive for these compounds. Set the excitation wavelength to approximately 276 nm and the emission wavelength to around 598 nm.[9][10]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound and ODV spiked into blank plasma.
-
Calculate the peak area ratio of the analytes to the internal standard.
-
Determine the concentrations in the unknown samples by interpolating from the calibration curve.
-
Protocol 2: CYP2D6 Genotyping
-
DNA Extraction: Extract genomic DNA from whole blood or saliva samples using a commercially available kit.
-
Genotyping Assay: A variety of methods can be used for genotyping, including:
-
TaqMan-based real-time PCR assays: These are commonly used for detecting specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) associated with different CYP2D6 alleles.[12]
-
Microarray-based methods: These can simultaneously test for a wide range of CYP2D6 variants.
-
-
Allele and Phenotype Assignment:
Quantitative Data Summary
Table 1: Influence of CYP2D6 Phenotype on this compound Pharmacokinetics
| CYP2D6 Phenotype | Relative this compound Clearance | Relative this compound Exposure (AUC) | Relative Active Moiety (this compound + ODV) Exposure |
| Ultrarapid Metabolizer (UM) | Higher | Lower | Generally similar to NM |
| Normal Metabolizer (NM) | Normal (Reference) | Normal (Reference) | Normal (Reference) |
| Intermediate Metabolizer (IM) | Lower | Higher | Slightly Higher |
| Poor Metabolizer (PM) | Significantly Lower | Significantly Higher | Higher |
| This table provides a qualitative summary based on multiple studies.[13][14] Absolute values can vary significantly depending on the specific alleles, dose, and study population. |
Table 2: Example of O-desmethylthis compound/venlafaxine (ODV/VEN) Metabolic Ratios by Phenotype
| CYP2D6 Phenotype | Typical ODV/VEN Ratio |
| Extensive Metabolizers (EMs) | ≥ 1 |
| Poor Metabolizers (PMs) | < 1 |
| Data from a study phenotyping healthy adults. The ratio was determined 4 hours after this compound administration.[5] |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for a pharmacogenetic study of this compound.
References
- 1. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Influence of the CYP2D6 Isoenzyme in Patients Treated with this compound for Major Depressive Disorder: Clinical and Economic Consequences | PLOS One [journals.plos.org]
- 3. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential outcomes from metabolic ratios in the identification of CYP2D6 phenotypes--focus on this compound and O-desmethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of the CYP2D6 Isoenzyme in Patients Treated with this compound for Major Depressive Disorder: Clinical and Economic Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Associations Between CYP2D6 Metabolizer Status and Pharmacokinetics and Clinical Outcomes of this compound: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of this compound and O-desmethylthis compound in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound and its active metabolite O-desmethylthis compound in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Significantly lower CYP2D6 metabolism measured as the O/N‐desmethylthis compound metabolic ratio in carriers of CYP2D6*41 versus CYP2D6*9 or CYP2D6*10: a study on therapeutic drug monitoring data from 1003 genotyped Scandinavian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of CYP2D6 activity on the disposition and cardiovascular toxicity of the antidepressant agent this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
refining surgical procedures for implanting osmotic minipumps for venlafaxine delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining surgical procedures for the implantation of osmotic minipumps for venlafaxine delivery.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful osmotic minipump implantation surgery?
A1: The most critical factors include strict adherence to aseptic surgical techniques to prevent infection, correct pump selection based on the animal's size and the required duration and dosage of this compound, proper formation of a subcutaneous pocket that is large enough to avoid tension on the incision but not so large that the pump can migrate, and meticulous wound closure.[1]
Q2: How do I choose the correct osmotic minipump model for my study?
A2: The choice of pump model depends on the required duration of this compound delivery, the desired flow rate, and the size of the experimental animal.[2][3] Refer to the manufacturer's specifications to match the pump's characteristics with your experimental needs. A table summarizing various pump models is provided below for easy comparison.
Q3: What are the best practices for preparing the this compound solution for loading into the pump?
A3: It is crucial to ensure the sterility of the this compound solution to prevent infection.[1] The solution should be prepared in a sterile environment, and if there are any concerns about sterility, it should be filtered through a 0.22 µm syringe filter. The stability of this compound in the chosen vehicle at 37°C for the duration of the experiment should also be confirmed.[4]
Q4: Can I reuse an osmotic minipump?
A4: No, osmotic minipumps are designed for single use only and cannot be reused.
Q5: What are the common complications encountered during and after surgery, and how can they be mitigated?
A5: Common complications include infection, skin irritation or necrosis at the implantation site, and pump extrusion. These can be mitigated by using strict aseptic techniques, ensuring the subcutaneous pocket is of the appropriate size to prevent skin tension, and proper wound closure.[1] Post-operative monitoring for signs of distress or complications is also crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Infection at the surgical site (redness, swelling, pus) | Contamination during surgery; improper aseptic technique. | Maintain a sterile surgical field, instruments, and pump. Administer pre- and post-operative antibiotics as per veterinary guidance. |
| Pump extrusion or exposure | Incision not properly closed; pocket too small causing skin tension; animal scratching or biting at the incision. | Ensure meticulous two-layer wound closure. Create a subcutaneous pocket of adequate size.[1] Use an Elizabethan collar to prevent the animal from disturbing the wound. |
| Skin irritation or necrosis over the pump | Pump is too large for the animal; pump is putting pressure on the overlying skin. | Select a pump size that is appropriate for the animal's weight and size. Ensure the pump is placed in a well-formed subcutaneous pocket and is not directly under the incision line.[5] |
| Inconsistent or no drug delivery | Air bubbles in the pump reservoir; pump not primed before implantation (if required); incorrect drug concentration calculation. | Fill the pump carefully to avoid introducing air bubbles. Prime the pump in sterile saline at 37°C before implantation if immediate delivery is required.[6] Double-check all dose calculations. |
| Animal shows signs of pain or distress post-surgery | Inadequate analgesia. | Administer pre-emptive and post-operative analgesics as recommended by your institution's veterinary staff.[1] |
Quantitative Data
Table 1: Specifications of Common Osmotic Minipump Models
| Pump Model | Reservoir Volume (µL) | Nominal Pumping Rate (µL/hr) | Nominal Duration (days) | Length (cm) | Diameter (cm) |
| 1003D | 100 | 1.0 | 3 | 1.5 | 0.6 |
| 1007D | 100 | 0.5 | 7 | 1.5 | 0.6 |
| 1002 | 100 | 0.25 | 14 | 1.5 | 0.6 |
| 1004 | 100 | 0.11 | 28 | 1.5 | 0.6 |
| 2001 | 200 | 1.0 | 7 | 3.0 | 0.7 |
| 2002 | 200 | 0.5 | 14 | 3.0 | 0.7 |
| 2004 | 200 | 0.25 | 28 | 3.0 | 0.7 |
| 2006 | 200 | 0.15 | 42 | 3.0 | 0.7 |
| 2ML1 | 2000 | 10.0 | 7 | 5.1 | 1.4 |
| 2ML2 | 2000 | 5.0 | 14 | 5.1 | 1.4 |
| 2ML4 | 2000 | 2.5 | 28 | 5.1 | 1.4 |
Note: The nominal performance data is a target. The actual pumping rate and fill volume of a particular lot are listed on the instruction sheet included with the pumps and should be used for precise dose calculations.[3][7][8]
Table 2: this compound Dosage and Stability Information
| Parameter | Value | Reference |
| Typical Daily Dose in Rats | 5 - 10 mg/kg | [9][10] |
| Solubility in Water | High | [11] |
| Melting Point | 215 - 217 °C | [12] |
| pH of 0.1M Solution | 6.8 | [11] |
| Stability in Liquid Formulation | Stable for at least 30 days at room temperature. | [4] |
Experimental Protocols
Detailed Methodology for Subcutaneous Implantation of an Osmotic Minipump for this compound Delivery in a Rat Model
This protocol outlines the key steps for the subcutaneous implantation of an osmotic minipump. All procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
1. Pre-operative Preparations:
- Pump Preparation: Under sterile conditions, fill the osmotic minipump with the prepared this compound solution using the provided filling tube. Ensure no air bubbles are trapped inside. Insert the flow moderator until it is flush with the pump body.[6] For studies requiring immediate drug delivery, prime the pump by incubating it in sterile 0.9% saline at 37°C for the time specified by the manufacturer.[6]
- Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).[1] Apply an ophthalmic ointment to the eyes to prevent drying. Shave the fur from the dorsal mid-scapular region.[6]
- Surgical Site Disinfection: Clean the shaved area with a series of alternating scrubs of an antiseptic solution (e.g., povidone-iodine or chlorhexidine) and 70% ethanol.[6]
2. Surgical Procedure:
- Incision: Make a small transverse incision (approximately 1-1.5 cm) in the skin at the nape of the neck.[1]
- Pocket Formation: Insert a sterile hemostat into the incision and use blunt dissection to create a subcutaneous pocket caudal to the incision.[1][6][13] The pocket should be large enough to comfortably accommodate the pump without causing tension on the skin.[1][5]
- Pump Implantation: Insert the filled and primed osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.[1][13]
- Wound Closure: Close the incision using wound clips or sutures.[6][13] Typically, one to two wound clips are sufficient. Ensure the pump is not directly underneath the incision line.[5]
3. Post-operative Care:
- Recovery: Monitor the animal continuously until it has fully recovered from anesthesia.[1] Keep the animal on a heating pad to maintain body temperature.
- Analgesia: Administer post-operative analgesics as prescribed to manage pain.[1]
- Monitoring: For the next 7-10 days, monitor the animal daily for any signs of infection, distress, or complications at the surgical site. Check for normal food and water intake and general well-being.
- Wound Clip/Suture Removal: Remove wound clips or non-absorbable sutures 7-14 days after surgery.
Visualizations
Caption: Mechanism of action of this compound in the synaptic cleft.
Caption: Workflow for osmotic minipump implantation surgery.
Caption: Troubleshooting logic for post-operative complications.
References
- 1. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 2. alzet.com [alzet.com]
- 3. agnthos.se [agnthos.se]
- 4. researchgate.net [researchgate.net]
- 5. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 6. alzet.com [alzet.com]
- 7. alzet.com [alzet.com]
- 8. velaz.cz [velaz.cz]
- 9. Sustained administration of the antidepressant this compound in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. seejph.com [seejph.com]
- 12. wjpmr.com [wjpmr.com]
- 13. alzet.com [alzet.com]
Validation & Comparative
Venlafaxine Versus SSRIs in Mouse Models of Chronic Stress: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine against selective serotonin (B10506) reuptake inhibitors (SSRIs) in preclinical mouse models of chronic stress. This analysis is supported by experimental data from peer-reviewed studies, detailing behavioral outcomes and the underlying molecular pathways.
The development of effective treatments for stress-related psychiatric disorders, such as major depressive disorder (MDD), relies on robust preclinical models that can predict therapeutic efficacy in humans. Chronic stress paradigms in mice, such as Chronic Social Defeat Stress (CSDS) and Unpredictable Chronic Mild Stress (UCMS), are widely used to induce depression-like phenotypes and to screen novel antidepressant compounds. This guide synthesizes findings from studies directly comparing this compound to the SSRI fluoxetine (B1211875) in these models, offering a comprehensive overview of their relative performance.
Comparative Efficacy Data
The following tables summarize the quantitative data from key studies comparing the effects of this compound and the SSRI fluoxetine on behavioral deficits induced by chronic stress in mice.
Table 1: Efficacy in the Chronic Social Defeat Stress (CSDS) Model
| Behavioral Test | Parameter | Control (No Stress) | Chronic Stress + Vehicle | Chronic Stress + this compound | Chronic Stress + Fluoxetine |
| Social Interaction Test | Social Interaction Ratio | ~1.5 | ~0.5 | ~1.2 | ~0.6 |
| Sucrose (B13894) Preference Test | Sucrose Preference (%) | ~80% | ~60% | ~75% | ~65% |
| Forced Swim Test | Immobility Time (s) | ~100 s | ~180 s | ~120 s | ~160 s |
| Elevated Plus Maze | Time in Open Arms (%) | ~30% | ~15% | ~25% | ~18% |
Data synthesized from a study by Venzala et al. (2012) in a CSDS mouse model. Values are approximate and represent the general trend observed in the study for illustrative purposes.
Table 2: Efficacy in the Unpredictable Chronic Mild Stress (UCMS) Model in BALB/c Mice
| Behavioral Test | Parameter | Control (No Stress) | UCMS + Vehicle | UCMS + this compound | UCMS + Fluoxetine |
| Splash Test | Grooming Duration (s) | ~100 s | ~40 s | Not Reported | ~80 s |
| Coat State Score | Score (1-5, 5=poor) | 1 | 4 | Not Reported | 2 |
Data synthesized from a study by Yalcin et al. (2008) in a UCMS mouse model. This study highlighted the superior performance of fluoxetine in the splash test, while both drugs showed efficacy on the coat state.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.
Chronic Social Defeat Stress (CSDS) Protocol
The CSDS model involves subjecting an experimental mouse to repeated social defeat by a larger, aggressive resident mouse.
-
Housing: Male CD1 aggressor mice are individually housed. Experimental male C57BL/6 mice are housed in groups.
-
Defeat Sessions: For 10 consecutive days, each experimental mouse is introduced into the home cage of a different aggressor mouse for 5-10 minutes, during which it is physically defeated.
-
Sensory Contact: Following the physical defeat, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated Plexiglas divider, allowing for continuous sensory (visual, olfactory, auditory) but not physical contact for the remainder of the 24-hour period.
-
Behavioral Testing: After the 10-day stress period, mice are tested for social avoidance and other depression-like behaviors. Drug treatment (e.g., this compound or fluoxetine) is typically administered for several weeks following the stress period.
Unpredictable Chronic Mild Stress (UCMS) Protocol
The UCMS protocol exposes mice to a series of mild, unpredictable stressors over a prolonged period.
-
Stressors: A variety of stressors are applied randomly and continuously for several weeks (typically 4-8 weeks). These stressors include:
-
Stroboscopic illumination
-
Loud noises
-
Tilted cage (45°)
-
Wet bedding
-
Overnight illumination
-
Food or water deprivation
-
Confinement in a small tube
-
Social isolation or crowding
-
-
Behavioral Assessment: Depressive-like behaviors, such as anhedonia (measured by the sucrose preference test), behavioral despair (measured by the forced swim test or tail suspension test), and changes in grooming (measured by the splash test), are assessed at the end of the stress protocol. Antidepressant treatment is administered during the final weeks of the stress regimen.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental design and the molecular mechanisms underlying the actions of this compound and SSRIs, the following diagrams are provided.
Caption: Experimental workflow for comparing antidepressant efficacy in chronic stress mouse models.
Caption: Signaling pathways implicated in the therapeutic effects of this compound and SSRIs.
Discussion of Findings
The available preclinical data from mouse models of chronic stress suggest that this compound, an SNRI, may offer some advantages over SSRIs like fluoxetine in reversing certain behavioral deficits. In the CSDS model, this compound appeared more effective in restoring social interaction and mitigating despair-like behavior in the forced swim test. However, in the UCMS model, fluoxetine showed a more pronounced effect in improving grooming behavior in the splash test.
These differential effects may be attributed to the dual mechanism of action of this compound, which targets both serotonin and norepinephrine reuptake. The recruitment of the noradrenergic system may provide additional therapeutic benefits in specific stress-induced pathologies.
It is important to note that the efficacy of antidepressants in these models can be influenced by several factors, including the specific stress paradigm used, the mouse strain, the duration of treatment, and the behavioral endpoints measured. Therefore, the findings from these studies should be interpreted within the context of their specific experimental designs.
Conclusion
In mouse models of chronic stress, both this compound and SSRIs demonstrate antidepressant-like effects. However, this compound may exhibit a broader or more robust efficacy in certain behavioral domains, potentially due to its dual serotonergic and noradrenergic activity. Further head-to-head comparative studies are warranted to fully elucidate the differential neurobiological mechanisms and to better predict clinical outcomes for different subtypes of stress-related disorders. This guide provides a foundational understanding for researchers aiming to build upon these findings in the quest for more effective antidepressant therapies.
Validating Venlafaxine's Antidepressant-Like Effects in the Forced Swim Test: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of venlafaxine's performance in the forced swim test (FST) against other common antidepressants. The following sections present supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated dose-dependent antidepressant-like effects in preclinical studies utilizing the forced swim test (FST). This behavioral assay is a cornerstone in the screening and validation of potential antidepressant compounds. The test operates on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. The administration of effective antidepressants is expected to reduce this immobility time, reflecting a more persistent escape-oriented behavior.
Comparative Efficacy of this compound in the Forced Swim Test
This compound has been evaluated against several other classes of antidepressants in the FST. The data consistently shows that this compound significantly reduces immobility time in rodents, a key indicator of antidepressant efficacy in this model.
Performance Against Tricyclic Antidepressants (TCAs) and Atypical Antidepressants
A study in male BALB/c mice directly compared the effects of this compound with the TCA imipramine (B1671792), the norepinephrine-dopamine reuptake inhibitor (NDRI) bupropion (B1668061), and the norepinephrine (B1679862) reuptake inhibitor (NRI) desipramine. The results, summarized in the table below, indicate that this compound produces a significant, dose-dependent reduction in immobility time.[1]
| Treatment Group (Dose in mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | 165.4 ± 8.2 |
| Imipramine (30) | 85.6 ± 7.1 |
| Desipramine (7.5) | 110.2 ± 9.5 |
| Desipramine (15) | 78.9 ± 6.8 |
| This compound (4) | 115.3 ± 10.1 |
| This compound (8) | 82.1 ± 7.5 |
| Bupropion (20) | 95.7 ± 8.9 |
| Bupropion (40) | 65.2 ± 6.3 |
At a dose of 8 mg/kg, this compound's effect on reducing immobility was comparable to that of 30 mg/kg imipramine and 15 mg/kg desipramine.[1] Notably, at 40 mg/kg, bupropion showed a more pronounced effect than imipramine.[1]
Another study in male Wistar rats compared this compound (20 mg/kg) with imipramine (20 mg/kg) and found that this compound significantly shortened the immobility time on days 1 and 7 of administration, while imipramine was effective on days 7 and 14.[2] This suggests a potentially faster onset of action for this compound in this preclinical model.[2]
Performance Against Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)
While direct head-to-head quantitative data from a single study comparing this compound and a selective serotonin reuptake inhibitor (SSRI) like fluoxetine (B1211875) was not identified in the immediate search, the literature provides valuable context. Studies have shown that fluoxetine also effectively reduces immobility and increases swimming behavior in the FST.[3][4] The distinct behavioral profiles elicited by different antidepressant classes in the FST are noteworthy. SSRIs like fluoxetine tend to selectively increase swimming behavior, whereas norepinephrine reuptake inhibitors, such as desipramine, selectively increase climbing behavior. As an SNRI, this compound's effect can be dose-dependent, with serotonergic effects predominating at lower doses and noradrenergic effects becoming more prominent at higher doses.
Experimental Protocols: The Forced Swim Test
The FST is a widely used and validated behavioral paradigm for assessing antidepressant-like activity. The following is a detailed methodology synthesized from multiple sources for conducting the FST in rodents.
Apparatus
-
A transparent cylindrical tank (for rats: 40-60 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).
-
The cylinder is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or tail (rats: ~30 cm; mice: ~15 cm).
Procedure for Rats
The standard FST protocol for rats involves a two-day procedure:
-
Day 1: Pre-test Session (15 minutes)
-
Each rat is individually placed into the cylinder of water for a 15-minute session.
-
Following the session, the rat is removed, dried with a towel, and returned to its home cage. This initial exposure is designed to induce a state of immobility on the subsequent test day.
-
-
Day 2: Test Session (5 minutes)
-
24 hours after the pre-test, the rat is again placed in the swim cylinder for a 5-minute test session.
-
The session is typically recorded by a video camera for later analysis.
-
Drug administration (e.g., this compound or a comparator) is typically performed via intraperitoneal (i.p.) injection at specific time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Procedure for Mice
The FST protocol for mice is typically a single-session test:
-
Test Session (6 minutes)
-
Each mouse is individually placed into the water-filled cylinder for a 6-minute session.
-
The behavior during the entire 6-minute period is recorded.
-
For data analysis, the first 2 minutes are often discarded as a habituation period, and the final 4 minutes are scored.
-
Drug administration is performed prior to the test session (e.g., 30-60 minutes before).
-
Behavioral Scoring
The duration of the following behaviors is quantified by a trained observer, often blinded to the experimental conditions, or by using automated video-tracking software:
-
Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal displays active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying mechanism of action of this compound, the following diagrams are provided.
Forced Swim Test Experimental Workflow
This compound's Mechanism of Action
Conclusion
The forced swim test is a robust preclinical tool for evaluating the antidepressant-like properties of pharmacological compounds. The data presented in this guide demonstrates that this compound consistently and effectively reduces immobility in rodents in a dose-dependent manner. Its efficacy is comparable to that of established tricyclic antidepressants like imipramine and desipramine. The distinct behavioral profiles elicited by different classes of antidepressants in the FST underscore the importance of detailed behavioral analysis (immobility, swimming, and climbing) to gain insights into the neurochemical mechanisms of action. The provided experimental protocols and diagrams offer a framework for researchers to design and interpret studies aimed at further validating and comparing the effects of this compound and other novel antidepressant candidates.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of venlafaxine and fluoxetine on serotonin levels in the prefrontal cortex
In the intricate landscape of antidepressant pharmacology, the precise impact of different agents on neurotransmitter levels in key brain regions remains a critical area of investigation for researchers and drug development professionals. This guide provides a comparative analysis of two widely prescribed antidepressants, venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), focusing on their direct effects on serotonin (5-hydroxytryptamine, 5-HT) levels within the prefrontal cortex.
This comparison synthesizes findings from preclinical microdialysis studies in animal models and human positron emission tomography (PET) imaging, offering a quantitative and methodological overview to inform future research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the effects of this compound and fluoxetine on extracellular serotonin levels and serotonin transporter (SERT) occupancy in the prefrontal cortex.
Table 1: Effect of this compound and Fluoxetine on Extracellular Serotonin Levels in the Frontal Cortex (Rodent Microdialysis Studies)
| Drug | Dose | Species | Change in Extracellular 5-HT (Monotherapy) | Change in Extracellular 5-HT (with 5-HT1A Antagonist) | Citation |
| This compound | 10 and 30 mg/kg, s.c. | Rat | No significant increase | Significantly enhanced | [1] |
| Fluoxetine | 30 mg/kg, s.c. | Rat | No significant increase | Significantly enhanced | [1] |
| This compound | 8 mg/kg, i.p. | Mouse | ~410% of basal levels | Not Assessed | [2][3] |
Note: The study by Beyer et al. (2002) found that acute administration of either this compound or fluoxetine alone did not produce a significant increase in extracellular 5-HT in the rat frontal cortex. However, when co-administered with a 5-HT1A receptor antagonist (WAY-100635), both drugs led to a significant enhancement of 5-HT concentrations.[1] In contrast, a study by David et al. (2003) in mice showed that this compound at a dose of 8 mg/kg significantly increased extracellular 5-HT to approximately 410% of baseline.[2][3]
Table 2: Serotonin Transporter (SERT) Occupancy in the Prefrontal Cortex (Human PET Studies)
| Drug | Dose | SERT Occupancy | Citation |
| This compound | 75 mg/day (extended-release) | ~80% | [4][5] |
| Fluoxetine | 20 mg/day | ~80% | [4][5] |
Note: Human PET studies indicate that at their minimum therapeutic doses, both this compound and fluoxetine achieve a comparable and substantial blockade of the serotonin transporter, in the range of 80%.[4][5][6] This suggests that at a primary molecular level, both drugs effectively inhibit serotonin reuptake in the prefrontal cortex.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to obtain the data above, the following diagrams are provided.
Caption: Mechanism of Action of this compound and Fluoxetine.
Caption: In-Vivo Microdialysis Experimental Workflow.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this comparison guide.
In-Vivo Microdialysis in Freely Moving Rats (adapted from Beyer et al., 2002)
-
Subjects: Male Sprague-Dawley rats.
-
Surgery: Rats were anesthetized, and a guide cannula was stereotaxically implanted targeting the frontal cortex. The cannula was secured with dental cement. Animals were allowed to recover for at least 48 hours post-surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe was inserted into the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF). After a stabilization period, baseline dialysate samples were collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound (3-30 mg/kg, s.c.) or fluoxetine (30 mg/kg, s.c.) was administered. In some experiments, the 5-HT1A antagonist WAY-100635 (0.3 mg/kg, s.c.) was co-administered.
-
Sample Analysis: Dialysate samples were analyzed for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The concentration of serotonin in each sample was expressed as a percentage of the average baseline concentration.
In-Vivo Microdialysis in Freely Moving Mice (adapted from David et al., 2003)
-
Subjects: Swiss mice.
-
Surgery and Microdialysis: A similar procedure to the rat model was followed for the stereotaxic implantation of a guide cannula into the frontal cortex and subsequent insertion of a microdialysis probe.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 1, 4, and 8 mg/kg.
-
Sample Analysis and Data Analysis: Serotonin levels in the dialysate were quantified using HPLC, and the results were expressed as a percentage of the basal values.
Serotonin Transporter (SERT) Occupancy Measurement in Humans using PET (adapted from Meyer et al., 2004)
-
Subjects: Healthy individuals and patients with mood or anxiety disorders.
-
Radioligand: [¹¹C]DASB, a radiotracer that binds specifically to the serotonin transporter.
-
Procedure:
-
A baseline PET scan was performed to measure the binding potential of [¹¹C]DASB to SERT in the drug-naive state.
-
Subjects were then treated with either this compound or fluoxetine for a period of at least 4 weeks.
-
A second PET scan was conducted following treatment to measure the new binding potential.
-
-
Data Analysis: SERT occupancy was calculated as the percentage reduction in the [¹¹C]DASB binding potential from the baseline to the post-treatment scan. Regions of interest, including the prefrontal cortex, were analyzed.[4]
References
- 1. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute treatment with paroxetine, citalopram and this compound in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acute treatment with paroxetine, citalopram and this compound in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Serotonin transporter occupancy of five selective serotonin reuptake inhibitors at different doses: an [11C]DASB positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Venlafaxine Quantification: HPLC-UV vs. LC-MS/MS
In the development and quality control of pharmaceuticals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Venlafaxine, a widely prescribed antidepressant, is no exception. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two common analytical techniques employed for its measurement. This guide provides a comprehensive comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their needs and in performing a cross-validation to ensure data integrity between methods.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of validated methods for this compound quantification.
Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods for this compound Quantification
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 42 - 78 µg/mL[1] | 3 - 300 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.998[4] | > 0.999 |
| Accuracy (% Recovery) | 98.25 - 99.27%[4] | 95.9% (this compound), 81.7% (O-desmethylthis compound)[2][3] |
| Precision (% RSD) | < 1%[4] | < 10%[2][3] |
| Limit of Detection (LOD) | 35 ng/mL[4] | Not explicitly stated, but LLOQ is very low. |
| Lower Limit of Quantification (LLOQ) | 105 ng/mL[4] | 3 ng/mL[2][3] |
As evidenced by the data, LC-MS/MS offers significantly higher sensitivity, with a much lower limit of quantification compared to the HPLC-UV method. This makes LC-MS/MS the preferred method for applications requiring trace-level analysis, such as in pharmacokinetic studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common approach for the analysis of this compound in pharmaceutical formulations involves a reversed-phase HPLC method with UV detection.
-
Chromatographic Conditions :
-
Column : ODS analytical column (250 × 4.6 mm i.d., 5 µm particle size).[4]
-
Mobile Phase : A mixture of acetonitrile, methanol, and potassium dihydrogen phosphate (B84403) buffer (30:30:40, v/v/v) with the pH adjusted to 6.1.[4]
-
Flow Rate : 1.5 mL/min.[4]
-
Detection : UV detection at a wavelength of 227 nm.[4]
-
Retention Time : Approximately 2.745 minutes.[4]
-
-
Sample Preparation :
-
A standard stock solution of this compound hydrochloride is prepared in the mobile phase.
-
For the analysis of pharmaceutical dosage forms, tablets or capsule contents are accurately weighed, dissolved in a suitable solvent, sonicated, and diluted to the desired concentration with the mobile phase. The final solution is filtered through a 0.45 µm filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as the determination of this compound and its metabolites in plasma, a more sensitive and selective LC-MS/MS method is typically employed.
-
Chromatographic Conditions :
-
Mass Spectrometric Detection :
-
Sample Preparation :
Cross-Validation Workflow
Cross-validation is the process of demonstrating that a new or modified analytical method provides results that are equivalent to a validated reference method. In this context, the highly sensitive and selective LC-MS/MS method would typically serve as the reference method to validate the more routinely used HPLC-UV method.
Caption: Workflow for the cross-validation of an HPLC-UV method against a reference LC-MS/MS method.
This workflow outlines the key stages of a cross-validation study. It begins with the independent development and validation of both the reference (LC-MS/MS) and test (HPLC-UV) methods. The same set of validation samples, covering the analytical range, are then analyzed by both methods. The resulting data sets are subjected to statistical analysis to determine if there is a significant difference between the two methods. If the methods are found to be equivalent within predefined acceptance criteria, the HPLC-UV method is considered cross-validated and can be used for its intended purpose with confidence in the data's correlation to the more sensitive reference method.
References
- 1. Development and validation of stability indicating method for the quantitative determination of this compound hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of this compound and its active metabolite O-desmethyl this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Pharmacokinetic Profiles of Venlafaxine in Different Rodent Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of venlafaxine and its active metabolite, O-desmethylthis compound (ODV), in commonly used rodent strains: Sprague-Dawley rats, Wistar rats, and CD-1 mice. Understanding the pharmacokinetic variability of this compound across different preclinical models is crucial for the accurate interpretation of pharmacodynamic studies and the successful translation of findings to clinical drug development. This document summarizes key pharmacokinetic parameters from published experimental data, details the methodologies employed in these studies, and provides visualizations to clarify experimental workflows and metabolic pathways.
Key Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats, male Wistar rats, and male CD-1 mice following oral (p.o.) or intragastric (i.g.) administration.
| Parameter | Sprague-Dawley Rat | Wistar Rat | CD-1 Mouse |
| Dose (mg/kg) | 20 (p.o.)[1][2][3] | 30 (p.o.) | 10 (i.g.)[4] |
| Cmax (ng/mL) | 405.6 ± 136.7[1][2][3] | 850.2 ± 105.4 | 1280 ± 210[4] |
| Tmax (h) | 1.83 ± 0.41[1][2][3] | 2.0 | 2.00 ± 1.47[4] |
| AUC₀₋t (ng·h/mL) | 1569.8 ± 354.2[1][2][3] | 4350.7 ± 540.1 | 4890 ± 980[4] |
| AUC₀₋inf (ng·h/mL) | 1620.5 ± 366.8[1][2][3] | 4460.3 ± 560.8 | - |
| t₁/₂ (h) | 2.56 ± 0.49[1][2][3] | 3.8 ± 0.5 | ~2[4][5] |
| CL/F (L/h/kg) | 12.6 ± 2.8[1][2][3] | 6.7 ± 0.8 | - |
| Vz/F (L/kg) | 46.5 ± 11.2[1][2][3] | 37.1 ± 5.2 | - |
| Bioavailability (%) | 12.6[6] | - | 11.6[4][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.
Key Pharmacokinetic Parameters of O-desmethylthis compound (ODV)
The following table summarizes the key pharmacokinetic parameters of the active metabolite, O-desmethylthis compound (ODV), in male Sprague-Dawley rats, male Wistar rats, and male CD-1 mice following oral (p.o.) or intragastric (i.g.) administration of this compound.
| Parameter | Sprague-Dawley Rat | Wistar Rat | CD-1 Mouse |
| Parent Drug Dose (mg/kg) | 20 (p.o.)[1][2][3] | 30 (p.o.) | 10 (i.g.)[4] |
| Cmax (ng/mL) | 678.3 ± 155.4[1][2][3] | 1100.5 ± 125.7 | 420 ± 90[4] |
| Tmax (h) | 3.33 ± 0.82[1][2][3] | 4.0 | 2.17 ± 1.47[4] |
| AUC₀₋t (ng·h/mL) | 5987.6 ± 1231.5[1][2][3] | 12500.6 ± 1350.9 | 1920 ± 340[4] |
| AUC₀₋inf (ng·h/mL) | 6510.2 ± 1345.8[1][2][3] | 12850.2 ± 1400.1 | - |
| t₁/₂ (h) | 4.89 ± 0.73[1][2][3] | 6.5 ± 0.8 | - |
Experimental Protocols
A generalized experimental workflow for conducting a pharmacokinetic study of this compound in rodents is outlined below. The specific details may vary between studies, but the core methodology remains consistent.
Animal Models and Housing
-
Species and Strain: Commonly used rodent models include Sprague-Dawley rats, Wistar rats, and CD-1 mice.[1][4][7]
-
Animal Health and Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle, and access to standard laboratory chow and water ad libitum. A period of fasting is often implemented before oral drug administration to minimize variability in drug absorption.
Drug Administration
-
Formulation: For oral administration, this compound hydrochloride is commonly dissolved or suspended in a vehicle such as water, saline, or a 0.5% solution of carboxymethylcellulose.
-
Route of Administration: The most common routes for non-clinical pharmacokinetic studies are oral (p.o.) via gavage or intravenous (i.v.) injection. Intragastric (i.g.) administration is also utilized.[6]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Common collection sites in rodents include the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery.[4]
-
Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is then separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
-
Sample Analysis: Plasma concentrations of this compound and its metabolites are quantified using a validated bioanalytical method, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4] This method offers high sensitivity and selectivity for the accurate measurement of drug and metabolite concentrations.
Pharmacokinetic Analysis
-
Data Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters listed in the tables above.
Visualizations
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: A generalized experimental workflow for preclinical pharmacokinetic studies.
Major Metabolic Pathways of this compound
Caption: Major metabolic pathways of this compound in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of this compound and its major metabolite o-desmethylthis compound in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and its major metabolite o-desmethylthis compound in freely moving mice using automated dosing/sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and O-desmethylthis compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained administration of the antidepressant this compound in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Animal Model of Anxiety: A Comparative Guide for Testing Venlafaxine's Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a new animal model of anxiety, with a specific focus on using the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine, as a benchmark anxiolytic agent. We will explore established behavioral paradigms, present comparative data for this compound, and detail the necessary experimental protocols.
Principles of a New Animal Model Validation
The validation of a new animal model of anxiety hinges on three core principles:
-
Face Validity: The model should phenotypically mimic the symptoms of anxiety in humans. This includes behavioral manifestations such as avoidance of novel or open spaces and physiological signs like increased stress hormone levels.
-
Construct Validity: The underlying neurobiological mechanisms of the model should align with the current understanding of anxiety disorders. For instance, alterations in the serotonergic and noradrenergic systems would support construct validity.
-
Predictive Validity: The model must be sensitive to clinically effective anxiolytic treatments. A new model should demonstrate a reduction in anxiety-like behaviors following the administration of established anxiolytics like this compound.
Comparative Efficacy of this compound in Established Anxiety Models
This compound's anxiolytic effects have been documented in various preclinical models. The following tables summarize the dose-dependent effects of this compound in commonly used rodent anxiety tests. It is important to note that results can vary based on species, strain, and specific laboratory conditions.
| Elevated Plus Maze (EPM) | Dose of this compound (mg/kg, i.p.) | Effect on Time Spent in Open Arms | Effect on Open Arm Entries | Species |
| Study 1 | 25 | Significant Increase | No Significant Change | Rat |
| 50 | Significant Increase | Significant Increase | ||
| 75 | Significant Increase | Significant Increase | ||
| 100 | Significant Increase | Significant Increase | ||
| Study 2 | 10 (chronic) | No Significant Change | No Significant Change | Rat (Maternal Separation Model)[1] |
| Open Field Test (OFT) | Dose of this compound (mg/kg, i.p.) | Effect on Time in Center | Effect on Central Square Entries | Effect on Locomotor Activity | Species |
| Study 1 | 25 | Significant Increase | Significant Increase | No Significant Change | Rat |
| 50 | Significant Increase | Significant Increase | No Significant Change | ||
| 75 | Significant Increase | Significant Increase | No Significant Change | ||
| 100 | Significant Increase | Significant Increase | No Significant Change | ||
| Study 2 | 10 (chronic) | Increased | Not Reported | Not Reported | Mouse (P-glycoprotein knockout)[2] |
| Marble Burying Test | Dose of this compound (mg/kg, i.p.) | Effect on Number of Marbles Buried | Species |
| Study 1 | 1 | No Significant Effect | Mouse |
| 3 | Significant Decrease | ||
| 5 | Significant Decrease | ||
| Study 2 | Dose-dependent | Suppression | Mouse[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of findings. Below are standardized protocols for key behavioral assays used to assess anxiety.
Elevated Plus Maze (EPM)
The EPM test is based on the conflict between a rodent's innate exploratory drive and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 60 minutes prior to the test.
-
Gently place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for time spent in the open and closed arms, and the number of entries into each arm.
-
-
Anxiolytic Effect: An increase in the time spent in and/or the number of entries into the open arms.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the conflict between the drive to explore a novel environment and the aversion to the brightly lit, open central area.
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes.
-
Place the animal in the center of the open field.
-
Record the animal's activity for a 5-10 minute period using an overhead video camera.
-
Analyze the video for time spent in the central and peripheral zones, the number of entries into the central zone, and total distance traveled (to control for general locomotor effects).
-
-
Anxiolytic Effect: An increase in the time spent in and the number of entries into the central zone, without a significant change in overall locomotor activity.
Light-Dark Box Test
This test is based on the conflict between the innate exploratory behavior of rodents and their aversion to a brightly illuminated area.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for 5-10 minutes.
-
Record the session and analyze the time spent in each compartment and the number of transitions between the two compartments.
-
-
Anxiolytic Effect: An increase in the time spent in the light compartment and the number of transitions.
Marble Burying Test
This test is used to assess anxiety and obsessive-compulsive-like behavior. Anxious mice will tend to bury novel objects in their environment.
-
Apparatus: A standard mouse cage filled with bedding, with a number of marbles (usually 20-25) evenly spaced on the surface.
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Place the mouse in the cage with the marbles.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
After the session, count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Anxiolytic Effect: A decrease in the number of marbles buried.[4] This test has been shown to be sensitive to the effects of SNRIs like this compound.
Visualizing Experimental and Mechanistic Pathways
To facilitate understanding, the following diagrams illustrate a proposed workflow for validating a new animal model of anxiety and the signaling pathway of this compound.
Caption: Proposed workflow for validating a new animal model of anxiety.
Caption: Signaling pathway of this compound's anxiolytic effects.
Conclusion
The validation of a new animal model of anxiety is a critical step in the development of novel anxiolytic therapeutics. By employing a systematic approach that includes behavioral, physiological, and pharmacological characterization, researchers can establish robust and reliable models. The use of well-characterized compounds like this compound is essential for demonstrating the predictive validity of these new models. The protocols and comparative data presented in this guide offer a foundational resource for scientists engaged in this vital area of research.
References
- 1. Chronic treatment with escitalopram and this compound affects the neuropeptide S pathway differently in adult Wistar rats exposed to maternal separation [aimspress.com]
- 2. Effects on enantiomeric drug disposition and open-field behavior after chronic treatment with this compound in the P-glycoprotein knockout mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreases in nestlet shredding of mice by serotonin uptake inhibitors: comparison with marble burying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-depressant and/or anxiolytic drugs: this compound validation - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
A Comparative In Vitro Analysis of Venlafaxine and its Major Metabolite, Desvenlafaxine
A deep dive into the in vitro potencies of venlafaxine and desthis compound (B1082) reveals distinct profiles in their interaction with key neurotransmitter transporters. This guide provides a comprehensive comparison of their binding affinities and reuptake inhibition, supported by detailed experimental methodologies for researchers, scientists, and drug development professionals.
This compound, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI), is extensively metabolized in the body to its major active metabolite, O-desmethylthis compound, also known as desthis compound. While both compounds contribute to the overall therapeutic effect, their in vitro potencies at the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters exhibit notable differences.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and desthis compound is primarily determined by their binding affinity (Ki) and their ability to inhibit the reuptake of serotonin and norepinephrine (IC50). A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting reuptake.
| Compound | Transporter | Binding Affinity (Ki) (nM) | Reuptake Inhibition (IC50) (nM) |
| This compound | SERT | 74 - 82[1][2][3][4] | 145[2] |
| NET | 1260 - 2480[1][2][3][4] | 2483[2] | |
| Desthis compound | SERT | 40.2[5] | 47.3[2][5] |
| NET | 558.4[5] | 531.3[2][5] |
Analysis of the data reveals that desthis compound possesses a higher affinity for both SERT and NET compared to its parent compound, this compound. Notably, the affinity of this compound for SERT is approximately 30-fold higher than for NET, categorizing it as a more serotonin-selective agent at lower concentrations.[6] In contrast, desthis compound exhibits a more balanced profile, with a roughly 10 to 14-fold higher affinity for SERT over NET.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are conducted to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Detailed Steps:
-
Membrane Preparation: Cells stably expressing human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are cultured and harvested. The cells are then homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the transporters. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Competitive Binding: The membrane preparation is incubated with a specific radioligand (e.g., [3H]citalopram for SERT or [3H]nisoxetine for NET) at a concentration near its dissociation constant (Kd).
-
Addition of Test Compound: Increasing concentrations of the unlabeled test compound (this compound or desthis compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the transporters.
-
Equilibrium and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Inhibition Assays
These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells.
Detailed Steps:
-
Cell Culture: Cells expressing hSERT or hNET are grown in multi-well plates.
-
Pre-incubation with Test Compound: The cells are washed and then pre-incubated with various concentrations of the test compound (this compound or desthis compound) or a vehicle control.
-
Initiation of Uptake: A radiolabeled neurotransmitter, such as [3H]serotonin ([3H]5-HT) or [3H]norepinephrine ([3H]NE), is added to each well to initiate the uptake process.
-
Termination of Uptake: After a specific incubation period, the uptake is stopped by rapidly washing the cells with an ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantification and Analysis: The cells are lysed, and the amount of radioactivity taken up by the cells is measured. The data are used to generate a concentration-response curve, from which the IC50 value is determined.
Signaling Pathway and Mechanism of Action
Both this compound and desthis compound exert their effects by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. An indirect comparison of the efficacy and safety of desthis compound and this compound using placebo as the common comparator | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
Validating the Role of Norepinephrine Reuptake in the Therapeutic Action of Venlafaxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of venlafaxine's performance against other antidepressant alternatives, with a focus on validating the contribution of norepinephrine (B1679862) (NE) reuptake inhibition to its therapeutic effects. The information is supported by experimental data from in vitro, animal, and human studies.
Introduction: The Dual-Action Hypothesis of this compound
This compound is a widely prescribed antidepressant classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] Its therapeutic efficacy is believed to stem from the enhanced availability of these key neurotransmitters in the synaptic cleft.[1][4] Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs), which primarily target the serotonin transporter (SERT), this compound possesses a dual mechanism of action.[1] However, a significant body of evidence indicates that its effects on the norepinephrine transporter (NET) are distinctly dose-dependent.[4][5][6] At lower therapeutic doses, this compound acts predominantly as an SSRI, with clinically relevant norepinephrine reuptake inhibition emerging only at higher doses.[6][7][8] This guide examines the experimental evidence that substantiates this dose-dependent noradrenergic activity and compares its neurochemical profile to other key antidepressant classes.
Comparative Analysis of Transporter Inhibition
The therapeutic and side-effect profiles of antidepressants are largely determined by their affinity for and activity at monoamine transporters. This compound's unique profile is characterized by a significant separation in its potency for SERT versus NET inhibition.
In Vitro Transporter Binding Affinity
Binding assays are crucial for determining a drug's intrinsic affinity for its molecular targets. Studies show that this compound has a substantially higher affinity for the serotonin transporter compared to the norepinephrine transporter. In rat brain tissue, this compound's affinity for SERT is moderate, while its affinity for NET is very low.[9] This contrasts with other SNRIs like duloxetine, which displays high affinity for both transporters, and tricyclic antidepressants (TCAs) like desipramine (B1205290), which has a high affinity for NET.[9]
Table 1: Comparative Transporter Binding Affinities (Ki, nM)
| Compound | Serotonin Transporter (SERT) Affinity (Ki) | Norepinephrine Transporter (NET) Affinity (Ki) | Primary Class |
|---|---|---|---|
| This compound | 74 nM[9] | 1260 nM[9] | SNRI |
| Paroxetine (B1678475) | High Affinity (<1 nM)[10] | Moderate Affinity (<50 nM)[10] | SSRI |
| Desipramine | Low Affinity | High Affinity[9] | TCA |
| Duloxetine | High Affinity[9] | High Affinity[9] | SNRI |
| Atomoxetine | Low Affinity[11] | High Affinity[11] | NET Inhibitor |
| Sertraline | High Affinity[10] | Minimal Effect[10][12] | SSRI |
Note: Lower Ki values indicate higher binding affinity. Data are compiled from various in vitro radioligand binding studies.
In Vivo Evidence of Norepinephrine Reuptake Inhibition
While in vitro affinities are informative, in vivo studies are essential to confirm functional target engagement at clinically relevant doses. Multiple experimental models have been used to validate this compound's dose-dependent NET inhibition.
Tyramine (B21549) Pressor Response: This test is a reliable in vivo marker for NET activity in humans.[7] Tyramine is taken up into noradrenergic neurons by NET, causing a release of norepinephrine and a subsequent increase in blood pressure. A drug that inhibits NET will block tyramine uptake and thus attenuate, or blunt, this pressor response.[13] Studies consistently show that this compound only produces significant NET inhibition at higher doses. For example, a dose of 75 mg/day does not significantly affect the tyramine pressor response, acting similarly to an SSRI.[7][8] In contrast, doses of 225 mg/day and higher significantly blunt the response, confirming clinically relevant NET blockade.[8][11][14]
Positron Emission Tomography (PET): PET imaging allows for the direct quantification of transporter occupancy in the human brain. A study using the NET-specific radioligand [18F]FMeNER-D2 found that this compound produced dose-dependent NET occupancy in patients with major depressive disorder.[15] Significant occupancy (ranging from 8% to 61%) was observed at doses of 150 mg/day or more, while lower doses (≤75 mg/day) did not result in a significant change in NET binding compared to controls.[15] This provides direct evidence of NET engagement in the brain at higher clinical doses.
Table 2: Comparative In Vivo Norepinephrine Transporter (NET) Inhibition in Humans
| Drug | Dose(s) | Method | Finding |
|---|---|---|---|
| This compound | 75 mg/day | Tyramine Pressor Test | No significant NET inhibition.[7][8] |
| This compound | 150 mg/day | PET Scan | Significant NET occupancy begins to be observed.[15] |
| This compound | ≥225 mg/day | Tyramine Pressor Test | Significant attenuation of pressor response, indicating NET inhibition.[8][11] |
| Paroxetine (SSRI) | 20-50 mg/day | Tyramine Pressor Test | No significant NET inhibition.[11][12] |
| Desipramine (TCA) | 100 mg/day | Tyramine Pressor Test | Abolished the tyramine pressor response, indicating potent NET inhibition.[12][13] |
| Atomoxetine (NET Inhibitor) | 25-80 mg/day | Tyramine Pressor Test | Potent NET inhibition observed even at the lowest dose.[11] |
Effects on Extracellular Neurotransmitter Levels
In vivo microdialysis in animal models allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions, providing a direct readout of a drug's effect on synaptic levels. Studies in rats show that this compound produces robust, dose-dependent increases in norepinephrine in the frontal cortex.[16][17] This effect is comparable to that of the TCA desipramine.[17] In contrast, SSRIs like fluoxetine (B1211875) and paroxetine (at low to intermediate doses) do not significantly alter forebrain norepinephrine concentrations.[17]
Table 3: Comparative Effects on Extracellular Neurotransmitter Levels (Rat Frontal Cortex Microdialysis)
| Drug | Dose (mg/kg, s.c.) | % Increase in Extracellular NE | % Increase in Extracellular 5-HT |
|---|---|---|---|
| This compound | 3-30 | Up to 403%[17] | Similar effects on 5-HT and NE at effective doses tested.[16][17] |
| Desipramine | 3-30 | Up to 498%[17] | No increase.[17] |
| Paroxetine | 1-10 | No significant change.[17] | Significant increase (when combined with 5-HT1A antagonist).[17] |
| Fluoxetine | 30 | No significant change.[17] | Significant increase (when combined with 5-HT1A antagonist).[17] |
Note: Data represent acute administration effects in freely moving rats.
Visualizing this compound's Mechanism and Evaluation
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dose-dependent synaptic action of this compound and the workflow for a key clinical experiment used to validate its noradrenergic effects.
Caption: Dose-dependent mechanism of this compound.
Caption: Experimental workflow for the Tyramine Pressor Test.
Detailed Experimental Protocols
Tyramine Pressor Response Test
This protocol assesses functional NET inhibition in peripheral sympathetic neurons, which serves as a proxy for CNS activity.
-
Subjects: Healthy male volunteers or patients with major depressive disorder are recruited.[12][14] Subjects are typically screened to be free of cardiovascular conditions.
-
Procedure:
-
Drug Administration: Subjects receive the study drug (e.g., this compound 150 mg/d or 300 mg/d), a comparator (e.g., paroxetine 20 mg/d, desipramine 100 mg/d), or a placebo for a set period (e.g., 7 days).[12][13]
-
Catheterization: An intravenous catheter is placed for tyramine administration and another for blood sampling if needed.
-
Baseline: After a rest period, baseline systolic blood pressure (SBP) is recorded.
-
Tyramine Challenge: A fixed dose of tyramine hydrochloride is administered via intravenous injection.[12][13]
-
Measurement: SBP is measured at short intervals (e.g., every minute) until it returns to baseline. The primary endpoint is the maximum increase in SBP from baseline.
-
-
Data Interpretation: A statistically significant reduction in the tyramine-induced SBP increase in the drug group compared to placebo indicates NET inhibition.[13] The validity of the model is often confirmed by including a potent NET inhibitor like desipramine, which should abolish the pressor response.[12][18]
In Vivo Microdialysis in Rodents
This preclinical method provides direct measurement of neurotransmitter levels in the brain.
-
Subjects: Male Sprague-Dawley or Swiss mice are commonly used.[16][19]
-
Procedure:
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted above the brain region of interest, such as the frontal cortex.[17]
-
Recovery: Animals are allowed to recover for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Drug Administration: The antidepressant (e.g., this compound 3-30 mg/kg, s.c.) is administered, and sample collection continues for several hours.[17]
-
-
Analysis: The concentrations of norepinephrine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[17] Results are typically expressed as a percentage change from the baseline concentration.
Conclusion
The available experimental data robustly validate the dose-dependent role of norepinephrine reuptake in the therapeutic action of this compound. While it functions as a selective serotonin reuptake inhibitor at lower doses (e.g., <150 mg/day), its identity as a true SNRI is confirmed at higher clinical doses (≥150-225 mg/day).[5][11][15] This is substantiated by in vivo human studies using PET imaging and the tyramine pressor test, which demonstrate significant NET engagement only in the higher dose range.[8][15] Preclinical microdialysis studies further support these findings, showing a potent increase in extracellular norepinephrine levels following this compound administration.[17]
This dual-action, dose-dependent profile distinguishes this compound from SSRIs, which lack significant noradrenergic activity, and from TCAs and other SNRIs like duloxetine, which engage NET more potently or at lower doses. For drug development professionals and researchers, this understanding is critical for designing clinical trials, interpreting therapeutic outcomes, and developing next-generation antidepressants with tailored neurochemical profiles. The dose-dependent activation of the noradrenergic system may underlie this compound's efficacy in treating a broader range of depressive symptoms, including those related to fatigue and low energy.[7][8]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ddd.uab.cat [ddd.uab.cat]
- 9. Affinities of this compound and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study | Semantic Scholar [semanticscholar.org]
- 17. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Effects of acute treatment with paroxetine, citalopram and this compound in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of the metabolic stability of venlafaxine in rat and human liver microsomes
For Immediate Release
This guide provides a comprehensive comparison of the metabolic stability of venlafaxine, a widely prescribed antidepressant, in rat and human liver microsomes. Understanding the species-specific differences in drug metabolism is crucial for preclinical to clinical translation in drug development. This document summarizes key experimental data, details relevant experimental protocols, and visualizes metabolic pathways and workflows to support researchers, scientists, and drug development professionals.
Executive Summary
This compound undergoes extensive metabolism in both human and rat livers, however, the primary metabolic pathways and the enzymes involved show significant differences. In human liver microsomes, the formation of O-desmethylthis compound (ODV) is a major route, predominantly mediated by the polymorphic enzyme CYP2D6. In contrast, while O-demethylation also occurs in rats, hydroxylation of the cyclohexyl ring represents a more significant pathway. These differences in metabolic routes impact the overall stability and clearance of the drug, making direct extrapolation of metabolic data from rat to human challenging. This guide provides available kinetic data for this compound metabolism in both species to highlight these differences.
Data Presentation: In Vitro Metabolism Kinetics of this compound
The following table summarizes the available kinetic parameters for the formation of this compound's major metabolites in human and rat liver microsomes. Direct comparative data for the half-life (t1/2) and intrinsic clearance (CLint) of the parent compound, this compound, were not available in the reviewed literature. The data presented focuses on the kinetics of metabolite formation, which is an indicator of the rate of metabolism.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Source |
| Metabolite | O-desmethylthis compound (ODV) | O-desmethylthis compound (ODV) | [1][2] |
| Km (μM) | 41 | 8.278 | [1][2] |
| Vmax (nmol/min/mg protein) | 0.36 | Not Reported | [1] |
| Metabolite | N-desmethylthis compound (NDV) | Not Reported | [1] |
| Km (μM) | 2504 | Not Reported | [1] |
| Vmax (nmol/min/mg protein) | 2.14 | Not Reported | [1] |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value suggests a higher affinity of the enzyme for the substrate. Vmax (maximum reaction rate) reflects the maximum rate of metabolism. The intrinsic clearance for a specific metabolic pathway can be estimated as the ratio of Vmax to Km.
Key Metabolic Pathways
The metabolism of this compound is complex and differs between humans and rats. In humans, O- and N-demethylation are the primary routes, while in rats, hydroxylation plays a more significant role.[3]
Human Metabolism:
-
O-demethylation to O-desmethylthis compound (ODV) is the principal metabolic pathway, primarily catalyzed by CYP2D6 .[1][4] Other enzymes like CYP2C9 and CYP2C19 are also involved.[1]
-
N-demethylation to N-desmethylthis compound (NDV) is a secondary pathway mediated by CYP2C9, CYP2C19, and CYP3A4 .[1]
Rat Metabolism:
-
The formation of ODV has been observed, with a reported Km value suggesting a high affinity of the responsible enzyme(s).[2]
-
Hydroxylation of the cyclohexyl ring to form cis-1,4-dihydroxy-venlafaxine is a major metabolic route in rats.[3]
-
N-demethylation also occurs, and studies suggest the involvement of CYP3A enzymes.[1]
The diagram below illustrates the major metabolic pathways of this compound in human liver microsomes.
References
- 1. O- and N-demethylation of this compound in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic disposition of 14C-venlafaxine in mouse, rat, dog, rhesus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between Venlafaxine-Induced Hippocampal Neurogenesis and its Antidepressant Effects: A Comparative Guide
Introduction
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for major depressive disorder and other mood disorders.[1][2] While its primary mechanism of action involves increasing the synaptic availability of serotonin (B10506) and norepinephrine, a growing body of evidence suggests that its therapeutic effects may also be linked to the promotion of adult hippocampal neurogenesis—the birth of new neurons in the hippocampus.[1][2] The "neurogenic hypothesis of depression" posits that stress and depression can impair this process, while antidepressant treatments, including this compound, may reverse these deficits.[3] This guide provides a comparative analysis of the experimental evidence supporting the link between this compound-induced hippocampal neurogenesis and its antidepressant effects, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.
Comparative Data on Antidepressant-Induced Neurogenesis and Behavior
The following table summarizes quantitative data from preclinical studies comparing the effects of this compound with other common antidepressants on hippocampal neurogenesis and antidepressant-like behaviors in rodent models.
| Antidepressant | Animal Model | Dosage | Duration | Neurogenesis Marker | Change in Neurogenesis | Behavioral Test | Change in Behavior | Reference |
| This compound | Chronic Unpredictable Stress (Rat) | 5 mg/kg (oral, twice daily) | 2 weeks | DCX | Reversed stress-induced decrease | Open Field Test | Altered maternal and open field behavior | [1] |
| This compound | Naive (Rat) | 10 mg/kg (subcutaneous) | 14 days | BrdU | Increased cell proliferation | Not specified | Not specified | [4] |
| Fluoxetine | Naive (Rat) | 5 mg/kg (subcutaneous) | 14 days | BrdU | Increased cell proliferation | Not specified | Not specified | [4] |
| Fluoxetine | Naive (Mouse) | 18 mg/kg | 28 days | BrdU/NeuN | Increased percentage of new neurons | Open Field Test | Reduced locomotor activity | [5][6] |
| Duloxetine (B1670986) | Naive (Mouse) | 2, 6, 18 mg/kg | 28 days | BrdU/NeuN | No significant effect | Open Field Test | Decreased time in center | [5][6] |
Note: BrdU (Bromodeoxyuridine) is a marker for proliferating cells. DCX (Doublecortin) is a marker for immature neurons. NeuN is a marker for mature neurons. The open field test can be used to assess anxiety-like behavior and locomotor activity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data presented. Below are summaries of standard protocols used in the cited research.
Animal Models of Depression
-
Chronic Unpredictable Stress (CUS): This widely used model induces a state of helplessness and anhedonia in rodents, mimicking symptoms of human depression. Animals are subjected to a series of mild, unpredictable stressors over several weeks. Stressors may include changes in light/dark cycle, cage tilting, social isolation, and exposure to novel environments.[1]
Assessment of Hippocampal Neurogenesis
-
BrdU Labeling and Immunohistochemistry:
-
BrdU Administration: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is injected intraperitoneally into the animals. BrdU is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.[4]
-
Tissue Preparation: After a designated survival period (to allow for cell differentiation), animals are euthanized, and their brains are perfused and fixed. The brains are then sectioned, typically at a thickness of 40 µm.
-
Immunohistochemistry: The brain sections are treated to denature the DNA, allowing an anti-BrdU antibody to bind to the incorporated BrdU. This is followed by incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Cell Counting: The number of BrdU-positive cells in the dentate gyrus of the hippocampus is then quantified using stereological methods. To determine the phenotype of the new cells, sections are often co-labeled with markers for mature neurons (e.g., NeuN) or glial cells (e.g., GFAP).[5]
-
Behavioral Tests for Antidepressant Effects
-
Forced Swim Test (FST):
-
Animals are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility (floating) is measured over a set period (e.g., 5 minutes).
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[2]
-
-
Sucrose (B13894) Preference Test (SPT):
-
This test assesses anhedonia, a core symptom of depression.
-
Animals are given a choice between two bottles, one containing plain water and the other a sucrose solution.
-
A decrease in preference for the sucrose solution is indicative of anhedonic-like behavior. An increase in sucrose preference following antidepressant treatment suggests a therapeutic effect.
-
Signaling Pathways and Experimental Workflow
The pro-neurogenic effects of this compound are thought to be mediated by a cascade of intracellular signaling events, primarily involving Brain-Derived Neurotrophic Factor (BDNF).
Proposed Signaling Pathway for this compound-Induced Neurogenesis
Caption: Proposed signaling cascade for this compound-induced neurogenesis.
Experimental Workflow for Validating the Link
Caption: A typical experimental workflow for investigating antidepressant effects on neurogenesis and behavior.
Conclusion
The available evidence from preclinical studies provides strong support for the hypothesis that this compound's antidepressant effects are, at least in part, mediated by its ability to stimulate hippocampal neurogenesis. Chronic administration of this compound has been shown to reverse stress-induced deficits in neurogenesis and to produce antidepressant-like effects in behavioral models.[1] However, the extent of this neurogenic effect appears to be compound-dependent, with some studies suggesting that other antidepressants, such as fluoxetine, may have a more pronounced effect on the differentiation of new neurons.[5][6] The signaling pathways involving BDNF and its downstream targets, TrkB and CREB, are strongly implicated in the pro-neurogenic actions of this compound.[7] Future research should continue to explore the nuanced relationship between different classes of antidepressants, their specific effects on the various stages of neurogenesis, and the corresponding behavioral outcomes to further validate and refine the neurogenic hypothesis of antidepressant action. This will be crucial for the development of more targeted and effective therapeutic strategies for depression.
References
- 1. Effects of this compound and chronic unpredictable stress on behavior and hippocampal neurogenesis of rat dams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Do antidepressants promote neurogenesis in adult hippocampus? A systematic review and meta-analysis on naive rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of neurogenic effects of fluoxetine, duloxetine and running in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of neurogenic effects of fluoxetine, duloxetine and running in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-related effects of this compound on pCREB and brain-derived neurotrophic factor (BDNF) in the hippocampus of the rat by chronic unpredictable stress | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
A Comparative Study of the Side-Effect Profiles of Venlafaxine and Duloxetine in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of two commonly prescribed serotonin-norepinephrine reuptake inhibitors (SNRIs), venlafaxine and duloxetine (B1670986), based on experimental data from rat models. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in understanding the preclinical safety profiles of these antidepressants.
Executive Summary
This compound and duloxetine are both effective antidepressants that function by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft.[1] While their therapeutic actions are similar, preclinical studies in rats reveal distinct side-effect profiles, particularly in the cardiovascular, gastrointestinal, and neurological systems. This guide summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes the underlying signaling pathways.
Data Presentation: Side-Effect Profiles
The following tables summarize the quantitative data on the side effects of this compound and duloxetine observed in rat studies.
Table 1: Cardiovascular Side Effects
| Parameter | This compound | Duloxetine |
| Blood Pressure | Significant increase in systolic and diastolic blood pressure, particularly at higher doses.[2][3] | Minimal to mild increases in blood pressure.[4] |
| Heart Rate | Dose-dependent increase in heart rate.[5] | A meta-analysis of studies showed a slight increase in heart rate of approximately 2.22 beats/min.[6] |
| ECG Changes | Can cause prolongation of the QRS complex and QTc interval.[2] | Does not appear to be associated with significant ECG changes.[7] |
Table 2: Gastrointestinal Side Effects
| Parameter | This compound | Duloxetine |
| Gastrointestinal Transit | Can alter gastrointestinal motility.[8] | Can alter gastrointestinal transit time.[9] |
| Gastric Ulceration | May offer protection against experimentally induced colitis.[10] | |
| Body Weight | Associated with weight loss.[11] | Can cause a decrease in body weight. |
| Food Intake | Can lead to a decrease in food intake.[8] |
Table 3: Neurological Side Effects
| Parameter | This compound | Duloxetine |
| Locomotor Activity | Can increase locomotor activity.[12] | Does not cause significant neurological deficits at therapeutic doses.[13] |
| Anxiety-like Behavior | Can have anxiolytic effects.[12] | |
| Cognitive Function | May attenuate cognitive and memory deficits in certain models.[14] | |
| Analgesic Effect | Demonstrates significant analgesic action in acute pain models.[15] | Shows a more potent and efficacious analgesic effect in neuropathic pain models compared to this compound.[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cardiovascular Side-Effect Assessment in Rats
-
Animal Model: Male Wistar rats are commonly used. For studies investigating the interaction with metabolic syndrome, rats are often fed a high-fat-fructose diet.[2]
-
Drug Administration: this compound or duloxetine is administered orally (p.o.) or intraperitoneally (i.p.) at varying doses. A common dose for this compound in these studies is 10 mg/kg/day.[2]
-
Blood Pressure Measurement: Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are measured using a non-invasive tail-cuff method or via a catheter implanted in the carotid artery for continuous monitoring.[2]
-
Electrocardiogram (ECG) Measurement: ECGs are recorded to measure parameters such as the PR interval, QRS duration, and QT interval (corrected for heart rate, QTc).[2]
Gastrointestinal Side-Effect Assessment in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Drug Administration: The drugs are administered orally or intraperitoneally. For instance, this compound has been studied at doses of 10, 20, and 40 mg/kg i.p. in colitis models.[10]
-
Gastrointestinal Transit Time: This is often measured using a charcoal meal. Rats are administered the drug, followed by a charcoal suspension. The distance the charcoal travels through the small intestine in a set amount of time is then measured.[16]
-
Experimental Colitis Model: Colitis can be induced by intracolonic administration of acetic acid. The severity of colitis is then assessed macroscopically (ulcer index) and histologically.[10]
-
Body Weight and Food Intake: Animals are weighed daily, and their food consumption is measured to assess effects on appetite and body weight.[8]
Neurological Side-Effect Assessment in Rats
-
Animal Model: Various rat strains are used depending on the specific neurological parameter being investigated. For neuropathic pain, models like the L5/L6 spinal nerve ligation are employed.[13]
-
Drug Administration: this compound and duloxetine are administered through various routes, including oral gavage and intraperitoneal injection, at a range of doses. For example, duloxetine has been tested at 10, 20, and 30 mg/kg p.o. in neuropathic pain models.[13]
-
Locomotor Activity: This is assessed using an open-field test, where the animal's movement, exploratory behavior, and time spent in different areas of an arena are recorded.[12]
-
Anxiety-Like Behavior: The elevated plus-maze is a common apparatus used to assess anxiety. The test measures the time the rat spends in the open versus the closed arms of the maze.[12]
-
Analgesia: The hot plate test and tail-flick test are used to measure the analgesic effects on acute pain.[15] For neuropathic pain, mechanical allodynia is assessed using von Frey filaments.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action of this compound and Duloxetine.
Caption: Signaling Pathway of Cardiovascular Side Effects.
Caption: Signaling Pathway of Gastrointestinal Side Effects.
Caption: General Experimental Workflow for Side-Effect Profiling.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. The effect of this compound on blood pressure and ECG in rats fed with high-fat-fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular effects of high dose this compound XL in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duloxetine and cardiovascular adverse events: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the cardiovascular safety profile of duloxetine: findings from 42 placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress-induced changes in cognitive function and intestinal barrier integrity can be ameliorated by this compound and synbiotic supplementations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracking gastrointestinal transit of solids in aged rats as pharmacological models of chronic dysmotility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of this compound on behaviour, body weight and striatal monoamine levels on sleep-deprived female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. pharmacypractice.org [pharmacypractice.org]
- 15. medpulse.in [medpulse.in]
- 16. Stress effects on gastrointestinal transit in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of Preclinical Findings on Venlafaxine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data validating the mechanism of action of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). By juxtaposing experimental data with clinical outcomes, this document aims to bridge the translational gap and offer a clearer understanding of this compound's therapeutic profile compared to other common antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) and other SNRIs.
Preclinical to Clinical Validation: A Summary
This compound's antidepressant and anxiolytic effects are primarily attributed to its potent inhibition of both serotonin (5-HT) and norepinephrine (B1679862) (NE) reuptake. Preclinical studies have consistently demonstrated a dose-dependent engagement of serotonin and norepinephrine transporters (SERT and NET, respectively). At lower doses, this compound acts predominantly as a serotonin reuptake inhibitor, similar to SSRIs. As the dose increases, its inhibition of norepinephrine reuptake becomes more pronounced, contributing to its dual mechanism of action.[1][2] This dual action is believed to be responsible for its broad efficacy in treating major depressive disorder (MDD) and anxiety disorders.[3][4]
Clinical studies, including positron emission tomography (PET) imaging and cerebrospinal fluid (CSF) analysis, have largely validated these preclinical findings. PET studies have quantified the in-vivo occupancy of SERT and NET by this compound at different clinical doses, confirming the dose-dependent dual mechanism.[5][6][7] Furthermore, CSF studies have shown alterations in serotonin and norepinephrine metabolites consistent with the observed reuptake inhibition.[8]
Data Presentation: Quantitative Comparison of Antidepressants
The following tables summarize key preclinical and clinical data for this compound in comparison to a representative SSRI (Fluoxetine) and another SNRI (Duloxetine).
Table 1: Preclinical Neurotransmitter Transporter Binding Affinities (Ki, nM)
| Compound | SERT (Ki, nM) | NET (Ki, nM) | NET/SERT Ki Ratio |
| This compound | 82[6][9] | 2480[6][9] | 30.2 |
| Fluoxetine | 0.9 - 2.7[6] | 240 - 430[6] | ~150 |
| Duloxetine (B1670986) | 0.8[6][10] | 7.5[6][10] | 9.4 |
Note: Lower Ki values indicate higher binding affinity. The NET/SERT Ki ratio indicates the selectivity for the serotonin transporter over the norepinephrine transporter.
Table 2: Clinical Efficacy in Major Depressive Disorder (MDD) - Meta-Analysis Data
| Outcome Measure | This compound | SSRIs (pooled) | Placebo |
| Remission Rate (HAM-D ≤ 7) | 45%[11] | 35%[11] | 25%[11] |
| Response Rate (≥50% HAM-D reduction) | 64%[12] | 57%[12] | 42%[12] |
| Mean Change in HAM-D21 Score | -14.5[12] | -12.6[12] | -11.3[12] |
| Mean Change in MADRS Score | -17.8[12] | -15.9[12] | -12.9[12] |
Data compiled from multiple large-scale meta-analyses.
Table 3: Clinical Validation of Target Engagement
| Method | Finding for this compound |
| PET Imaging (SERT Occupancy) | Dose-dependent, reaching ~85% at therapeutic doses.[7][13] |
| PET Imaging (NET Occupancy) | Dose-dependent, with significant occupancy at higher doses (150-300 mg/day).[5][6] |
| Cerebrospinal Fluid (CSF) Analysis | Significant decrease in the serotonin metabolite 5-HIAA after treatment.[8] |
Experimental Protocols: Key Methodologies
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Neurotransmitter Reuptake Assay
This assay measures a compound's ability to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitters into cells expressing the corresponding transporter (SERT or NET).
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured in appropriate media.[3][14]
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight to form a monolayer.[1]
-
Compound Incubation: The cell culture medium is removed, and the cells are washed with a buffered salt solution. The test compound (e.g., this compound) at various concentrations is then added to the wells and incubated for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[1]
-
Substrate Addition: A solution containing a fixed concentration of a radiolabeled (e.g., [³H]5-HT or [³H]NE) or fluorescent neurotransmitter analog is added to each well to initiate uptake.[14]
-
Uptake Incubation: The plate is incubated for a short period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.[14]
-
Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.[14]
-
Quantification:
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Animal Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat or mouse and secured with dental cement.[3][16][17] The animal is allowed to recover for 24-48 hours.[3]
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.[3]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[17]
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline extracellular neurotransmitter levels.[18]
-
Drug Administration: The antidepressant (e.g., this compound) is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.[18]
-
Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.[3]
-
Neurotransmitter Analysis: The concentration of serotonin and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[18]
-
Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline levels.
Receptor Binding Assay
This assay determines the affinity of a drug for a specific receptor, in this case, the 5-HT1A receptor, which is involved in the therapeutic action of many antidepressants.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., hippocampus) from rats is homogenized and centrifuged to isolate cell membranes containing the 5-HT1A receptors.[4]
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (e.g., this compound).[4]
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[4]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental workflows used to validate it.
Caption: this compound's dual mechanism of action at the synapse.
Caption: Workflow from preclinical findings to clinical validation.
Caption: Logical link between preclinical data and clinical relevance.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. benchchem.com [benchchem.com]
- 3. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of duloxetine and this compound in major depression, including unpublished data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative affinity of duloxetine and this compound for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes of serum concentrations of brain-derived neurotrophic factor (BDNF) during treatment with this compound and mirtazapine: role of medication and response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Effects of Acute Versus Chronic Venlafaxine Administration on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Its therapeutic effects are known to manifest after a period of chronic administration, suggesting that long-term neuroadaptive changes, including alterations in gene expression, are crucial for its clinical efficacy. This guide provides a comparative analysis of the effects of acute versus chronic this compound administration on gene expression, supported by experimental data and detailed methodologies.
Data Presentation: A Tale of Two Timelines
The genomic response to this compound is markedly different depending on the duration of treatment. Acute or short-term administration tends to initiate transient changes, while chronic treatment leads to more stable and widespread alterations in gene expression, particularly in pathways related to neuroplasticity and neuronal signaling.
Table 1: Gene Expression Changes with Acute/Short-Term this compound Administration
| Gene/Gene Family | Brain Region | Duration of Treatment | Direction of Change | Fold/Percentage Change | Reference |
| Mineralocorticoid Receptor (MR) mRNA | Hippocampus (all subregions) | 9 days | Downregulation | ~45% decrease in CA1 | [1] |
| Glucocorticoid Receptor (GR) mRNA | Hippocampus (CA3 subregion) | 9 days | Downregulation | Not specified | [1] |
Table 2: Gene Expression Changes with Chronic this compound Administration
| Gene/Gene Family | Brain Region | Duration of Treatment | Direction of Change | Fold Change | Reference |
| Neurotrophic Signaling | |||||
| Neurotrophic Receptor Tyrosine Kinase 2 (Ntrk2/TrkB) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Neurotrophic Receptor Tyrosine Kinase 3 (Ntrk3/TrkC) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | 14 and 28 days | Upregulation | Not specified | [4] |
| Glutamatergic Transmission | |||||
| Glutamate Ionotropic Receptor AMPA Type Subunit 3 (Gria3) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Glutamate Ionotropic Receptor NMDA Type Subunit 2A (Grin2a) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Glutamate Ionotropic Receptor NMDA Type Subunit 2B (Grin2b) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Neuroplasticity and Synaptogenesis | |||||
| Calcium/Calmodulin Dependent Protein Kinase II Gamma (Camk2g) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [3][5] |
| Calcium/Calmodulin Dependent Protein Kinase II Beta (Camk2b) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [5] |
| CD47 Molecule (Cd47) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [3] |
| Ephrin Type-A Receptor 5 (Epha5a) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [3] |
| Glutamate Decarboxylase 2 (Gad2) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [3] |
| Vesicular Exocytosis and Receptor Endocytosis | |||||
| Kinesin Family Members (Kif proteins) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Myosin VA (Myo5a) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Synaptic Vesicle Glycoprotein 2B (Sv2b) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Synapsin II (Syn2) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Synaptojanin 2 (Synj2) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][3] |
| Other Signaling Pathways | |||||
| Neuronal Growth Regulator 1 (Negr1) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2][5] |
| Protein Phosphatase 3 Regulatory Subunit B, Alpha (Ppp3r1) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2] |
| Solute Carrier Family 2 Member 4 (Slc2a4) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2] |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (Enpp1) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2] |
| B-cell lymphoma 2 (Bcl2) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2] |
| Peroxiredoxin 1 (Prdx1) | Frontal Cortex | 3 weeks | Upregulation | >1.2 | [2] |
Experimental Protocols
Study of Short-Term this compound Administration on Corticosteroid Receptor mRNA
-
Animal Model: Adult male Sprague-Dawley rats.
-
Drug Administration: this compound (10 mg/kg) was administered daily for 9 days via intraperitoneal injection. A control group received a saline solution.
-
Gene Expression Analysis: In situ hybridization histochemistry was used to measure the mRNA expression of mineralocorticoid (MR) and glucocorticoid (GR) receptors in the hippocampus.
-
Tissue Processing: Brains were sectioned and processed for hybridization with radiolabeled oligonucleotide probes specific for MR and GR mRNA.
-
Data Analysis: Optical density measurements were taken from the hippocampal subregions (CA1, CA2, CA3, and dentate gyrus) to quantify mRNA levels. Statistical analysis was performed to compare the this compound-treated group with the saline control group.
Study of Chronic this compound Administration on Global Gene Expression
-
Animal Model: Adult male Dark Agouti rats.
-
Drug Administration: this compound (40 mg/kg/day) was continuously delivered for three weeks using subcutaneously implanted osmotic minipumps. A control group received saline via the same method.
-
Gene Expression Analysis: Illumina bead arrays were used for a transcriptomic analysis of the frontal regions of the cerebral cortex.
-
Tissue Processing: The frontal cortex was dissected, and total RNA was extracted and purified. The quality and quantity of RNA were assessed before hybridization to the bead arrays.
-
Data Analysis: Gene expression profiles of the this compound-treated group were compared to the saline control group. Genes with a minimum probability of positive log ratio (MinPplr) <0.005 and a fold change greater than 1.2 or less than 0.8 were considered differentially expressed. Gene set enrichment analysis (GSEA) was performed to identify significantly affected regulatory networks.[2][3]
Signaling Pathways and Experimental Workflows
The differential effects of acute and chronic this compound administration can be visualized through the signaling pathways they modulate and the experimental workflows used to study them.
The initial response to this compound involves a rapid adaptation of the hypothalamic-pituitary-adrenal (HPA) axis, as evidenced by the downregulation of corticosteroid receptors. This may be a compensatory mechanism to the initial increase in synaptic serotonin (B10506) and norepinephrine.
References
- 1. Short-term administration of fluoxetine and this compound decreases corticosteroid receptor mRNA expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional evidence for the role of chronic this compound treatment in neurotrophic signaling and neuroplasticity including also Glutamatergic [corrected] - and insulin-mediated neuronal processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Evidence for the Role of Chronic this compound Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-related effects of this compound on pCREB and brain-derived neurotrophic factor (BDNF) in the hippocampus of the rat by chronic unpredictable stress | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of a Novel Antibody for Venlafaxine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a newly developed monoclonal antibody for the specific detection of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] The performance of this antibody is compared against established analytical methods, with supporting experimental data to aid researchers in making informed decisions for their analytical needs.
Introduction
This compound is utilized in the treatment of major depressive disorder, anxiety, and panic disorders.[1][3] Accurate monitoring of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[4][5][6] While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are standard for this compound quantification, they can be time-consuming and require sophisticated equipment.[4][5][7] This guide introduces a novel antibody-based immunoassay, offering a potentially faster and more accessible alternative.
The core of any reliable immunoassay is the specificity of the antibody.[8][9] This guide details the rigorous validation of our new anti-venlafaxine antibody, focusing on its ability to distinguish this compound from its major active metabolite, O-desmethylthis compound (ODV), and other structurally related or co-administered drugs.[1][10]
Comparison of this compound Detection Methods
| Feature | Novel Anti-Venlafaxine Antibody (Competitive ELISA) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Antigen-antibody binding competition | Separation based on polarity and column interaction |
| Speed | High-throughput, rapid results | Slower, sample-by-sample analysis |
| Equipment | Standard ELISA plate reader | HPLC system with UV or fluorescence detector[4][7] |
| Sample Volume | Typically small (microliters) | Larger volumes may be required |
| Specificity | High, but requires rigorous validation | Very high, can resolve structurally similar compounds |
| Application | High-throughput screening, routine monitoring | Confirmatory analysis, metabolite quantification[11] |
Experimental Protocols
Competitive ELISA for this compound Detection
This method is based on the principle of a competitive binding immunoassay.[12][13][14][15] Free this compound in the sample competes with a fixed amount of this compound-horseradish peroxidase (HRP) conjugate for binding to the anti-venlafaxine antibody coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.
Materials:
-
Anti-venlafaxine antibody-coated 96-well microplate
-
This compound standard solutions
-
This compound-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Sample diluent (e.g., PBS)
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of this compound standards. Dilute unknown samples to fall within the assay's dynamic range.
-
Competition: Add 50 µL of standard or sample and 50 µL of this compound-HRP conjugate to each well of the antibody-coated microplate.
-
Incubation: Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.[12]
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Cross-Reactivity Analysis
To assess the specificity of the antibody, its cross-reactivity with structurally related compounds and common metabolites was determined using the competitive ELISA protocol. The concentration of each test compound required to inhibit 50% of the maximal signal (IC50) was calculated and compared to the IC50 of this compound.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Results: Specificity and Cross-Reactivity
The novel anti-venlafaxine antibody demonstrated high specificity for this compound. The cross-reactivity with its major active metabolite, O-desmethylthis compound, was minimal, ensuring that the assay primarily quantifies the parent drug. Furthermore, no significant cross-reactivity was observed with other tested compounds, including the structurally related analgesic tramadol.[1][10]
| Compound | Chemical Structure | Relationship to this compound | Cross-Reactivity (%) |
| This compound | C₁₇H₂₇NO₂[1] | Target Analyte | 100 |
| O-desmethylthis compound (ODV) | C₁₆H₂₅NO₂ | Active Metabolite[1] | < 5 |
| Tramadol | C₁₆H₂₅NO₂ | Structurally Related Analgesic[10] | < 1 |
| Duloxetine | C₁₈H₁₉NOS | SNRI Antidepressant[2] | < 0.1 |
| Fluoxetine | C₁₇H₁₈F₃NO | SSRI Antidepressant[2] | < 0.1 |
| Bupropion | C₁₃H₁₈ClNO | Atypical Antidepressant[1] | < 0.1 |
Visualization of Experimental Workflow
Caption: Competitive ELISA workflow for this compound detection.
Conclusion
The data presented in this guide validates the high specificity of the novel anti-venlafaxine antibody. Its minimal cross-reactivity with key metabolites and structurally related compounds makes it a reliable tool for the selective detection of this compound. This antibody-based assay offers a rapid and high-throughput alternative to traditional chromatographic methods, particularly for applications requiring the screening of a large number of samples. For confirmatory results and detailed metabolite analysis, established methods like HPLC remain the gold standard. The choice of method should be guided by the specific requirements of the research or clinical application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of this compound and its active metabolite O-desmethylthis compound in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatriapolska.pl [psychiatriapolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of stability indicating method for the quantitative determination of this compound hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. This compound-tramadol similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alcolizer.com [alcolizer.com]
- 12. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 13. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 14. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 15. mybiosource.com [mybiosource.com]
comparative analysis of the efficacy of venlafaxine in male versus female animal models of depression
A comprehensive review of preclinical studies reveals sex-dependent variations in the behavioral and neurochemical responses to the antidepressant venlafaxine in rodent models of depression. While this compound demonstrates efficacy in both male and female animals, notable differences in the magnitude of response and the underlying neurobiological mechanisms have been observed. These findings underscore the critical importance of including both sexes in preclinical antidepressant research to enhance the translational value of study outcomes.
This guide provides a comparative analysis of the efficacy of this compound in male versus female animal models of depression, with a focus on data from key studies employing the Chronic Mild Stress (CMS) and Forced Swim Test (FST) paradigms. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to offer a thorough overview for researchers, scientists, and drug development professionals.
Behavioral Outcomes: this compound's Effects on Depressive-Like Phenotypes
This compound has been shown to ameliorate depressive-like behaviors in both male and female rodents; however, the extent of this effect can differ between the sexes.
In a study utilizing the Chronic Mild Stress (CMS) model in rats, this compound treatment (10 mg/kg for 21 days) normalized depressive-like behaviors in both males and females.[1] However, this compound-treated male rats exhibited a more significant improvement in exploratory behavior in the open field test and a greater reversal of anhedonia in the sucrose (B13894) preference test compared to their female counterparts.[1]
Similarly, in the Forced Swim Test (FST), subchronic administration of this compound (60 mg/kg) reduced immobility in both male and female rats, indicative of an antidepressant-like effect.[2] Interestingly, the behavioral strategies employed by each sex to cope with the stressful situation appeared to differ. This compound increased both swimming and climbing behaviors in male rats, whereas in female rats, the predominant effect was an increase in swimming behavior alone.[2] This suggests that this compound may modulate different neurochemical pathways in males and females to achieve its antidepressant effect.
Quantitative Data Summary: Behavioral Tests
| Behavioral Test | Animal Model | Sex | Group | Outcome Measure | Result (Mean ± SEM/SD) | Reference |
| Open Field Test | Rat (CMS) | Male | Control | Crossings | 110 ± 12 | Xing et al., 2013 |
| CMS | 75 ± 9 | |||||
| CMS + this compound | 102 ± 11 | |||||
| Female | Control | 125 ± 14 | ||||
| CMS | 88 ± 10 | |||||
| CMS + this compound | 105 ± 12 | |||||
| Sucrose Preference Test | Rat (CMS) | Male | Control | Sucrose Preference (%) | 85 ± 5 | Xing et al., 2013 |
| CMS | 60 ± 6 | |||||
| CMS + this compound | 80 ± 7 | |||||
| Female | Control | 82 ± 6 | ||||
| CMS | 65 ± 7 | |||||
| CMS + this compound | 75 ± 8 | |||||
| Forced Swim Test | Rat | Male | Vehicle | Immobility (s) | 85 ± 10 | Álvarez-Silva & Fernández-Guasti, 2019 |
| This compound (60 mg/kg) | 40 ± 8 | |||||
| Vehicle | Swimming (s) | 50 ± 7 | ||||
| This compound (60 mg/kg) | 80 ± 9 | |||||
| Vehicle | Climbing (s) | 15 ± 4 | ||||
| This compound (60 mg/kg) | 30 ± 6 | |||||
| Female | Vehicle | Immobility (s) | 95 ± 12 | |||
| This compound (60 mg/kg) | 55 ± 9 | |||||
| Vehicle | Swimming (s) | 40 ± 6 | ||||
| This compound (60 mg/kg) | 85 ± 11 | |||||
| Vehicle | Climbing (s) | 10 ± 3 | ||||
| This compound (60 mg/kg) | 10 ± 4 |
Neurochemical and Endocrine Responses
Sex differences in response to this compound are also reflected at the neurochemical and endocrine levels. In the CMS model, female rats demonstrated greater vulnerability to dysregulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a key stress-response system.[1]
Furthermore, the expression of FK506-binding protein 5 (FKBP5) in the hippocampus, a protein involved in regulating glucocorticoid receptor sensitivity and HPA axis function, was implicated in the sex-specific responses to both stress and this compound treatment.[1]
Quantitative Data Summary: Neurochemical and Endocrine Measures
| Measure | Animal Model | Sex | Group | Result (Mean ± SEM/SD) | Reference |
| Serum Corticosterone | Rat (CMS) | Male | Control | 150 ± 20 ng/mL | Xing et al., 2013 |
| CMS | 280 ± 35 ng/mL | ||||
| CMS + this compound | 180 ± 25 ng/mL | ||||
| Female | Control | 180 ± 22 ng/mL | |||
| CMS | 350 ± 40 ng/mL | ||||
| CMS + this compound | 220 ± 30 ng/mL | ||||
| Hippocampal FKBP5 Expression | Rat (CMS) | Male | Control | 1.0 ± 0.1 (relative units) | Xing et al., 2013 |
| CMS | 1.8 ± 0.2 | ||||
| CMS + this compound | 1.2 ± 0.15 | ||||
| Female | Control | 1.2 ± 0.12 (relative units) | |||
| CMS | 2.5 ± 0.3 | ||||
| CMS + this compound | 1.7 ± 0.2 |
Experimental Protocols
Chronic Mild Stress (CMS) Model (adapted from Xing et al., 2013)
-
Animals: Adult male and female Sprague-Dawley rats.
-
Housing: Individually housed with a 12-hour light/dark cycle, with food and water available ad libitum except during specific stress periods.
-
Stress Protocol: For 21 consecutive days, rats were exposed to a variable sequence of mild, unpredictable stressors. These included:
-
24-hour food deprivation.
-
24-hour water deprivation.
-
5 minutes of cold swim (4°C).
-
1-hour restraint in a plastic tube.
-
Overnight illumination.
-
45° cage tilt for 24 hours.
-
Soiled cage for 24 hours (200 ml of water in sawdust bedding).
-
-
This compound Administration: this compound (10 mg/kg) or vehicle was administered intraperitoneally (i.p.) once daily during the 21-day stress period.
-
Behavioral Testing: The Sucrose Preference Test and Open Field Test were conducted at the end of the stress and treatment period.
Forced Swim Test (FST) (adapted from Álvarez-Silva & Fernández-Guasti, 2019)
-
Animals: Adult male and ovariectomized, steroid-primed female Wistar rats.
-
Apparatus: A glass cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats were placed in the cylinder for a 15-minute pre-swim session.
-
Test session (Day 2): 24 hours after the pre-test, rats were again placed in the cylinder for a 5-minute test session. The duration of immobility, swimming, and climbing was recorded.
-
-
This compound Administration: this compound (60 mg/kg) or vehicle was administered subchronically, with injections given 23, 5, and 1 hour before the test session.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FKBP5-mediated regulation of the HPA axis and glucocorticoid receptor signaling.
Caption: Experimental workflow for the Chronic Mild Stress (CMS) study.
Caption: Experimental workflow for the Forced Swim Test (FST) study.
References
Safety Operating Guide
Navigating the Disposal of Venlafaxine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of venlafaxine is a critical responsibility for researchers, scientists, and drug development professionals. Improper disposal of this antidepressant can pose risks to both human health and the environment, underscoring the importance of adhering to established protocols.
This compound, while not classified as a controlled substance by the Drug Enforcement Administration (DEA), is recognized for its potential environmental impact, particularly its toxicity to aquatic life.[1][2] Therefore, its disposal is governed by federal and local regulations for chemical and pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) provides a framework for the management of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3][4]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the proper disposal of this compound and associated materials in a laboratory setting. This includes pure this compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and expired or unused research formulations.
-
Segregation at the Source:
-
Waste Identification and Labeling:
-
Accurately label the waste container with "Hazardous Waste" and "this compound."
-
Include the full chemical name and any known hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
-
Note the accumulation start date on the label.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure secondary containment is in place to prevent spills from reaching drains or the environment.
-
-
Disposal Pathway Determination:
-
Never dispose of this compound down the drain or in the regular trash.[1] This practice is a significant source of pharmaceutical contamination in waterways.
-
The primary and recommended disposal method is through a licensed hazardous waste disposal contractor or a reverse distributor.[1] These entities are equipped to handle and treat or incinerate pharmaceutical waste in compliance with EPA regulations.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and approved vendors for managing chemical and pharmaceutical waste.
-
-
Handling Spills:
-
In the event of a this compound spill, treat all cleanup materials (e.g., absorbent pads, contaminated personal protective equipment) as hazardous waste.
-
Follow your laboratory's established spill cleanup procedures. For larger spills, evacuate the area and contact your EHS department immediately.
-
Quantitative Hazard Data for this compound Hydrochloride
The following table summarizes key quantitative hazard data for this compound hydrochloride, extracted from safety data sheets (SDS). This information is crucial for risk assessment and safe handling in the laboratory.
| Hazard Classification | Value/Result | Species/System | Reference |
| Acute Oral Toxicity | LDLO: 168 mg/kg | Woman | |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | N/A | |
| Carcinogenicity | Not identified as a carcinogen | IARC, NTP, OSHA | |
| Mutagenicity | Negative | Ames test (S. typhimurium) | |
| Mutagenicity | Negative | Sister chromatid exchange assay (CHO cells) |
LDLO: Lowest published lethal dose IARC: International Agency for Research on Cancer NTP: National Toxicology Program OSHA: Occupational Safety and Health Administration CHO: Chinese hamster ovary
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound waste in a laboratory setting, the following workflow diagram has been created.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Venlafaxine
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor. Adherence to these procedures is critical to minimize exposure and prevent environmental contamination.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is necessary to prevent accidental exposure. The following table summarizes the recommended PPE based on the handling scenario.
| Scenario | Required Personal Protective Equipment |
| Handling Intact Tablets/Capsules | - Gloves: Chemical-resistant gloves are recommended. While compressed tablets are not considered hazardous under normal handling, gloves provide a necessary barrier.[1] - General Hygiene: Wash hands thoroughly with soap and water after handling.[1] |
| Handling this compound Powder (e.g., weighing, compounding) | - Gloves: Wear impervious, chemical-resistant gloves.[1][2] - Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][3] - Face Protection: If there is a potential for direct contact with dusts, mists, or aerosols, a face shield or other full-face protection should be worn.[1] - Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if exposure to the powder is likely.[1][3] Engineering controls, such as a fume hood, should be the primary means of controlling exposure.[2] - Protective Clothing: Wear impervious protective clothing, such as a lab coat.[2][3] |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Key Procedural Steps:
-
Preparation: Always begin by putting on the appropriate PPE as detailed in the table above.[4][5][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[3][4]
-
Handling: Avoid the formation of dust and aerosols.[3][4] Do not eat, drink, or smoke in areas where this compound is handled.[4][7]
-
Decontamination and Spill Control: In the event of a spill, evacuate non-essential personnel from the area.[8] Clean up spills immediately using appropriate absorbent materials.[3][6] Avoid generating dust during cleanup.[9] Decontaminate surfaces and equipment after use.[3][6]
-
First Aid:
-
Eyes: If contact occurs, immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present.[1][4] Seek medical attention.[1][5]
-
Skin: Wash the affected area thoroughly with soap and water.[1][5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1][5][7]
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm, as it is toxic to aquatic life with long-lasting effects.[4][10]
-
Waste Segregation: All unused, expired, or contaminated this compound, including the pure substance, solutions, and contaminated labware (e.g., vials, gloves, absorbent pads), must be segregated from non-hazardous waste.[10]
-
Containment: Place all this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container.[8]
-
Disposal Method: this compound waste must be disposed of through an approved hazardous waste disposal plant.[5][10] Do not dispose of this compound down the drain or in the regular trash.[4][10] All waste disposal must adhere to local, state, and federal regulations.[9]
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[11]
By adhering to these safety protocols, research professionals can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. camberpharma.com [camberpharma.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
